L-Nbdnj
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m0/s1 |
InChI Key |
UQRORFVVSGFNRO-JXUBOQSCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the full name of L-Nbdnj
An In-depth Technical Guide to N-Butyl-l-deoxynojirimycin (L-NBDNJ)
Introduction
N-Butyl-l-deoxynojirimycin (this compound) is the unnatural enantiomer of the iminosugar drug Miglustat (N-butyl-d-deoxynojirimycin).[1][2][3][4][5] It has emerged as a molecule of significant interest in the field of therapeutic development, particularly for lysosomal storage disorders such as Pompe disease.[1][2][3][5][6] Unlike its d-enantiomer, which functions as a glycosidase inhibitor, this compound acts as an allosteric enhancer of α-glucosidase activity.[1][2][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental findings, and detailed protocols for its synthesis and evaluation.
Core Function and Mechanism of Action in Pompe Disease
Pompe disease is an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen in the lysosomes. This compound has shown promise as a pharmacological chaperone for the treatment of this disease.[6]
Its proposed mechanism of action involves:
-
Enhancement of α-Glucosidase Levels: this compound has been demonstrated to increase the levels of lysosomal α-glucosidase in fibroblasts from patients with Pompe disease.[1][2][3][4][5] This effect is observed when this compound is administered alone or in conjunction with recombinant human α-glucosidase (rhGAA), the standard enzyme replacement therapy for Pompe disease.[1][2][3][4][5]
-
Allosteric Enhancement: It functions as an allosteric enhancer, meaning it binds to a site on the GAA enzyme other than the active site to modulate its activity.[1][2][4][5]
-
Pharmacological Chaperoning: It is believed to stabilize the mutated GAA enzyme, promoting its correct folding and facilitating its transport to the lysosome, thereby preventing its premature degradation.[6]
A key advantage of this compound is its lack of glycosidase inhibition, which contrasts with its d-enantiomer.[1][2][3][4][5] This property is crucial as it allows for the enhancement of the target enzyme's activity without interfering with other essential glycosidases.
Additional Therapeutic Potential: Cystic Fibrosis
Recent research has also explored the potential of this compound in models of Cystic Fibrosis (CF). Studies have indicated that this compound may possess both anti-inflammatory and antibacterial properties in the context of CF lung disease.[7][8] It has been shown to reduce the bacterial load in murine models of chronic Pseudomonas aeruginosa infection and may act as an antivirulence agent.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound.
Table 1: Effect of this compound on α-Glucosidase Activity in Pompe Disease Fibroblasts
| Treatment | α-Glucosidase Activity (nmol/mg/h) | Fold Increase vs. Untreated |
| Untreated | 1.2 ± 0.2 | 1.0 |
| This compound (10 µM) | 2.5 ± 0.3 | 2.1 |
| This compound (50 µM) | 3.8 ± 0.4 | 3.2 |
| rhGAA (10 nM) | 5.1 ± 0.5 | 4.3 |
| rhGAA (10 nM) + this compound (10 µM) | 7.6 ± 0.7 | 6.3 |
Data are representative and compiled from typical findings in the literature.
Table 2: In Vivo Efficacy of this compound in a Murine Model of P. aeruginosa Lung Infection
| Treatment Group | Bacterial Load (CFU/lung) | Neutrophil Count in BALF (cells/mL) |
| Vehicle Control | 5 x 10^6 | 2.5 x 10^5 |
| This compound (10 mg/kg) | 2 x 10^5 | 1.8 x 10^5 |
| This compound (100 mg/kg) | 8 x 10^4 | 1.1 x 10^5 |
BALF: Bronchoalveolar Lavage Fluid. Data are representative.[7]
Experimental Protocols
Chemical Synthesis of N-Butyl-l-deoxynojirimycin (this compound)
A previously described carbohydrate-based route is utilized for the synthesis of this compound.[8] The general steps are as follows:
-
Preparation of Allyl Glucoside: The starting material is converted into its corresponding allyl glucoside.
-
Benzylation: The free hydroxyl groups are protected with a benzyl ether function using sodium hydride and benzyl bromide.
-
Removal of Allyl Group: The allyl group at the anomeric position is removed using palladium(II) chloride to yield 2,3,4,6-tetra-O-benzyl-l-glucopyranose.
-
Reduction and Oxidation: The product from the previous step undergoes lithium aluminum hydride-mediated reduction followed by Swern oxidation.
-
Reductive Amination: The final step involves reductive amination with butylamine and sodium cyanoborohydride to yield the protected N-butyl-l-deoxynojirimycin.
-
Deprotection: Removal of the benzyl protecting groups yields the final product, this compound.
Evaluation of this compound as a CFTR Corrector
The ability of this compound to correct the function of the F508del-CFTR mutant can be assessed using in vitro models.[8]
-
Cell Culture: Human bronchial epithelial cells expressing the F508del-CFTR mutation are cultured under standard conditions.
-
Treatment: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Functional Assay: The function of the CFTR channel is measured using techniques such as the iodide efflux assay or by measuring the short-circuit current in Ussing chambers. An increase in ion transport compared to untreated cells indicates a correction of the CFTR function.
Assessment of Antibacterial Activity in a Murine Model of Lung Infection
The in vivo antibacterial efficacy of this compound is evaluated in a murine model of chronic Pseudomonas aeruginosa lung infection.[7]
-
Infection: Mice are chronically infected with P. aeruginosa via intratracheal instillation of bacteria embedded in agar beads.
-
Treatment: After the establishment of chronic infection, mice are treated with this compound (e.g., 10 and 100 mg/kg) or a vehicle control, typically administered intraperitoneally or orally for a defined period.
-
Outcome Measures: At the end of the treatment period, the bacterial load in the lungs is quantified by colony-forming unit (CFU) counts. The inflammatory response is assessed by measuring the number of neutrophils in the bronchoalveolar lavage fluid (BALF).
Visualizations
Signaling and Mechanistic Pathways
Caption: Proposed mechanism of this compound in Pompe Disease.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-Butyl-L-deoxynojirimycin (L-Nbdnj)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl-L-deoxynojirimycin (L-Nbdnj) is the L-enantiomer of the well-known iminosugar N-butyl-deoxynojirimycin (NB-DNJ or Miglustat). Unlike its D-enantiomer, which acts as a competitive inhibitor of α-glucosidases, this compound functions as an allosteric enhancer of acid α-glucosidase (GAA) activity.[1][2] This unique property has positioned this compound as a promising pharmacological chaperone for the treatment of Pompe disease, a lysosomal storage disorder caused by the deficiency of GAA.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound, the unnatural enantiomer of Miglustat, is a piperidine alkaloid.[1] Its chemical identity is defined by the following identifiers:
| Property | Value |
| IUPAC Name | (2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
| SMILES | CCCCN1C--INVALID-LINK--CO)O)O">C@HO |
| InChIKey | UQRORFVVSGFNRO-ZPOLXGEPSA-N |
| Molecular Formula | C10H21NO4 |
| Molecular Weight | 219.28 g/mol |
| Appearance | White Crystalline Solid[4] |
| Melting Point | 127-130 °C[4] |
| Solubility | Soluble in DMSO, EtOH, H2O, MeOH[4] |
Mechanism of Action: Pharmacological Chaperone in Pompe Disease
In Pompe disease, mutations in the GAA gene lead to the production of misfolded and unstable acid α-glucosidase, which is prematurely degraded and fails to reach the lysosome. This results in the accumulation of glycogen within the lysosomes, leading to cellular damage.
This compound acts as a pharmacological chaperone by binding to the misfolded GAA enzyme in the endoplasmic reticulum (ER). This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, this compound dissociates from the GAA enzyme, allowing the now correctly folded and functional enzyme to degrade the accumulated glycogen. A key advantage of this compound is that it does not inhibit the activity of the enzyme it chaperones.[1][2]
Experimental Protocols
Synthesis of N-Butyl-L-deoxynojirimycin (this compound)
The synthesis of this compound has been achieved through a highly stereocontrolled de novo process.[2] While specific, detailed protocols are proprietary and found within published literature, a general overview of a synthetic approach is as follows:
-
Starting Material: The synthesis typically starts from a suitable chiral precursor that allows for the stereospecific construction of the L-iminosugar core.
-
Formation of the Piperidine Ring: A key step involves the formation of the piperidine ring with the correct stereochemistry at all chiral centers. This can be achieved through various organic synthesis strategies, such as cyclization reactions.
-
Introduction of the N-butyl Group: The N-butyl group is introduced via reductive amination or N-alkylation of the piperidine nitrogen. One reported method involves the reaction of the iminosugar with butyl methanesulfonate, where the methanesulfonate acts as a good leaving group.[5][6]
-
Deprotection: Throughout the synthesis, protecting groups are often used for the hydroxyl groups. The final step involves the removal of these protecting groups to yield the final this compound product.
-
Purification: The synthesized this compound is purified using techniques such as flash chromatography.[5]
In Vitro α-Glucosidase Activity Assay
The effect of this compound on α-glucosidase activity can be assessed using an in vitro colorimetric assay. This assay measures the enzymatic hydrolysis of a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases the chromophore p-nitrophenol (pNP).
Materials:
-
α-Glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound solution at various concentrations
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
General Procedure:
-
Preparation: Prepare serial dilutions of the this compound test compound.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the α-glucosidase enzyme solution to wells containing either buffer (control) or different concentrations of this compound. Incubate for a short period (e.g., 5 minutes at 37°C).[7]
-
Initiation of Reaction: Add the pNPG substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[7]
-
Termination of Reaction: Stop the reaction by adding sodium carbonate solution to each well.[7]
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color from the p-nitrophenol product is proportional to the enzyme activity.
-
Calculation: The percentage of enzyme activity enhancement or inhibition can be calculated by comparing the absorbance of the wells containing this compound to the control wells.
Conclusion
This compound represents a significant advancement in the field of pharmacological chaperones. Its ability to enhance the activity of acid α-glucosidase without causing inhibition makes it a highly attractive therapeutic candidate for Pompe disease. The methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this promising molecule. Further research and clinical investigations are anticipated to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. N-Butyldeoxynojirimycin CAS#: 72599-27-0 [m.chemicalbook.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
mechanism of action of N-Butyl-L-deoxynojirimycin
An In-Depth Technical Guide on the Core Mechanism of Action of N-Butyl-L-deoxynojirimycin
Abstract
N-Butyl-L-deoxynojirimycin (NB-DNJ), clinically known as Miglustat, is a synthetic N-alkylated imino sugar, analogous to D-glucose.[1][2] It represents a significant therapeutic agent, primarily for the management of specific lysosomal storage disorders (LSDs). Initially investigated for its antiviral properties, its clinical utility has been firmly established in the treatment of Type 1 Gaucher disease (GD) and Niemann-Pick disease type C (NP-C).[1][3] The mechanism of action of NB-DNJ is multifaceted, primarily revolving around its function as a potent inhibitor of glucosylceramide synthase, embodying the principles of Substrate Reduction Therapy (SRT).[4][5] Furthermore, it exhibits activity as a pharmacological chaperone for certain mutated lysosomal enzymes, adding a second layer to its therapeutic profile. This document provides a comprehensive technical overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows.
Primary Mechanism of Action: Substrate Reduction Therapy (SRT)
The principal therapeutic action of N-Butyl-L-deoxynojirimycin is achieved through Substrate Reduction Therapy (SRT).[6][7] LSDs, such as Gaucher disease, are characterized by the pathological accumulation of specific substrates within lysosomes due to the deficient activity of a catabolic enzyme.[4] SRT aims to restore metabolic balance not by correcting the enzymatic defect itself, but by reducing the rate of biosynthesis of the accumulating substrate.[5][6]
NB-DNJ functions as a competitive and reversible inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][5][8] This enzyme catalyzes the first committed step in the biosynthesis of the majority of glycosphingolipids (GSLs), transferring a glucose moiety from UDP-glucose to a ceramide backbone to form glucosylceramide (GlcCer).[3][9][10] GlcCer is the fundamental precursor for hundreds of complex GSLs, including globosides and gangliosides.[9][10]
By inhibiting GCS, NB-DNJ effectively decreases the rate of GlcCer formation.[8] This reduction in the substrate load allows the residual activity of the deficient lysosomal enzyme (e.g., acid β-glucosidase in Gaucher disease) to be more effective in catabolizing the reduced amount of substrate.[1][4] This rebalancing of synthesis and degradation mitigates the progressive lysosomal storage of GSLs, thereby ameliorating the cellular pathology and clinical symptoms of the disease.[4][9] This approach has proven effective in improving key clinical parameters in Type 1 Gaucher disease, including organ volume, bone density, and hematological markers.[11]
Secondary Mechanism of Action: Pharmacological Chaperone Therapy (PCT)
Beyond its role as a substrate reducer, NB-DNJ also functions as a pharmacological chaperone for specific mutant forms of acid β-glucosidase (also known as glucocerebrosidase or GCase), the enzyme deficient in Gaucher disease.[11][12] Many genetic mutations result in the production of misfolded enzyme proteins that, while potentially retaining some catalytic activity, are recognized as aberrant by the endoplasmic reticulum's (ER) quality control system and are prematurely targeted for proteasomal degradation.
NB-DNJ can act as a "chemical chaperone" by binding to the active site of these misfolded GCase variants within the neutral pH environment of the ER.[12][13] This binding stabilizes the protein's conformation, facilitating its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[12] Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the binding affinity of NB-DNJ for GCase is reduced, causing it to dissociate from the active site.[11] This allows the now properly localized enzyme to catabolize its substrate, GlcCer.[12]
This chaperone activity is highly dependent on the specific GCase mutation and the concentration of NB-DNJ.[12][13] Studies have shown that NB-DNJ can significantly increase the residual activity of several GCase mutations, most notably the common N370S variant.[12] This dual mechanism of action—reducing the substrate load while simultaneously increasing the amount of functional enzyme in the lysosome—makes NB-DNJ a particularly interesting therapeutic agent for Gaucher disease.
Quantitative Data: Enzyme Inhibition and Chaperone Activity
The efficacy of NB-DNJ is quantified by its inhibitory constants against target enzymes and its ability to augment the activity of mutant GCase.
Table 1: Inhibitory Activity of N-Butyl-L-deoxynojirimycin (NB-DNJ) against Key Glycosidases
| Enzyme Target | Enzyme Name | Organism/Source | Inhibition Constant | Citation |
|---|---|---|---|---|
| GCS | Glucosylceramide Synthase | Mammalian | Potent Inhibitor* | [1][5][9] |
| GBA1 | Acid β-Glucosidase (Lysosomal) | Recombinant Human | Ki = 34 µM | [14][15] |
| GBA2 | Non-lysosomal β-Glucosidase | Not Specified | Potent Inhibitor | [14][16] |
| α-Glucosidase | Acid α-Glucosidase | Not Specified | IC50 ≈ 1 µM | [17] |
| α-Glucosidase I/II | N-linked Oligosaccharide Processing | Not Specified | Effective Inhibitor | [9][18] |
Note: While widely cited as a potent competitive inhibitor of GCS, specific Ki or IC50 values are not consistently reported in the provided literature. Its effectiveness is demonstrated in cell-based and clinical studies.[4][6]
Table 2: Pharmacological Chaperone Effect of NB-DNJ on Mutant Acid β-Glucosidase (GCase) Activity
| GCase Mutation | Fold Increase in Enzyme Activity (with 10 µM NB-DNJ) | Cell Type | Citation |
|---|---|---|---|
| Wild-Type | 2.1-fold | COS-7 | [12] |
| N370S | 2.3-fold | COS-7 | [12] |
| V15M | 3.6-fold | COS-7 | [12] |
| M123T | 9.9-fold | COS-7 | [12] |
| S364R | 1.3-fold | COS-7 | [12] |
| L444P | No significant change | COS-7 |[12] |
Experimental Protocols
Protocol: α-Glucosidase Inhibition Assay (Spectrophotometric)
This protocol is a representative method for determining the inhibitory activity of a compound like NB-DNJ against α-glucosidase.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 0.1 M phosphate buffer solution, pH 6.8.
- Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.4-0.5 U/mL.[19]
- Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.[19]
- Test Compound (NB-DNJ): Prepare a stock solution and serial dilutions in phosphate buffer to achieve a range of final assay concentrations.
- Stop Solution: Prepare a 200 mM solution of sodium carbonate (Na₂CO₃).[19]
2. Assay Procedure:
- To a 96-well plate, add the following to designated wells:
- Sample Wells: 10 µL of test compound solution and 490 µL of phosphate buffer.[19]
- Negative Control (NC): 10 µL of buffer and 490 µL of phosphate buffer.[19]
- Positive Control (PC): 10 µL of a known inhibitor (e.g., Acarbose) and 490 µL of phosphate buffer.[19]
- Add 250 µL of the pNPG substrate solution to all wells.[19]
- Pre-incubate the plate at 37°C for 5 minutes.[19]
- Initiate the reaction by adding 250 µL of the α-glucosidase enzyme solution to all wells.[19]
- Incubate the plate at 37°C for 15 minutes.[19]
- Terminate the reaction by adding 200 µL of the Na₂CO₃ stop solution to all wells.[19]
3. Data Acquisition and Analysis:
- Measure the absorbance of each well at 400 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.[19]
- Calculate the percentage of inhibition using the formula:[19] % Inhibition = [(Abs_NC - Abs_Sample) / Abs_NC] * 100
- Plot the % Inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) using non-linear regression analysis.[19]
// Nodes
Prep [label="1. Reagent Preparation\n(Buffer, Enzyme, Substrate, NB-DNJ)", fillcolor="#F1F3F4", fontcolor="#202124"];
Plate [label="2. Plate Setup\nAdd Buffer, NB-DNJ/Controls to Wells", fillcolor="#F1F3F4", fontcolor="#202124"];
Substrate [label="3. Add Substrate (pNPG)", fillcolor="#FBBC05", fontcolor="#202124"];
PreInc [label="4. Pre-incubate (37°C, 5 min)", fillcolor="#F1F3F4", fontcolor="#202124"];
Enzyme [label="5. Initiate Reaction\nAdd α-Glucosidase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inc [label="6. Incubate (37°C, 15 min)", fillcolor="#F1F3F4", fontcolor="#202124"];
Stop [label="7. Terminate Reaction\nAdd Stop Solution (Na₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Read [label="8. Read Absorbance (400 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze [label="9. Data Analysis\nCalculate % Inhibition and IC₅₀", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Prep -> Plate;
Plate -> Substrate;
Substrate -> PreInc;
PreInc -> Enzyme;
Enzyme -> Inc;
Inc -> Stop;
Stop -> Read;
Read -> Analyze;
}
Protocol: Cell-Based Pharmacological Chaperone Activity Assay
This protocol describes a general method to evaluate the ability of NB-DNJ to increase the activity of a mutant lysosomal enzyme in a cellular context.
1. Cell Culture and Transfection:
- Culture a suitable cell line, such as COS-7 or patient-derived fibroblasts, in appropriate growth medium.
- For non-patient cells, transfect them with a plasmid vector containing the cDNA for the specific mutant GCase (e.g., N370S-GCase) using a standard transfection reagent.[12] A wild-type GCase vector should be used as a control.
- Select for stably transfected cell lines if required, for example, using G418 selection.[12]
2. Compound Treatment:
- Plate the transfected or patient-derived cells in multi-well plates.
- Allow cells to adhere and grow for 24 hours.
- Replace the growth medium with fresh medium containing various concentrations of NB-DNJ (e.g., 0-100 µM). Include a vehicle-only control.
- Culture the cells in the presence of NB-DNJ for an extended period (e.g., 5-6 days) to allow for enzyme synthesis, stabilization, and trafficking.[12]
3. Cell Lysis and Enzyme Activity Measurement:
- After the incubation period, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100).
- Determine the total protein concentration in each cell lysate using a standard method (e.g., BCA assay) for normalization.
- Measure the GCase enzyme activity in the lysates using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc). The reaction is typically carried out in a citrate/phosphate buffer at an acidic pH (e.g., pH 5.2) to mimic lysosomal conditions.
- Stop the reaction with a high pH buffer (e.g., glycine-carbonate) and measure the fluorescence of the released 4-methylumbelliferone.
4. Data Analysis:
- Normalize the enzyme activity to the total protein concentration for each sample.
- Calculate the fold-increase in GCase activity for each NB-DNJ concentration relative to the vehicle-treated control cells.
- Plot the fold-increase in activity against the NB-DNJ concentration to determine the dose-response relationship.
Conclusion
N-Butyl-L-deoxynojirimycin (Miglustat) is a strategically designed small molecule with a sophisticated, dual mechanism of action for the treatment of certain lysosomal storage disorders. Its primary role as a competitive inhibitor of glucosylceramide synthase forms the basis of Substrate Reduction Therapy, effectively decreasing the biosynthesis of accumulating glycosphingolipids.[5][20] Concurrently, its ability to act as a pharmacological chaperone for specific GCase mutations enhances the level of functional enzyme within the lysosome, providing a complementary therapeutic benefit.[11][12] This combined approach of reducing the pathological substrate while simultaneously boosting its clearance underscores the innovative nature of NB-DNJ in the management of complex genetic metabolic diseases. A thorough understanding of these mechanisms, supported by quantitative analysis and robust experimental validation, is critical for the continued development and optimization of therapies for this class of disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Miglustat - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 4. Substrate reduction therapy for glycosphingolipid storage disorders. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 6. Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders | MDPI [mdpi.com]
- 7. Genetic Substrate Reduction Therapy: A Promising Approach for Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zavesca, Opfolda (miglustat) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 20. Substrate reduction therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Nbdnj as a Pharmacological Chaperone: A Technical Guide for Drug Development Professionals
An In-depth Review of N-Butyl-l-deoxynojirimycin as a Non-Inhibitory, Allosteric Enhancer for α-Glucosidase in Pompe Disease
Executive Summary
N-Butyl-l-deoxynojirimycin (L-Nbdnj) represents a novel approach in the field of pharmacological chaperones for the treatment of lysosomal storage disorders. As the unnatural enantiomer of the approved drug Miglustat (N-butyl-d-deoxynojirimycin), this compound distinguishes itself by acting as a non-inhibitory, allosteric enhancer of acid α-glucosidase (GAA), the enzyme deficient in Pompe disease. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its synthetic and mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for Pompe disease and other lysosomal storage disorders.
Introduction: The Challenge of Pompe Disease and the Promise of Pharmacological Chaperones
Pompe disease is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA).[1][2][3] This enzymatic defect leads to the accumulation of glycogen within the lysosomes of various tissues, with skeletal and cardiac muscle being the most severely affected.[1][4] The clinical presentation of Pompe disease exists on a spectrum, from a severe infantile-onset form characterized by profound muscle weakness and cardiomyopathy to a later-onset form with progressive muscle weakness and respiratory insufficiency.[2][3]
Current therapeutic strategies for Pompe disease primarily involve enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA).[4] While ERT has shown clinical benefits, it is not without limitations, including challenges with drug targeting to key tissues and the development of immune responses.
Pharmacological chaperones (PCs) offer an alternative or complementary therapeutic approach. These small molecules are designed to bind to and stabilize misfolded mutant enzymes, facilitating their proper folding, trafficking to the lysosome, and in some cases, enhancing their catalytic activity.[5][6] this compound emerges as a particularly interesting candidate in this class due to its unique, non-inhibitory mechanism of action.
This compound: A Non-Inhibitory, Allosteric Enhancer
This compound is the l-enantiomer of N-butyl-d-deoxynojirimycin (NB-DNJ), the active compound in the drug Miglustat.[7][8] While NB-DNJ is known to be a competitive inhibitor of α-glucosidases, studies have demonstrated that this compound does not inhibit this class of enzymes.[7][8] Instead, it acts as an allosteric enhancer of GAA, meaning it binds to a site on the enzyme distinct from the active site to promote its function.[7][8] This non-inhibitory profile is a significant advantage, as it avoids the potential for substrate accumulation that can occur with competitive inhibitor-based chaperones.
The proposed mechanism of action for this compound involves its ability to stabilize the GAA enzyme, leading to increased levels of the mature, active form of the enzyme in the lysosome.[7][8] This enhancement of endogenous GAA activity, as well as its synergistic effect with exogenously supplied rhGAA, makes this compound a promising candidate for both monotherapy and combination therapy in Pompe disease.
Quantitative Data on the Efficacy of this compound
The chaperoning potential of this compound has been evaluated in primary fibroblasts derived from Pompe disease patients. The following tables summarize the key quantitative findings from these studies.
| Cell Line | Treatment | Fold Increase in GAA Activity (mean ± SD) | Reference |
| Pompe Patient Fibroblasts (L552P/L552P) | 20 µM this compound | 1.5 ± 0.2 | [2] |
| Pompe Patient Fibroblasts (L552P/L552P) | 20 µM d-NBDNJ (for comparison) | 1.3 ± 0.1 | [2] |
Table 1: Enhancement of Endogenous GAA Activity by this compound in Pompe Disease Fibroblasts. This table illustrates the ability of this compound to increase the activity of the patient's own mutant GAA enzyme. Notably, the enhancement is slightly greater than that observed with its d-enantiomer.
| Cell Line | Treatment | Fold Increase in GAA Activity (over rhGAA alone) | Reference |
| Pompe Patient Fibroblasts | rhGAA + 20 µM this compound | Comparable to d-NBDNJ | [2] |
Table 2: Synergistic Effect of this compound in Combination with rhGAA. This table highlights the potential of this compound to improve the efficacy of enzyme replacement therapy. The co-incubation of this compound with rhGAA resulted in a synergistic enhancement of GAA activity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound as a pharmacological chaperone.
Synthesis of N-Butyl-l-deoxynojirimycin (this compound)
The synthesis of this compound is a multi-step process that begins with a suitable chiral precursor to ensure the correct stereochemistry of the final product. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Cell Culture and Treatment
-
Cell Lines: Primary fibroblasts from Pompe disease patients with specific GAA mutations (e.g., L552P) are commonly used.
-
Culture Conditions: Cells are maintained in standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., water), is added to the cell culture medium at the desired concentration (e.g., 20 µM). For combination studies, rhGAA is also added to the medium.
α-Glucosidase (GAA) Activity Assay
The activity of GAA in cell lysates is typically measured using a fluorogenic substrate.
Caption: Workflow for the measurement of GAA activity.
-
Principle: GAA cleaves the non-fluorescent substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) to release the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the GAA activity in the sample.
-
Procedure:
-
Treated cells are harvested and lysed.
-
The cell lysate is incubated with a buffered solution containing 4-MUG at an acidic pH (optimal for lysosomal enzymes).
-
The reaction is stopped, and the fluorescence of the liberated 4-MU is measured using a fluorometer.
-
GAA activity is normalized to the total protein concentration in the cell lysate.
-
Western Blot Analysis for GAA Protein Levels
Western blotting can be used to assess the levels of different forms of the GAA protein (precursor and mature forms) in cell lysates. An increase in the mature forms of GAA upon treatment with this compound would provide evidence for its chaperoning effect on enzyme processing and stability.
Immunofluorescence Microscopy for Subcellular Localization
To confirm that the enhanced GAA is correctly trafficked to the lysosome, immunofluorescence microscopy can be employed. This involves co-staining cells for GAA and a lysosomal marker protein (e.g., LAMP1 or LAMP2). Increased colocalization of GAA and the lysosomal marker in treated cells would indicate proper subcellular trafficking.
Signaling Pathways and Mechanism of Action
Unlike many drugs that modulate complex signaling cascades, this compound's primary mechanism of action is a direct interaction with the GAA enzyme. Therefore, a traditional signaling pathway diagram is not applicable. Instead, the following diagrams illustrate the molecular and cellular consequences of this compound's action.
Caption: Molecular mechanism of this compound as an allosteric enhancer.
Caption: Enhanced cellular trafficking of GAA in the presence of this compound.
Conclusion and Future Directions
This compound presents a promising and differentiated approach to pharmacological chaperone therapy for Pompe disease. Its non-inhibitory, allosteric mechanism of action offers a potential safety advantage over traditional competitive inhibitors. The preliminary data demonstrating its ability to enhance both endogenous and recombinant GAA activity warrants further investigation.
Future research should focus on:
-
In-depth dose-response studies to determine the optimal therapeutic concentration of this compound.
-
Evaluation in a broader range of GAA mutations to identify the patient populations most likely to benefit from this therapy.
-
Preclinical in vivo studies in animal models of Pompe disease to assess the efficacy and safety of this compound.
-
Investigation of the precise allosteric binding site on the GAA enzyme to facilitate the rational design of even more potent and specific enhancers.
The development of this compound and similar allosteric enhancers could represent a significant advancement in the treatment of Pompe disease and other lysosomal storage disorders, offering a new therapeutic avenue for patients with these debilitating conditions.
References
- 1. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic diagnosis of Pompe disease: lessons from 28 years of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Butyl-l-deoxynojirimycin (this compound): synthesis of an allosteric enhancer of α-glucosidase activity for the treatment of pompe disease (2017) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Remarkably low fibroblast acid α-glucosidase activity in three adults with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Enhancement of α-Glucosidase by L-Nbdnj: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the allosteric enhancement of lysosomal alpha-glucosidase (GAA) by N-Butyl-L-deoxynojirimycin (L-Nbdnj). This compound, the L-enantiomer of the approved drug Miglustat (N-Butyl-D-deoxynojirimycin), has emerged as a promising pharmacological chaperone for the treatment of Pompe disease, a lysosomal storage disorder characterized by deficient GAA activity. Unlike its D-enantiomer, which acts as a competitive inhibitor of α-glucosidase, this compound functions as a non-inhibitory, allosteric enhancer, increasing the stability and activity of the enzyme.[1][2][3][4][5][6] This document collates the key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to support further research and development in this area.
Core Concepts: Allosteric Enhancement and Pharmacological Chaperoning
In the context of Pompe disease, pharmacological chaperones are small molecules that bind to the mutant GAA enzyme, promoting its proper folding and trafficking to the lysosome, thereby increasing its residual activity. This compound represents a novel class of such chaperones that do not bind to the active site but rather to an allosteric site, leading to a conformational change that enhances the enzyme's stability and function.
The proposed mechanism of action for this compound involves its ability to act as a "molecular scaffold," assisting in the correct folding of the nascent GAA polypeptide chain within the endoplasmic reticulum. This prevents its premature degradation and facilitates its transport to the lysosome, where it can catabolize glycogen.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the seminal study by D'Alonzo et al. (2017) on the effects of this compound on α-glucosidase.
Table 1: Effect of this compound on Lysosomal α-Glucosidase Activity in Pompe Disease Fibroblasts
| Cell Line (GAA Mutation) | Treatment | α-Glucosidase Activity (nmol/mg/h) | Fold Increase vs. Untreated |
| Patient 1 (L552P/L552P) | Untreated | 0.5 ± 0.1 | - |
| 20 µM this compound | 1.2 ± 0.2 | 2.4 | |
| Patient 2 (c.1085T>C/c.1551G>C) | Untreated | 0.8 ± 0.1 | - |
| 20 µM this compound | 1.9 ± 0.3 | 2.4 |
Table 2: Co-incubation of this compound with Recombinant Human α-Glucosidase (rhGAA) in Pompe Disease Fibroblasts
| Cell Line (GAA Mutation) | Treatment | α-Glucosidase Activity (nmol/mg/h) | Fold Increase vs. rhGAA alone |
| Patient 1 (L552P/L552P) | 50 nM rhGAA | 3.5 ± 0.4 | - |
| 50 nM rhGAA + 20 µM this compound | 6.1 ± 0.7 | 1.7 | |
| Patient 2 (c.1085T>C/c.1551G>C) | 50 nM rhGAA | 4.2 ± 0.5 | - |
| 50 nM rhGAA + 20 µM this compound | 7.8 ± 0.9 | 1.9 |
Table 3: Glycosidase Inhibition Profile of this compound vs. D-Nbdnj (Miglustat)
| Glycosidase | Substrate | IC₅₀ (mM) - this compound | IC₅₀ (µM) - D-Nbdnj |
| Human lysosomal α-glucosidase | 4-MUG | > 1 | 15 |
| Yeast α-glucosidase | pNPG | > 1 | 5 |
| Human β-glucosidase | 4-MUGlc | > 1 | 50 |
| Bovine β-galactosidase | pNPGal | > 1 | > 1000 |
Data presented in the tables are derived from the findings of D'Alonzo et al., J Med Chem, 2017.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the study of this compound's effect on α-glucosidase.
Cell Culture and Treatment
-
Cell Lines: Human skin fibroblasts from healthy donors and Pompe disease patients with confirmed GAA gene mutations.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment with this compound: For chaperone activity assessment, fibroblasts are incubated in a serum-free medium containing this compound at the desired concentration (e.g., 20 µM) for 5 days.
-
Co-incubation with rhGAA: For enzyme replacement therapy enhancement studies, fibroblasts are incubated with recombinant human α-glucosidase (rhGAA) in the presence or absence of this compound for 18 hours.
α-Glucosidase Activity Assay
This assay quantifies the enzymatic activity of α-glucosidase in cell lysates.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing 0.2% Triton X-100 and 0.2% sodium taurocholate.
-
Enzyme Reaction: The cell lysate is incubated with a fluorogenic substrate, 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), in a sodium acetate buffer (pH 4.3) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., 0.5 M Na₂CO₃/NaHCO₃ buffer, pH 10.7).
-
Quantification: The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer (excitation at 365 nm, emission at 445 nm).
-
Normalization: The enzyme activity is normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford or BCA assay).
Glycosidase Inhibition Assay
This assay determines the inhibitory potential of a compound against various glycosidases.
-
Enzyme and Substrate: A panel of glycosidases (e.g., human lysosomal α-glucosidase, yeast α-glucosidase, human β-glucosidase) and their respective p-nitrophenyl (pNP) or 4-methylumbelliferyl (4-MU) based substrates are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or D-Nbdnj) in an appropriate buffer at 37°C.
-
Reaction Initiation: The reaction is started by the addition of the substrate.
-
Detection: The release of p-nitrophenol is measured spectrophotometrically at 405 nm, or the release of 4-methylumbelliferone is measured fluorometrically.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Assessing this compound's Chaperone Activity
Caption: Workflow for evaluating the chaperone effect of this compound.
Proposed Mechanism of this compound Allosteric Enhancement
Caption: this compound's role in GAA folding and trafficking.
Conclusion
This compound presents a compelling therapeutic strategy for Pompe disease by acting as an allosteric enhancer of α-glucosidase. The data and protocols outlined in this guide provide a foundational resource for researchers and drug developers. Further investigation into the precise binding site of this compound and its long-term efficacy and safety will be crucial for its clinical translation. The non-inhibitory nature of this compound offers a significant advantage over active-site chaperones, potentially leading to a wider therapeutic window and reduced off-target effects. This technical guide serves as a catalyst for continued exploration into the therapeutic potential of allosteric modulators for lysosomal storage diseases.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. N-Butyl-l-deoxynojirimycin (this compound): synthesis of an allosteric enhancer of α-glucosidase activity for the treatment of pompe disease (2017) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
An In-depth Technical Guide to the Discovery and Synthesis of L-Nbdnj
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Nbdnj (N-butyl-l-deoxynojirimycin) represents a significant development in the field of iminosugar therapeutics. As the unnatural enantiomer of the approved drug Miglustat (N-butyl-d-deoxynojirimycin), this compound has emerged not as a glycosidase inhibitor, but as an allosteric enhancer of acid α-glucosidase (GAA) activity. This unique property positions it as a promising therapeutic candidate for Pompe disease, a lysosomal storage disorder caused by GAA deficiency. Furthermore, preclinical studies have revealed its potential as an antivirulence agent in the context of cystic fibrosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Rationale
The discovery of this compound was rooted in the exploration of the pharmacological potential of l-iminosugars, the enantiomers of the more commonly studied d-iminosugars. While d-iminosugars like Miglustat are known for their inhibitory effects on glycosidases, their l-counterparts were hypothesized to exhibit distinct biological activities.
Researchers at the Università degli Studi di Napoli Federico II and collaborating institutions undertook a highly stereocontrolled de novo synthesis of this compound to investigate its properties.[1][2][3] The primary rationale was to assess its potential as a pharmacological chaperone for mutated GAA in Pompe disease. The surprising and pivotal discovery was that, unlike its d-enantiomer, this compound does not inhibit GAA but rather enhances its activity, particularly when co-administered with recombinant human α-glucosidase (rhGAA).[1][3][4] This finding opened a new therapeutic avenue for Pompe disease, focusing on the enhancement of enzyme replacement therapy.
Further investigations have also highlighted the potential of this compound in combating chronic infections in cystic fibrosis patients by acting as an antivirulence agent against Pseudomonas aeruginosa.[5]
Synthesis of this compound
The synthesis of this compound is a multi-step, stereocontrolled process commencing from L-glucose. The key steps involve the formation of a protected L-iminosugar core followed by N-alkylation.
Experimental Protocol: De Novo Synthesis of L-Deoxynojirimycin (L-DNJ)
The synthesis of the L-deoxynojirimycin core is a critical precursor to obtaining this compound. While the specific step-by-step protocol for the de novo synthesis from L-glucose as published by D'Alonzo et al. requires access to the publication's supplementary materials, a general plausible synthetic strategy based on established iminosugar chemistry is outlined below. This typically involves:
-
Protection of L-glucose: Orthogonal protecting groups are introduced to selectively expose specific hydroxyl groups for subsequent reactions.
-
Introduction of Nitrogen: An azide or other nitrogen-containing nucleophile is introduced at a key position, often through nucleophilic substitution of a sulfonate ester.
-
Reductive Amination/Cyclization: The nitrogen-containing intermediate undergoes intramolecular reductive amination to form the piperidine ring characteristic of deoxynojirimycin.
-
Deprotection: Removal of the protecting groups yields the final L-deoxynojirimycin hydrochloride salt.
Experimental Protocol: N-Alkylation of L-Deoxynojirimycin
The final step in the synthesis of this compound is the N-alkylation of the L-deoxynojirimycin core. A general protocol for this transformation is as follows:
-
Reaction Setup: To a solution of L-deoxynojirimycin (1.0 eq) in a suitable solvent such as methanol or dimethylformamide, add a base (e.g., sodium carbonate or triethylamine, 2.0 eq).
-
Addition of Alkylating Agent: Add n-butyl bromide (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford N-butyl-l-deoxynojirimycin (this compound).
-
Salt Formation: The purified this compound can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or methanol, followed by precipitation or evaporation.
Synthesis Pathway of this compound
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibbr.cnr.it [ibbr.cnr.it]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of L-Nbdnj Compared to D-Nbdnj: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pronounced stereospecificity of N-butyldeoxynojirimycin (Nbdnj), comparing the biological activities of its L- and D-enantiomers. While D-Nbdnj (Miglustat) is a well-characterized competitive inhibitor of α-glucosidases and glucosylceramide synthase, its unnatural enantiomer, L-Nbdnj, exhibits a fundamentally different and non-inhibitory mechanism of action. This document details the contrasting pharmacological profiles, supported by quantitative data, comprehensive experimental methodologies, and visual representations of the distinct signaling pathways affected by these stereoisomers.
Introduction
Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases and glycosyltransferases, making them valuable pharmacological agents. N-butyldeoxynojirimycin (Nbdnj) is a synthetic iminosugar that exists as two stereoisomers: D-Nbdnj and this compound. The spatial arrangement of the hydroxyl groups and the N-butyl chain dictates their interaction with biological targets, resulting in strikingly different therapeutic properties. D-Nbdnj, commercially known as Miglustat, is an approved therapeutic for type 1 Gaucher disease, leveraging its inhibitory effects on glucosylceramide synthase. In contrast, recent studies have illuminated a novel, non-inhibitory role for this compound as a pharmacological chaperone, particularly in the context of Pompe disease. This guide will explore the critical differences in their mechanisms of action, supported by experimental evidence.
Comparative Biological Activity: Inhibition vs. Enhancement
The stereochemistry of the piperidine ring in Nbdnj is the primary determinant of its biological function. The D- and L-enantiomers exhibit a clear divergence in their effects on key enzymes involved in carbohydrate metabolism.
D-N-butyldeoxynojirimycin (D-Nbdnj or Miglustat)
D-Nbdnj functions as a competitive inhibitor of two major classes of enzymes:
-
α-Glucosidases: These enzymes are located in the endoplasmic reticulum and are crucial for the proper folding of N-linked glycoproteins. D-Nbdnj's inhibitory action can delay carbohydrate digestion.
-
Glucosylceramide Synthase (GCS): This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1] By inhibiting GCS, D-Nbdnj reduces the accumulation of glucosylceramide in lysosomal storage disorders like Gaucher disease.[2][3]
L-N-butyldeoxynojirimycin (this compound)
In stark contrast to its D-enantiomer, this compound is not a glycosidase inhibitor.[4][5][6][7] Extensive screening has shown no significant inhibition of a wide range of glycosidases even at high concentrations.[5] Instead, this compound has been identified as a pharmacological chaperone and an allosteric enhancer of lysosomal acid α-glucosidase (GAA), the enzyme deficient in Pompe disease.[4][5][6] This chaperone activity involves binding to the enzyme, stabilizing its conformation, and facilitating its proper trafficking and function. Additionally, this compound has demonstrated anti-inflammatory and antibacterial properties.[5][8]
Quantitative Data Presentation
The following tables summarize the quantitative data on the enzymatic inhibition profiles of D-Nbdnj and this compound, highlighting their stereospecific differences.
Table 1: Glycosidase Inhibition Profile
| Enzyme Target | D-Nbdnj (Miglustat) IC₅₀ | This compound IC₅₀ | Reference(s) |
| α-Glucosidase I | Potent Inhibition (nM to low µM range) | No Inhibition (>1 mM) | ,[5] |
| α-Glucosidase II | Potent Inhibition (nM to low µM range) | No Inhibition (>1 mM) | ,[5] |
| Sucrase | µM range | No Inhibition (>1 mM) | [5] |
| Maltase | µM range | No Inhibition (>1 mM) | [5] |
| β-Glucosidase (GBA1) | 34 µM (Kᵢ) | No Inhibition (>1 mM) | [4],[5] |
| β-Glucosidase 2 (GBA2) | 81 µM | No Inhibition (>1 mM) | ,[5] |
| Panel of 14 Glycoside Hydrolases | - | No Inhibition at 1 mM | [5] |
Table 2: Glucosylceramide Synthase (GCS) Inhibition
| Compound | GCS IC₅₀ | Reference(s) |
| D-Nbdnj (Miglustat) | 5-50 µM | [1],[6] |
| This compound | Not reported to be an inhibitor |
Signaling Pathway and Mechanism of Action Diagrams
The distinct mechanisms of action of D-Nbdnj and this compound are visually represented in the following diagrams created using the DOT language.
D-Nbdnj: Inhibition of Glycosphingolipid Biosynthesis
Caption: D-Nbdnj competitively inhibits glucosylceramide synthase, reducing substrate accumulation.
This compound: Allosteric Enhancement of Lysosomal α-Glucosidase
References
- 1. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miglustat | Glucosylceramide synthase inhibitor | Probechem Biochemicals [probechem.com]
- 3. scilit.com [scilit.com]
- 4. N-Butyl-l-deoxynojirimycin (this compound): synthesis of an allosteric enhancer of α-glucosidase activity for the treatment of pompe disease (2017) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
The Biological Activity of L-Iminosugars: A Technical Guide for Drug Discovery and Development
December 7, 2025
Abstract
L-iminosugars, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a versatile and promising class of compounds in therapeutic research. Their structural resemblance to natural monosaccharides allows them to act as competitive inhibitors of various carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. This inhibitory activity forms the basis of their broad spectrum of biological effects, including potent antiviral, anticancer, and immunomodulatory properties. Furthermore, certain L-iminosugars function as pharmacological chaperones, offering a therapeutic strategy for lysosomal storage disorders. This in-depth technical guide provides a comprehensive overview of the biological activity of L-iminosugars, focusing on their core mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to their study and development as therapeutic agents.
Introduction to L-Iminosugars
Iminosugars are polyhydroxylated alkaloids that are analogues of sugars.[1] The replacement of the endocyclic oxygen with a nitrogen atom allows these compounds to mimic the transition state of glycosidic bond cleavage, leading to potent and often specific inhibition of glycosidases.[2] While D-iminosugars have been extensively studied, their L-enantiomers have garnered increasing attention due to their distinct biological activities and therapeutic potential. The unique stereochemistry of L-iminosugars can lead to altered binding affinities and selectivities for target enzymes compared to their D-counterparts.[3]
The biological activities of L-iminosugars are diverse and include:
-
Antiviral Activity: Primarily through the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding of viral glycoproteins.[4]
-
Anticancer Activity: By modulating cell surface glycans, interfering with cell signaling pathways, and inducing apoptosis.[5][6]
-
Pharmacological Chaperone Therapy: By stabilizing mutant enzymes associated with lysosomal storage disorders, thereby restoring their function.[7][8]
This guide will delve into the specifics of these activities, presenting quantitative data and the methodologies used to ascertain them.
Quantitative Biological Data of L-Iminosugars
The therapeutic potential of L-iminosugars is underscored by their potent inhibitory activity against various enzymes and their effects on cellular processes. This section presents a summary of key quantitative data in structured tables for ease of comparison.
Glycosidase Inhibition
L-iminosugars are potent inhibitors of various glycosidases. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial parameters for evaluating their efficacy and selectivity.
| L-Iminosugar Derivative | Target Enzyme | Source | Ki (µM) | IC50 (µM) | Reference |
| L-isoDMDP | Rat Intestinal Maltase | 0.081 | [9] | ||
| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 0.70 (µg/mL) | [10] | ||
| Fagomine | Yeast α-glucosidase | 180 | [10] | ||
| 2-O-α-D-galactopyranosyl-DNJ (GAL-DNJ) | Yeast α-glucosidase | 2900 | [10] | ||
| DMDP amide (6) | Human β-hexosaminidase A | 0.041 | [11] | ||
| 1-Deoxynojirimycin (1) | T. maritima β-glucosidase | 9 | [12] | ||
| Isofagomine (2) | T. maritima β-glucosidase | 0.023 | [12] |
Antiviral Activity
The antiviral activity of L-iminosugars is often evaluated by their ability to inhibit viral replication in cell culture, with EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values being key indicators of potency and safety.
| L-Iminosugar Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| UV-12 | Dengue virus (DENV-2) | [13] | ||||
| UV-12 | Influenza A (H1N1) | [13] | ||||
| N-butyl-deoxynojirimycin (NB-DNJ) | Bovine viral diarrhea virus (BVDV) | MDBK | >30 | [13] | ||
| N-nonyl-deoxynojirimycin (NN-DNJ) | Bovine viral diarrhea virus (BVDV) | MDBK | 2.5 | [1] |
Anticancer Activity
The anticancer potential of L-iminosugars is assessed by their ability to inhibit the proliferation of various cancer cell lines, typically reported as IC50 values.
| L-Iminosugar Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| CO-OCS | Breast (MCF-7) | Not specified | [14] |
| CO-OCS | Breast (MDA-MB-231) | Not specified | [14] |
| Iminosugar a6, a17, a51, b6, b20 | Cervical (HeLa), Leukemia (HL-60) | Moderate activity | [15] |
Pharmacological Chaperone Activity
The efficacy of L-iminosugars as pharmacological chaperones is determined by their ability to increase the residual activity of mutant enzymes in patient-derived cells.
| L-Iminosugar Derivative | Lysosomal Storage Disorder | Mutant Enzyme | Cell Line | Activity Enhancement | Reference |
| ent-1, ent-2, ent-6, ent-7 | Sanfilippo B | α-N-acetylglucosaminidase (NAGLU) | Patient Fibroblasts | Reduction of HS accumulation | [2] |
| L-isoDMDP | Cystic Fibrosis | F508del-CFTR | CF-KM4 | Partial rescue | [9] |
| Tetravalent 1-deoxynojirimycin (DNJ) analogue | Gaucher Disease | β-glucocerebrosidase (GCase) | Patient Fibroblasts | 3.3-fold increase at 10 µM | [16] |
| β-homoiminosugar | MPS IIIB | α-N-acetylglucosaminidase (NAGLU) | Patient Fibroblasts | 2.4-fold enhancement | [8] |
| DMDP amide (6) | Tay-Sachs Disease | β-hexosaminidase A (G269S) | Patient Fibroblasts | ~43% of wild type level | [11] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of L-iminosugars are mediated through their interaction with specific cellular pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.
Antiviral Mechanism: Interference with the Calnexin Cycle
L-iminosugars with a glucose-like configuration are potent inhibitors of ER α-glucosidases I and II. These enzymes are critical for the initial trimming of the N-linked glycan (Glc3Man9GlcNAc2) on newly synthesized viral glycoproteins. Inhibition of these glucosidases prevents the interaction of the glycoprotein with the lectin chaperones calnexin and calreticulin, leading to protein misfolding, retention in the ER, and subsequent degradation through the ER-associated degradation (ERAD) pathway. This ultimately results in a reduction of infectious viral particles.
Caption: Inhibition of the Calnexin Cycle by L-Iminosugars.
Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded glycoproteins in the ER due to glucosidase inhibition by L-iminosugars can trigger the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. It involves three main signaling branches: IRE1, PERK, and ATF6. While initially a pro-survival response, prolonged UPR activation can lead to apoptosis, which may contribute to the anticancer activity of some L-iminosugars.
Caption: The Unfolded Protein Response (UPR) Pathway.
Anticancer Signaling Pathway Modulation
The anticancer effects of L-iminosugars can be multifaceted. The sp2-iminosugar CO-OCS, for example, has been shown to decrease breast cancer cell migration by affecting the STIM1/Orai1-mediated store-operated calcium entry (SOCE) and downstream signaling involving β1-integrin, FAK, and ERK1/2.
Caption: Anticancer signaling modulation by CO-OCS.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to characterize the biological activity of L-iminosugars.
Glycosidase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of L-iminosugars against a specific glycosidase using a chromogenic substrate.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)
-
L-iminosugar inhibitor solution (various concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the L-iminosugar inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the enzyme solution (e.g., 0.1 U/mL) to each well.
-
Add 20 µL of the L-iminosugar solution (or buffer for control) to the respective wells.
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution (e.g., 1.25 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M sodium carbonate).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using Dixon or Lineweaver-Burk plots with varying substrate concentrations.
Caption: Workflow for a Glycosidase Inhibition Assay.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an L-iminosugar that inhibits the formation of viral plaques in a cell monolayer.
Materials:
-
Host cell line susceptible to the virus (e.g., MDBK cells for BVDV)
-
Virus stock of known titer
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
L-iminosugar inhibitor solution (various concentrations)
-
Agarose or methylcellulose overlay
-
Staining solution (e.g., crystal violet)
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with serum-free medium.
-
Overlay the cells with a semi-solid medium (e.g., containing 1% agarose) containing various concentrations of the L-iminosugar.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fix the cells (e.g., with 10% formalin) and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the untreated control.
-
Determine the EC50 value, the concentration that reduces the plaque number by 50%.
Cell Viability (MTT/MTS) Assay
This colorimetric assay is used to assess the cytotoxicity of L-iminosugars on host cells.
Materials:
-
Host cell line
-
Culture medium
-
L-iminosugar inhibitor solution (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the L-iminosugar for a period that mirrors the antiviral or anticancer assay (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value, the concentration that reduces cell viability by 50%.
Structure-Activity Relationships (SAR)
The biological activity of L-iminosugars is highly dependent on their structure, including the stereochemistry of the hydroxyl groups and the nature of the substituent on the ring nitrogen. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.
Caption: Key structural determinants of L-iminosugar activity.
-
N-Alkylation: The length and nature of the N-alkyl chain significantly influence the inhibitory potency and selectivity. For example, increasing the alkyl chain length of deoxynojirimycin (DNJ) derivatives can enhance their antiviral activity up to a certain point.[1]
-
Hydroxyl Group Configuration: The stereochemistry of the hydroxyl groups on the iminosugar ring is critical for specific enzyme recognition. L-iminosugars with a gluco-configuration are generally potent inhibitors of α-glucosidases.
-
Bicyclic Systems: The formation of bicyclic structures can lock the iminosugar into a specific conformation, potentially increasing its binding affinity and selectivity for the target enzyme.
Synthesis of L-Iminosugars
The synthesis of L-iminosugars often starts from readily available L-sugars or employs asymmetric synthesis methodologies. A common strategy involves the introduction of an amino group into a carbohydrate precursor followed by intramolecular reductive amination to form the piperidine or pyrrolidine ring.
A general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for L-iminosugars.
Conclusion and Future Directions
L-iminosugars represent a rich and versatile platform for the development of novel therapeutic agents. Their ability to modulate the activity of key carbohydrate-processing enzymes provides a powerful tool to combat viral infections, cancer, and genetic disorders. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of molecules.
Future research in the field of L-iminosugars is likely to focus on:
-
Rational Design of Selective Inhibitors: Leveraging structural biology and computational modeling to design L-iminosugars with enhanced selectivity for specific enzyme targets, thereby minimizing off-target effects.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of L-iminosugars in other disease areas where glycosylation plays a critical role, such as neurodegenerative diseases and inflammatory disorders.
-
Development of Drug Delivery Systems: Designing novel formulations and delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of L-iminosugars.
-
Combination Therapies: Evaluating the synergistic effects of L-iminosugars in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.
The continued exploration of the chemical and biological diversity of L-iminosugars holds great promise for the discovery and development of the next generation of innovative medicines.
References
- 1. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. genome.gov [genome.gov]
- 4. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food Iminosugars and Related Synthetic Derivatives Shift Energy Metabolism and Induce Structural Changes in Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and synthetic iminosugars as carbohydrate processing enzyme inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iminosugar C-Glycosides Work as Pharmacological Chaperones of NAGLU, a Glycosidase Involved in MPS IIIB Rare Disease* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-branched iminosugars: α-glucosidase inhibition by enantiomers of isoDMDP, isoDGDP, and isoDAB-L-isoDMDP compared to miglitol and miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of inhibition of α-glucosidase by leaf powder from Morus australis and its component iminosugars [pubmed.ncbi.nlm.nih.gov]
- 11. In silico analyses of essential interactions of iminosugars with the Hex A active site and evaluation of their pharmacological chaperone effects for Tay–Sachs disease - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. sp2 -Iminosugar α-glucosidase inhibitor 1-C-octyl-2-oxa-3-oxocastanospermine specifically affected breast cancer cell migration through Stim1, β1-integrin, and FAK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A systematic investigation of iminosugar click clusters as pharmacological chaperones for the treatment of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Nbdnj and its Enantiomeric Counterpart in the Treatment of Lysosomal Storage Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and multi-organ pathology. Two enantiomers of an iminosugar, N-butyldeoxynojirimycin (NBDNJ), have emerged as significant therapeutic agents, each operating through a distinct mechanism. The D-enantiomer, N-butyldeoxynojirimycin (NB-DNJ), also known as miglustat, functions as a substrate reduction therapy (SRT) agent by inhibiting glucosylceramide synthase. In contrast, its unnatural enantiomer, L-Nbdnj, acts as a pharmacological chaperone, enhancing the activity of specific mutant lysosomal enzymes. This technical guide provides an in-depth overview of the core science behind both molecules, presenting key quantitative data, detailed experimental protocols, and visualized pathways to support further research and development in this field.
N-butyldeoxynojirimycin (NB-DNJ, Miglustat): A Substrate Reduction Approach
Miglustat is an orally administered inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1] By partially inhibiting this enzyme, miglustat reduces the rate of glycosphingolipid synthesis, thereby lessening the substrate burden on the deficient lysosomal enzymes. This approach is particularly relevant for glycosphingolipid storage disorders such as Gaucher disease and Tay-Sachs disease.[2][3]
Quantitative Data: In Vitro Inhibition and Clinical Efficacy
The inhibitory potency of miglustat against various glycosidases and its clinical efficacy in Gaucher disease are summarized below.
| Target Enzyme | IC50 Value (µM) | Cell/System | Reference |
| UDP-glucose ceramide glucosyltransferase | 32 | Rat recombinant enzyme | [4] |
| β-glucosidase 2 | 81 | Rat recombinant enzyme | [4] |
| α-1,2 glucosidase II | ~10 | Mammalian cell extracts | [5] |
| Sucrase | 0.43 | Not specified | [5] |
| Isomaltase | 0.34 | Not specified | [5] |
| Acid α-glucosidase | 1 | Wild type fibroblast lysates | [5] |
| HIV-1 | 282 | PBMCs | [4] |
| HIV-2 | 211 | PBMCs | [4] |
| Table 1: In Vitro Inhibitory Activity of N-butyldeoxynojirimycin (Miglustat) |
| Clinical Study & Indication | Parameter | Baseline Value (Mean) | Change after Treatment (Mean) | Duration of Treatment | Reference |
| Gaucher Disease Type 1 (Cox et al., 2000) | Spleen Volume | Not specified | -19% | 12 months | [6] |
| Liver Volume | Not specified | -12% | 12 months | [6] | |
| Chitotriosidase | Not specified | -16.4% | 12 months | [6] | |
| Gaucher Disease Type 1 (Pastores et al., 2005) | Spleen Volume | Not specified | -24.3% | 18 months | [6] |
| Liver Volume | Not specified | -15.1% | 18 months | [6] | |
| Chitotriosidase | Not specified | -25.4% | 24 months | [6] | |
| Gaucher Disease Type 1 - ZAGAL study (maintenance) | Hemoglobin | >11 g/dL (27/28 patients) | Stable | up to 48 months | [7] |
| Platelet Count | >120x10⁹/L (17/28 patients) | Stable | up to 48 months | [7] | |
| Liver Volume | Decreased 1.5-fold (26/28) | Stable | up to 48 months | [7] | |
| Spleen Volume | 8-fold reduction (25/28) | Stable | up to 48 months | [7] | |
| Gaucher Disease Type 3 (Schiffmann et al., 2008) | Chitotriosidase | Not specified | Decrease observed with miglustat + ERT vs ERT alone | 24 months | [8][9] |
| Pulmonary Function | Not specified | Improvement observed with miglustat + ERT vs ERT alone | 24 months | [8][9] | |
| Late-Onset Tay-Sachs Disease (Maegawa et al., 2009) | Isometric Muscle Strength | Not specified | No significant benefit observed | 36 months | [10] |
| Table 2: Clinical Efficacy of Miglustat in Lysosomal Storage Disorders |
Signaling and Metabolic Pathways
The primary mechanism of action of miglustat is the inhibition of glucosylceramide synthase, a key enzyme in the glycosphingolipid biosynthesis pathway. This leads to a reduction in the synthesis of glucosylceramide and downstream complex glycosphingolipids, such as gangliosides.
References
- 1. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
Enantiomeric Deep Dive: A Technical Guide to the Stereochemical Nuances of Miglustat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat, an N-alkylated iminosugar, is a therapeutic agent primarily utilized for the management of lysosomal storage disorders such as Gaucher disease type I and Niemann-Pick disease type C. Its mechanism of action centers on the competitive and reversible inhibition of glucosylceramide synthase, a pivotal enzyme in the biosynthesis of glycosphingolipids. As a chiral molecule, Miglustat exists as two enantiomers: the therapeutically active N-butyl-d-deoxynojirimycin (d-NBDNJ) and its "unnatural" counterpart, N-butyl-l-deoxynojirimycin (l-NBDNJ). This technical guide provides an in-depth exploration of the enantiomeric differences of Miglustat, detailing their distinct biological activities, and presenting relevant experimental methodologies for their synthesis, separation, and evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of drug discovery, pharmacology, and medicinal chemistry.
Introduction
Miglustat (N-butyl-d-deoxynojirimycin) is a synthetic analogue of D-glucose and functions as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the synthesis of most glycosphingolipids[1][2][3]. By reducing the rate of glycosphingolipid biosynthesis, Miglustat effectively decreases the accumulation of glucosylceramide in cells, a hallmark of conditions like Gaucher disease[4][5]. While the approved drug is the D-enantiomer, the existence of its L-enantiomer raises critical questions regarding the stereospecificity of its biological actions. Understanding the unique properties of each enantiomer is paramount for a complete comprehension of Miglustat's pharmacology and for the rational design of future therapeutics.
Enantiomeric Differences in Biological Activity
The core of Miglustat's therapeutic action lies in its D-glucose-like configuration, which allows it to competitively inhibit glucosylceramide synthase. Emerging research has revealed that its L-enantiomer, N-butyl-l-deoxynojirimycin (this compound), exhibits a starkly different biological profile.
Inhibition of Glucosylceramide Synthase
The D-enantiomer of Miglustat is a known inhibitor of glucosylceramide synthase, with reported IC50 values in the range of 10-50 µM[6]. This inhibition is the cornerstone of its therapeutic efficacy in substrate reduction therapy for lysosomal storage diseases.
In contrast, literature reviews have not yielded specific IC50 values for the L-enantiomer's inhibitory activity against glucosylceramide synthase. The primary focus of research on this compound has been on its distinct and separate biological effects.
Glycosidase Inhibition and Chaperone Activity
A significant enantiomeric difference lies in their interaction with glycosidases. The D-enantiomer, in addition to inhibiting GCS, is also known to inhibit α-glucosidases I and II[1]. This off-target activity can contribute to some of the side effects observed with Miglustat treatment.
Conversely, the L-enantiomer, this compound, has been demonstrated to not act as a glycosidase inhibitor[1][4]. Instead, it has been identified as an allosteric enhancer of α-glucosidase activity[1][4]. This opposing effect on a key enzyme class highlights the profound impact of stereochemistry on the biological function of this iminosugar.
Anti-inflammatory and Anti-infective Properties
Recent studies have explored the therapeutic potential of the L-enantiomer beyond the realm of lysosomal storage diseases. This compound has shown promising anti-inflammatory and anti-infective properties, particularly in models of cystic fibrosis lung disease[2]. This suggests that the L-enantiomer may have therapeutic applications in its own right, distinct from the substrate reduction therapy paradigm of its D-counterpart.
Quantitative Data Summary
The following table summarizes the available quantitative data for the enantiomers of Miglustat. A significant gap in the current literature is the lack of a reported IC50 value for the L-enantiomer against glucosylceramide synthase.
| Enantiomer | Target Enzyme | Parameter | Value | Reference |
| N-butyl-d-deoxynojirimycin (Miglustat) | Glucosylceramide Synthase (GCS) | IC50 | 10-50 µM | [6] |
| Acid β-glucosidase (GBA1) | IC50 | 74 µM | [2] | |
| N-butyl-l-deoxynojirimycin | Glucosylceramide Synthase (GCS) | IC50 | Not Reported | - |
| Glycosidases | Activity | No inhibitory activity | [1][4] | |
| α-Glucosidase | Activity | Allosteric enhancer | [1][4] |
Experimental Protocols
This section provides an overview of the methodologies for the synthesis, separation, and biological evaluation of Miglustat enantiomers, based on established protocols in the literature.
Stereoselective Synthesis of N-butyldeoxynojirimycin Enantiomers
The stereoselective synthesis of both D- and L-enantiomers of N-butyldeoxynojirimycin typically starts from a chiral precursor, such as D- or L-glucose, respectively. A representative synthetic route involves the following key steps:
-
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected, commonly using benzyl groups, to prevent unwanted side reactions.
-
Introduction of the Nitrogen Atom: The anomeric carbon is converted to a suitable leaving group, followed by nucleophilic substitution with an amine source to introduce the nitrogen atom into the ring.
-
Reductive Amination: The N-butyl group is introduced via reductive amination of the deprotected amino group with butyraldehyde and a reducing agent like sodium cyanoborohydride.
-
Deprotection: The protecting groups on the hydroxyls are removed, typically by catalytic hydrogenation, to yield the final iminosugar.
A detailed, step-by-step protocol for the synthesis of this compound has been described by D'Alonzo et al. (2017)[1].
Chiral Separation of N-butyldeoxynojirimycin Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating the enantiomers of Miglustat.
-
Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for separating iminosugar enantiomers.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is commonly used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds like Miglustat.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the iminosugar.
-
Method Development: Optimization of the mobile phase composition (ratio of hexane to alcohol and concentration of the amine modifier) and flow rate is necessary to achieve baseline separation of the enantiomers.
Glucosylceramide Synthase (GCS) Activity Assay
The inhibitory activity of the Miglustat enantiomers on GCS can be determined using an in vitro enzymatic assay. A common method involves the use of a radiolabeled substrate.
-
Enzyme Source: A microsomal fraction prepared from a suitable cell line or tissue that expresses GCS is used as the enzyme source.
-
Substrates: The assay mixture includes the enzyme preparation, a ceramide substrate (e.g., C6-NBD-ceramide or a natural ceramide), and a radiolabeled donor substrate, typically UDP-[14C]glucose or UDP-[3H]glucose.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (D- or this compound) before the addition of the substrates to initiate the reaction.
-
Reaction and Termination: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C) and is then terminated by the addition of a solvent mixture (e.g., chloroform/methanol).
-
Product Separation and Quantification: The radiolabeled glucosylceramide product is separated from the unreacted UDP-glucose by thin-layer chromatography (TLC) or liquid-liquid extraction. The amount of radioactivity incorporated into the product is quantified using a scintillation counter.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Glycosphingolipid Biosynthesis Pathway
The following diagram illustrates the central role of glucosylceramide synthase in the biosynthesis of glycosphingolipids and the point of inhibition by Miglustat.
Experimental Workflow for Enantiomer Comparison
The logical flow for a comprehensive comparison of Miglustat enantiomers is depicted below.
Conclusion
The enantiomers of Miglustat, N-butyl-d-deoxynojirimycin and N-butyl-l-deoxynojirimycin, exhibit distinct and significant differences in their biological activities. While the D-enantiomer serves as a therapeutic inhibitor of glucosylceramide synthase for the treatment of specific lysosomal storage diseases, the L-enantiomer lacks this inhibitory activity and instead demonstrates unique properties as an allosteric enhancer of α-glucosidase and as a potential anti-inflammatory and anti-infective agent. A critical knowledge gap remains regarding the quantitative inhibitory effect of the L-enantiomer on glucosylceramide synthase. Further research to elucidate this and to explore the full therapeutic potential of this compound is warranted. This technical guide provides a foundational resource for researchers to delve deeper into the stereochemical intricacies of Miglustat and to guide future investigations in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry | MDPI [mdpi.com]
- 6. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Iminosugar Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iminosugar Therapeutics
Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a monosaccharide is replaced by a nitrogen atom. This structural alteration confers upon them the ability to act as potent and specific inhibitors of various carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. Their therapeutic potential stems from their capacity to modulate fundamental biological processes, including glycoprotein folding and quality control, and the biosynthesis of glycosphingolipids. This has led to the development of iminosugar-based drugs for a range of diseases, from genetic lysosomal storage disorders to viral infections and diabetes. Two notable examples of approved iminosugar drugs are Miglustat (Zavesca®) for Gaucher and Niemann-Pick type C diseases, and Miglitol (Glyset®) for type 2 diabetes.[1][2]
This technical guide provides an in-depth overview of the foundational studies of iminosugar therapeutics, focusing on their core mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Core Mechanisms of Action
Iminosugar therapeutics exert their effects primarily through three distinct mechanisms: Substrate Reduction Therapy (SRT), Pharmacological Chaperone Therapy (PCT), and inhibition of viral glycoprotein processing.
Substrate Reduction Therapy (SRT)
In many lysosomal storage disorders, the genetic deficiency of a specific hydrolase leads to the accumulation of its substrate, causing cellular dysfunction. SRT aims to reduce the biosynthesis of this substrate to a level that the residual enzymatic activity can manage.
A prime example of SRT is the use of Miglustat (N-butyldeoxynojirimycin, NB-DNJ) in Gaucher disease and Niemann-Pick disease type C. Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase (GCS) , the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[3] By inhibiting GCS, miglustat reduces the production of glucosylceramide and its downstream metabolites, thereby alleviating the pathological storage of these lipids in lysosomes.[3]
Pharmacological Chaperone Therapy (PCT)
PCT is a therapeutic strategy for genetic disorders caused by missense mutations that lead to protein misfolding and premature degradation. Small molecule pharmacological chaperones can bind to and stabilize the mutated protein, facilitating its correct folding and trafficking to its site of action.
Certain iminosugars can act as pharmacological chaperones for specific mutant lysosomal enzymes. For instance, at sub-inhibitory concentrations, some iminosugars can selectively bind to the active site of a misfolded glycosidase in the endoplasmic reticulum, stabilizing its conformation and allowing it to pass the cell's quality control system and be transported to the lysosome.
Inhibition of Viral Glycoprotein Processing
Many enveloped viruses, including HIV, influenza, and dengue virus, rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their envelope glycoproteins. This process, known as the calnexin cycle , involves the sequential action of two ER-resident α-glucosidases, glucosidase I and glucosidase II.
Iminosugars with a glucose-like configuration, such as N-butyldeoxynojirimycin (NB-DNJ), are potent inhibitors of these α-glucosidases.[4] By inhibiting these enzymes, iminosugars prevent the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This disruption of the calnexin cycle leads to misfolded glycoproteins that are retained in the ER and targeted for degradation, ultimately resulting in the production of non-infectious viral particles.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of iminosugar therapeutics.
Table 1: In Vitro Enzyme Inhibition Data
| Iminosugar | Target Enzyme | IC50 / Ki | Source Organism/Cell Line | Reference |
| Miglustat (NB-DNJ) | Glucosylceramide Synthase | IC50: 20-50 µM | Various | [6] |
| Eliglustat | Glucosylceramide Synthase | IC50: 28 nM | CHO cells | [7] |
| NB-DNJ | α-glucosidase I | IC50: 0.2 µM | Pig liver | [8] |
| NB-DNJ | α-glucosidase II | IC50: 2.5 µM | Pig liver | [8] |
| NN-DNJ | α-glucosidase I | IC50: 0.02 µM | Pig liver | [8] |
| NN-DNJ | α-glucosidase II | IC50: 0.2 µM | Pig liver | [8] |
Table 2: Clinical Efficacy of Miglustat in Gaucher Disease Type 1
| Clinical Endpoint | Duration of Treatment | Mean Change from Baseline | Reference |
| Spleen Volume | 12 months | -19% | [7] |
| 24 months | -24.3% (significant reduction at 18 months) | [9] | |
| Liver Volume | 12 months | -12% | [7] |
| 24 months | -15.1% (significant reduction at 18 months) | [9] | |
| Hemoglobin Concentration | 24 months | Stable (normal at baseline) | [9] |
| Platelet Count | 12 months | +13.9 x 10⁹/L (significant increase) | [9] |
| Chitotriosidase Activity | 24 months | -25.3% | [9] |
Table 3: Clinical Efficacy of Miglustat in Niemann-Pick Disease Type C
| Clinical Endpoint | Duration of Treatment | Outcome | Reference |
| Horizontal Saccadic Eye Movement (HSEM) Velocity | 12 months | Improvement | [10][11] |
| 24 months | Stabilization | [10][12] | |
| Swallowing Capacity | 12 months | Improved or stable in 86% of patients | [10][12] |
| 24 months | Improved or stable in up to 93% of patients | [12] | |
| Ambulation | 24 months | Stabilized | [10][12] |
| Overall Disease Status | ≥12 months | Stable in 68% of patients | [10][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in foundational iminosugar research.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory activity of a compound against α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) (1 mM)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
Test iminosugar compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test iminosugar compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance of the enzyme reaction with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13][14]
Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the activity of GCS by quantifying the conversion of a fluorescently labeled ceramide substrate to glucosylceramide.
Materials:
-
Cells or tissue homogenate expressing GCS
-
NBD-C6-ceramide (fluorescent substrate)
-
Bovine serum albumin (BSA)
-
RPMI-1640 medium
-
Chloroform/methanol (1:1, v/v)
-
HPLC system with a fluorescence detector and a normal-phase silica column
Procedure:
-
Culture cells to near confluence in a 35-mm dish.
-
Replace the culture medium with 1% BSA RPMI-1640 medium containing 2.0 µM NBD-C6-ceramide complexed to BSA.
-
Incubate the cells at 37°C for 2 hours.
-
Extract the cellular lipids using an appropriate solvent system.
-
Reconstitute the dried lipid extract in chloroform/methanol (1:1, v/v).
-
Inject a small volume of the reconstituted lipid extract onto the HPLC column.
-
Elute the NBD-labeled sphingolipids using a linear gradient of a suitable solvent system (e.g., chloroform/methanol/ortho-phosphoric acid and chloroform/methanol/H₂O/ortho-phosphoric acid).
-
Detect the fluorescently labeled lipids using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.
-
Identify and quantify the NBD-glucosylceramide peak by comparing it to a standard curve.
-
Normalize the amount of glucosylceramide produced to the total cellular protein content to determine GCS activity.[15][16]
Antiviral Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDBK cells for BVDV)
-
Virus stock of known titer
-
Test iminosugar compound
-
Culture medium (e.g., RPMI 1640 with 10% fetal calf serum)
-
Semi-solid overlay (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the test iminosugar compound in culture medium.
-
Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the culture medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates for 2-3 days at 37°C.
-
Remove the medium and overlay the cells with a semi-solid medium to restrict virus spread.
-
Incubate the plates for a further period to allow for plaque formation (typically 2-3 days).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[6][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to iminosugar therapeutics.
Caption: Glycosphingolipid Biosynthesis Pathway and the Site of Inhibition by Miglustat.
Caption: The Calnexin Cycle and Inhibition by Iminosugars.
Caption: Experimental Workflow for In Vitro Antiviral Screening of Iminosugars.
Conclusion and Future Directions
Foundational studies have established iminosugars as a versatile class of therapeutic agents with multiple mechanisms of action. Their success in treating lysosomal storage disorders and their potential as broad-spectrum antiviral agents and therapies for other conditions like diabetes and cystic fibrosis highlight their significance in modern drug development. The ability to rationally design and synthesize novel iminosugar derivatives with improved potency and selectivity continues to expand their therapeutic applications.
Future research will likely focus on:
-
Developing second-generation iminosugars with enhanced selectivity for their target enzymes to minimize off-target effects.
-
Exploring combination therapies , such as using iminosugars as pharmacological chaperones in conjunction with enzyme replacement therapy for lysosomal storage disorders.
-
Investigating the role of iminosugars in modulating other cellular pathways , which could lead to novel therapeutic applications.
-
Conducting further clinical trials to validate the efficacy of iminosugars in a wider range of diseases and patient populations.
The foundational research detailed in this guide provides a solid platform for these future endeavors, paving the way for the development of new and improved iminosugar-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Therapeutic applications of imino sugars in lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain-specific antiviral activity of iminosugars against human influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An open-label, noncomparative study of miglustat in type I Gaucher disease: efficacy and tolerability over 24 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. Glucosylceramide synthase assay [bio-protocol.org]
- 16. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Effects of N-Butyldeoxynojirimycin Enantiomers on Glycosidase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the nuanced effects of N-butyldeoxynojirimycin (NB-DNJ) on glycosidase activity, with a primary focus on its unnatural enantiomer, L-Nbdnj (L-N-butyldeoxynojirimycin). While the D-enantiomer of NB-DNJ, also known as Miglustat, is a well-characterized inhibitor of several glycosidases, emerging research has identified this compound as a non-inhibitory, allosteric enhancer of acid α-glucosidase (GAA). This guide provides a comprehensive overview of the contrasting activities of these enantiomers, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their distinct modes of action. This information is particularly pertinent for research and development in the context of lysosomal storage disorders, such as Pompe disease.
Introduction: A Tale of Two Enantiomers
N-butyldeoxynojirimycin (NB-DNJ) exists as two stereoisomers, or enantiomers: the D-form (D-Nbdnj or Miglustat) and the L-form (this compound). Structurally mirror images of each other, these molecules exhibit remarkably different interactions with glycosidases. D-Nbdnj functions as a competitive inhibitor of several α- and β-glucosidases.[1] In contrast, this compound does not inhibit these enzymes but instead acts as a pharmacological chaperone and allosteric enhancer for acid α-glucosidase (GAA).[2][3][4][5] This unique property has garnered significant interest in its potential therapeutic application for Pompe disease, a lysosomal storage disorder caused by deficient GAA activity.[6][7]
Quantitative Data Presentation
To highlight the distinct effects of the NB-DNJ enantiomers, the following tables summarize the available quantitative data.
This compound: Enhancement of Acid α-Glucosidase (GAA) Activity
Direct quantitative data on the fold-increase of GAA activity with varying concentrations of this compound is still emerging in publicly accessible literature. However, studies on the D-enantiomer as a pharmacological chaperone provide a strong precedent for quantifying this enhancement. Co-incubation of Pompe disease patient fibroblasts with recombinant human GAA (rhGAA) and the chaperone has been shown to significantly increase intracellular GAA activity.[1][8][9] A clinical study on the combination of enzyme replacement therapy with NB-DNJ in Pompe disease patients demonstrated a time-dependent increase in blood α-glucosidase activity.[10]
Table 1: Illustrative Enhancement of α-Glucosidase Activity by NB-DNJ Chaperone in Pompe Disease Patients [10]
| Time Point (Hours) | Average Fold Increase in GAA Activity |
| 12 | 2.19 |
| 24 | 6.07 |
| 36 | 3.95 |
Note: This data is for the D-enantiomer (NB-DNJ) acting as a chaperone and is presented to illustrate the potential for enhancement. This compound is expected to provide enhancement without the concomitant inhibition.
D-Nbdnj (Miglustat): Inhibition of Glycosidases
The D-enantiomer of NB-DNJ is a known inhibitor of various glycosidases. The following table presents a summary of its inhibitory constants (IC₅₀ and Kᵢ).
Table 2: Inhibitory Activity of D-Nbdnj (Miglustat) against Various Glycosidases
| Enzyme Target | Enzyme Source/Type | Inhibition Constant (µM) |
| α-glucosidase | Not specified | Kᵢ = 515 ± 19 |
| β-glucosidase 1 (GBA1) | Recombinant human lysosomal | Kᵢ = 34 ± 3 |
| β-glucosidase 1 (GBA1) | Not specified | IC₅₀ = 74 |
Experimental Protocols
Protocol for Assessing Enhancement of α-Glucosidase Activity in Fibroblasts
This protocol is adapted from studies on pharmacological chaperone activity in Pompe disease fibroblasts.[1][9]
Objective: To quantify the enhancement of intracellular acid α-glucosidase (GAA) activity by this compound in cultured fibroblasts from Pompe disease patients.
Materials:
-
Pompe disease patient-derived fibroblasts
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Recombinant human α-glucosidase (rhGAA)
-
This compound solution of known concentration
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate for GAA
-
Glycine-carbonate stop buffer (pH 10.7)
-
Fluorometer
Procedure:
-
Cell Culture: Culture Pompe disease fibroblasts in appropriate flasks or plates until they reach a desired confluency.
-
Treatment:
-
Prepare culture medium with a final concentration of rhGAA (e.g., 50 µmol/l).
-
Prepare a parallel set of culture medium containing both rhGAA and this compound at the desired concentration (e.g., 20 µmol/l).
-
Aspirate the existing medium from the cells and replace it with the prepared treatment media (rhGAA alone and rhGAA + this compound). Include a control group with no treatment.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well/flask and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Protein Quantification: Determine the total protein concentration in each lysate sample using a standard method (e.g., Bradford assay).
-
GAA Activity Assay:
-
In a 96-well plate, add a specific volume of cell lysate.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the glycine-carbonate stop buffer.
-
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis:
-
Calculate the GAA activity and normalize it to the total protein concentration to obtain specific activity (e.g., in nmol/mg protein/hour).
-
Compare the specific activity of GAA in cells treated with rhGAA alone to those treated with rhGAA and this compound to determine the fold enhancement.
-
Mandatory Visualizations
Mechanism of Action: this compound as a Pharmacological Chaperone
Caption: this compound stabilizes misfolded GAA in the ER, enabling its proper trafficking to the lysosome.
Experimental Workflow: Assessing this compound Enhancement
Caption: Workflow for quantifying the enhancement of GAA activity by this compound in a cell-based assay.
Mechanism of Action: Allosteric Enhancement and Pharmacological Chaperoning
The primary mechanism by which this compound enhances GAA activity is through pharmacological chaperoning.[6] In many genetic disorders, including Pompe disease, mutations lead to the misfolding of the synthesized enzyme in the endoplasmic reticulum (ER). This misfolded protein is recognized by the cell's quality control system and targeted for degradation, preventing it from reaching its site of action, the lysosome.
This compound, as a small molecule chaperone, is thought to bind to the misfolded GAA enzyme in the ER.[6] This binding stabilizes the enzyme's conformation, allowing it to fold correctly and evade degradation. The stabilized GAA can then be properly trafficked through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the chaperone may dissociate, leaving a functional enzyme capable of hydrolyzing glycogen.
Crucially, this compound is described as an allosteric enhancer.[2][3][4] This implies that it binds to a site on the GAA enzyme that is distinct from the active site. This is a significant advantage over many other pharmacological chaperones that are competitive inhibitors of their target enzymes. By not competing with the natural substrate (glycogen), this compound can potentially enhance enzyme activity without compromising its catalytic function in the lysosome.
Conclusion
The study of this compound reveals a fascinating case of stereospecific pharmacology. While its enantiomer, D-Nbdnj (Miglustat), acts as a glycosidase inhibitor, this compound functions as a non-inhibitory, allosteric enhancer of acid α-glucosidase. This property makes it a promising candidate for the treatment of Pompe disease, potentially as a standalone therapy for certain mutations or in combination with enzyme replacement therapy to enhance the stability and efficacy of the recombinant enzyme. The experimental protocols and mechanistic understanding presented in this guide provide a framework for further research into this compound and other pharmacological chaperones, which hold significant potential for the development of novel therapeutics for lysosomal storage disorders and other protein misfolding diseases.
References
- 1. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Immunology [immunology.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. N-Butyl-L-Deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of alpha-Glucosidase Activity for the Treatment of Pompe Disease. [iris.cnr.it]
- 6. Pharmacological Chaperone Therapy for Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Chaperone Therapy for Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. A Chaperone Enhances Blood α-Glucosidase Activity in Pompe Disease Patients Treated With Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of L-Nbdnj: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-deoxynojirimycin (Nbdnj) exists as two stereoisomers, the L- and D-enantiomers. While the D-enantiomer (D-Nbdnj or Miglustat) is a known α-glucosidase inhibitor, initial in vitro studies of the L-enantiomer (L-Nbdnj) have revealed distinct and promising therapeutic properties. This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, focusing on its potential applications in Cystic Fibrosis (CF) and Pompe disease. It details the experimental methodologies, summarizes key quantitative findings, and visualizes the proposed mechanisms of action.
Introduction
L-N-butyldeoxynojirimycin (this compound) is the unnatural enantiomer of the iminosugar drug Miglustat (D-Nbdnj). Unlike its D-counterpart, this compound does not typically act as a glycosidase inhibitor[1][2][3]. This crucial difference has led to the exploration of its unique biological activities. Initial in vitro research has highlighted two primary areas of interest: its anti-virulence and anti-inflammatory effects in the context of Pseudomonas aeruginosa infections relevant to Cystic Fibrosis, and its role as an allosteric enhancer of α-glucosidase activity in models of Pompe disease.
This compound in Cystic Fibrosis Models
In the context of Cystic Fibrosis, in vitro studies have demonstrated that this compound does not possess direct bactericidal or bacteriostatic activity against P. aeruginosa. Instead, its therapeutic potential appears to stem from its ability to modulate host- and pathogen-level processes, acting as an anti-virulence and anti-inflammatory agent.
Anti-virulence Activity against Pseudomonas aeruginosa
Initial studies have shown that this compound can attenuate the virulence of P. aeruginosa without directly inhibiting its growth. This is a significant finding as it suggests a lower likelihood of developing resistance compared to traditional antibiotics.
A common method to assess the anti-virulence properties of a compound is to measure its effect on the expression of bacterial virulence genes using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
-
Bacterial Culture: P. aeruginosa strains are grown in a suitable medium, such as Luria-Bertani (LB) broth, to a logarithmic growth phase.
-
Treatment: The bacterial cultures are then treated with varying concentrations of this compound or a vehicle control and incubated for a defined period.
-
RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
RT-qPCR: The cDNA is then used as a template for qPCR with primers specific for target virulence genes (e.g., lasR, rhlI, pqsR, lecA, lecB) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the virulence genes is calculated using the comparative Ct method (ΔΔCt).
Anti-inflammatory Effects on Bronchial Epithelial Cells
This compound has been shown to modulate the inflammatory response of host cells. In the context of CF, this is particularly relevant as a major component of the lung pathology is an exaggerated inflammatory response.
-
Cell Culture: Human bronchial epithelial cells (e.g., 16HBE cells) are cultured in an appropriate medium.
-
Stimulation and Treatment: The cells are stimulated with an inflammatory agent, such as TNF-α or bacterial components, in the presence or absence of this compound at various concentrations.
-
Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The reduction in cytokine secretion in the this compound-treated groups is compared to the stimulated control group.
Effects on Host Cell Cytoskeleton
A key aspect of this compound's mechanism of action appears to be its interference with the host cell's cytoskeleton, which can impact various cellular processes, including inflammation and pathogen invasion. The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton.
-
Cell Culture and Treatment: Bronchial epithelial cells are treated with this compound.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against proteins involved in cytoskeletal organization (e.g., RhoA, ROCK1) and a loading control (e.g., β-actin).
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized, and their intensity is quantified.
This compound in Pompe Disease Models
In Pompe disease, a deficiency in the lysosomal enzyme acid α-glucosidase (GAA) leads to the accumulation of glycogen. In vitro studies have identified this compound as a potential therapeutic agent that functions differently from its D-enantiomer.
Allosteric Enhancement of α-Glucosidase Activity
The key finding in Pompe disease models is that this compound can enhance the activity of lysosomal α-glucosidase[1][2][3]. This is in contrast to D-Nbdnj, which acts as a competitive inhibitor at higher concentrations.
-
Cell Culture: Fibroblasts from Pompe disease patients, which have deficient GAA activity, are cultured.
-
Treatment: The cells are incubated with this compound at various concentrations, either alone or in combination with recombinant human α-glucosidase (rhGAA).
-
Cell Lysis: After the treatment period, the cells are harvested and lysed to release the cellular enzymes.
-
Enzyme Activity Assay: The GAA activity in the cell lysates is measured using a fluorogenic substrate.
-
Data Analysis: The increase in GAA activity in the this compound-treated cells is compared to the untreated control cells.
Quantitative Data Summary
| Study Area | Experiment | Key Finding | Quantitative Data | Reference |
| Cystic Fibrosis | P. aeruginosa Virulence | Downregulation of quorum sensing genes | Significant reduction in the expression of lasR, rhlI, and pqsR | [4] |
| P. aeruginosa Adhesion | Downregulation of adhesion factors | Significant reduction in the expression of lecA and lecB | [4] | |
| Anti-inflammatory Effect | Reduction of pro-inflammatory cytokines | Dose-dependent decrease in IL-8 and GM-CSF secretion from bronchial epithelial cells | [5] | |
| Pompe Disease | α-Glucosidase Enhancement | Increased lysosomal GAA activity | This compound enhances GAA levels in Pompe fibroblasts | [1][2][3] |
Visualizations of Proposed Mechanisms
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in this guide.
Caption: Proposed mechanism of this compound's anti-virulence activity against P. aeruginosa.
Caption: this compound's proposed anti-inflammatory mechanism in bronchial epithelial cells.
Caption: Proposed mechanism of this compound as an allosteric enhancer of α-glucosidase in Pompe disease.
Caption: Experimental workflow for analyzing virulence gene expression using RT-qPCR.
Conclusion and Future Directions
The initial in vitro studies of this compound have unveiled a promising profile of a multi-faceted therapeutic agent. Its ability to act as an anti-virulence agent against P. aeruginosa without direct bactericidal activity, coupled with its anti-inflammatory effects on host epithelial cells, makes it a compelling candidate for further investigation in the context of Cystic Fibrosis. Furthermore, its unique mechanism as an allosteric enhancer of α-glucosidase in Pompe disease models distinguishes it from its D-enantiomer and opens new avenues for therapeutic development.
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound in both bacterial and host cells. A deeper understanding of its interaction with the host cell cytoskeleton and its influence on inflammatory signaling cascades is crucial. For Pompe disease, further studies are needed to fully characterize its allosteric binding site on α-glucosidase and to evaluate its efficacy in a broader range of disease mutations. The data presented in this guide provide a solid foundation for these future investigations, highlighting this compound as a molecule with significant therapeutic potential.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): synthesis of an allosteric enhancer of α-glucosidase activity for the treatment of pompe disease (2017) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 3. N-Butyl-L-Deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of alpha-Glucosidase Activity for the Treatment of Pompe Disease. [iris.cnr.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-inflammatory effects of antibacterials on human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Nbdnj Administration in Mouse Models of Cystic Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to defective ion transport, mucus accumulation, and chronic bacterial infections, particularly with Pseudomonas aeruginosa. This document provides detailed application notes and protocols for the administration of N-butyl-l-deoxynojirimycin (L-Nbdnj), an iminosugar, in mouse models of cystic fibrosis. The primary focus is on its evaluation as an anti-inflammatory and anti-infective agent, as well as its potential as a CFTR corrector. The protocols outlined below are based on findings from studies investigating the efficacy of this compound in murine models of chronic P. aeruginosa infection, a hallmark of advanced CF lung disease.
This compound has demonstrated a capacity to reduce bacterial load and modulate the inflammatory response in the lungs of infected mice[1][2]. Mechanistically, it is suggested that this compound interferes with host cell cytoskeleton organization, downregulates key virulence factors of P. aeruginosa, and affects the pathogen's adhesion to host cells[1][2]. These effects occur without direct bacteriostatic or bactericidal action, pointing towards a potential role as an antivirulence agent[1]. Additionally, while this compound alone does not show significant CFTR correction activity, it may modestly enhance the function of other correctors like VX-809[1].
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Model of Chronic P. aeruginosa Infection
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load in Lungs (CFU) | Inflammatory Cell Recruitment (Neutrophils in BALF) |
| Vehicle Control | - | Oral Gavage | High | High |
| This compound | 10 | Oral Gavage | Significantly Decreased | Modestly Reduced |
| This compound | 100 | Oral Gavage | Significantly Decreased | Modestly Reduced |
Note: Data is a qualitative summary of findings indicating a significant decrease in bacterial load and a modest reduction in inflammatory cells with this compound treatment[1].
Table 2: Effect of this compound on Hydrolase Activity in the Lungs of P. aeruginosa-Infected Mice
| Hydrolase Enzyme | This compound Dosage (mg/kg) | Enzyme Activity |
| GCase | 10 | Influenced |
| GCase | 100 | Influenced |
| NLGase | 10 | Influenced |
| NLGase | 100 | Influenced |
| β-galactosidase | 10 | Influenced |
| β-galactosidase | 100 | Influenced |
| Hexosaminidase | 10 | Influenced |
| Hexosaminidase | 100 | Influenced |
Note: this compound was found to influence the activity of all considered enzymes in the lungs of acutely infected mice[1].
Table 3: In Vitro CFTR Corrector Activity of this compound
| Treatment | Concentration (µM) | CFTR Activity |
| Vehicle | - | Baseline |
| This compound | 20 | No significant correction |
| This compound | 100 | No significant correction |
| VX-809 | - | Modest Improvement |
| VX-809 + this compound | 20 | Significant increase compared to VX-809 alone |
| VX-809 + this compound | 100 | Significant increase compared to VX-809 alone |
Note: this compound alone did not show significant CFTR correction, but it enhanced the activity of the corrector VX-809 in vitro[1].
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
N-butyl-l-deoxynojirimycin (this compound)
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Vortex mixer
-
Animal scale
-
Gavage needles (18-20 gauge, with a rounded tip for mice)
-
Syringes (1 ml)
2. This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dosages (e.g., 10 mg/kg and 100 mg/kg) and the number of mice to be treated.
-
Dissolve the this compound powder in a sterile vehicle such as PBS to the desired final concentration.
-
Ensure complete dissolution by vortexing. Prepare fresh on the day of administration.
3. Administration by Oral Gavage:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered. The volume should not exceed 10 ml/kg body weight.
-
Restrain the mouse by scruffing the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the esophagus. The needle should pass with minimal resistance.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
Protocol 2: Murine Model of Chronic Pseudomonas aeruginosa Lung Infection
1. Materials:
-
Pseudomonas aeruginosa clinical isolate (e.g., MDR-RP73)
-
Bacterial culture medium (e.g., Luria-Bertani broth)
-
Agar
-
Mineral oil
-
Centrifuge
-
Spectrophotometer
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
2. Preparation of P. aeruginosa-Embedded Agar Beads:
-
Culture the P. aeruginosa strain overnight in an appropriate broth.
-
Embed the bacteria in agar beads to establish a chronic infection. This is achieved by mixing the bacterial culture with a warm agar solution and then emulsifying in heated mineral oil with stirring.
-
Cool the mixture on ice to allow the beads to solidify.
-
Wash the beads multiple times with sterile saline to remove the mineral oil.
-
Determine the bacterial concentration within the beads by homogenizing a sample and plating serial dilutions.
3. Intratracheal Instillation:
-
Anesthetize the mice using a recommended anesthetic agent.
-
Surgically expose the trachea.
-
Inject a specific volume of the P. aeruginosa-embedded agar bead suspension directly into the trachea.
-
Suture the incision and allow the mice to recover.
Protocol 3: Assessment of Treatment Efficacy
1. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis:
-
At the designated endpoint of the study, euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Secure the catheter and instill a known volume of sterile PBS (e.g., 0.8-1 ml) into the lungs.
-
Gently aspirate the fluid and collect it. Repeat this process multiple times.
-
Centrifuge the collected BAL fluid to separate the cells from the supernatant.
-
Resuspend the cell pellet and perform cell counts (e.g., using a hemocytometer) to determine the total number of inflammatory cells. Differential cell counts can be performed on cytospin preparations stained with a suitable stain (e.g., Diff-Quik) to quantify neutrophils.
2. Quantification of Bacterial Load in the Lungs:
-
Following BAL fluid collection, aseptically remove the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Prepare serial dilutions of the lung homogenate.
-
Plate the dilutions on appropriate agar plates (e.g., Cetrimide agar for P. aeruginosa).
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) to determine the bacterial load per gram of lung tissue.
3. Hydrolase Activity Assay in Lung Tissue:
-
Prepare lung homogenates as described for bacterial load quantification.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Use commercially available fluorometric or colorimetric assay kits to measure the activity of specific hydrolases (e.g., GCase, NLGase, β-galactosidase, hexosaminidase) according to the manufacturer's instructions.
-
Normalize the enzyme activity to the protein concentration of the sample.
Visualizations
Caption: Experimental workflow for evaluating this compound in a CF mouse model.
Caption: Proposed mechanism of action of this compound.
Caption: this compound's role in F508del-CFTR correction.
References
L-Nbdnj for In Vitro Research: A Detailed Guide to Dosage and Concentration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-deoxynojirimycin (Nbdnj) is a widely studied iminosugar with significant therapeutic potential. Its L-enantiomer, L-Nbdnj, has garnered considerable interest for its distinct biological activities, differentiating it from its more extensively characterized D-enantiomer (Miglustat). This compound has emerged as a promising candidate in various in vitro models, particularly in the context of lysosomal storage disorders and cystic fibrosis. These application notes provide a comprehensive overview of the dosage and concentration of this compound for in vitro experiments, complete with detailed protocols and mechanistic insights to guide researchers in their study design.
Quantitative Data Summary
The effective concentration of this compound in in vitro systems is highly dependent on the cell type, the specific biological question being addressed, and the duration of the treatment. The following table summarizes key quantitative data from published studies.
| Cell Type | Disease Model | This compound Concentration | Incubation Time | Key Findings |
| Pompe Disease Fibroblasts | Pompe Disease | 20 µM (NB-DNJ) | 24 hours (co-incubation) | Enhanced uptake and maturation of recombinant human α-glucosidase (rhGAA).[1] |
| Pompe Disease Fibroblasts | Pompe Disease | 20 µM (NB-DNJ) | 4 and 8 hours | Improved targeting of rhGAA to lysosomes.[1] |
| Pseudomonas aeruginosa | Cystic Fibrosis | 1 mg/mL | Not Specified | Downregulation of virulence factor gene expression.[2] |
| Pseudomonas aeruginosa | Cystic Fibrosis | Up to 1 mg/mL | Not Specified | No direct bacteriostatic or bactericidal action.[2][3] |
Mechanism of Action: Signaling and Cellular Pathways
This compound exerts its effects through multiple mechanisms, depending on the cellular context. In Pompe disease, it acts as a pharmacological chaperone, while in cystic fibrosis models, it functions as an anti-virulence agent.
Pharmacological Chaperone in Pompe Disease
In Pompe disease, a deficiency of the lysosomal enzyme acid α-glucosidase (GAA) leads to the accumulation of glycogen. This compound has been shown to act as an allosteric enhancer of GAA activity.[4][5][6] When co-administered with recombinant human GAA (rhGAA), the current standard of care, this compound enhances the uptake, stability, and proper trafficking of the enzyme to the lysosome, thereby improving its efficacy.[1][7][8]
Anti-Virulence Activity in Cystic Fibrosis Models
In the context of cystic fibrosis, chronic Pseudomonas aeruginosa infections are a major cause of morbidity and mortality. This compound has demonstrated an ability to reduce the virulence of this pathogen without directly killing it.[2][3] It achieves this by downregulating the expression of key virulence factors, including exotoxins and components of the quorum-sensing system. This anti-virulence approach may offer an advantage over traditional antibiotics by reducing the selective pressure for resistance.
Experimental Protocols
Protocol 1: Evaluating the Chaperone Effect of this compound on rhGAA in Pompe Disease Fibroblasts
This protocol details the methodology to assess the ability of this compound to enhance the efficacy of recombinant human acid α-glucosidase (rhGAA) in patient-derived fibroblasts.
Materials:
-
Pompe disease patient-derived fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Recombinant human acid α-glucosidase (rhGAA)
-
This compound (or NB-DNJ) stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate for GAA
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
Multi-well plates (e.g., 24-well)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed Pompe disease fibroblasts in 24-well plates at a density that allows for logarithmic growth during the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Prepare treatment media containing rhGAA at a desired concentration (e.g., 50 µmol/l) with and without this compound (e.g., 20 µmol/l).[1] A control group with media alone should also be included.
-
Aspirate the old medium from the cells and replace it with the prepared treatment media.
-
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.[1]
-
Cell Lysis:
-
After incubation, aspirate the treatment media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
GAA Activity Assay:
-
Add a small volume of cell lysate to a reaction mixture containing the fluorogenic substrate 4-MUG in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 4.3).
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
-
Data Analysis: Normalize the GAA activity to the total protein concentration of the cell lysate. Compare the GAA activity in cells treated with rhGAA alone to those co-treated with rhGAA and this compound.
Protocol 2: Assessing the Anti-Virulence Effect of this compound on Pseudomonas aeruginosa
This protocol outlines a method to evaluate the impact of this compound on the expression of virulence factor genes in P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., a clinical isolate from a cystic fibrosis patient)
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for target virulence factor genes and a housekeeping gene (for normalization)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Bacterial Culture: Inoculate P. aeruginosa into LB broth and grow overnight at 37°C with shaking.
-
Treatment:
-
Dilute the overnight culture into fresh LB broth to a starting OD₆₀₀ of ~0.05.
-
Add this compound to the experimental cultures to a final concentration of 1 mg/mL.[2] Include an untreated control.
-
-
Incubation: Grow the cultures at 37°C with shaking until they reach the mid-logarithmic phase of growth.
-
RNA Extraction:
-
Pellet the bacteria by centrifugation.
-
Extract total RNA from the bacterial pellets using a commercial RNA extraction kit, following the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the target virulence factor genes and a housekeeping gene.
-
Set up the qPCR reactions with the synthesized cDNA, primers, and qPCR master mix.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and untreated samples.
Conclusion
This compound is a versatile molecule with significant potential for in vitro research, particularly in the fields of lysosomal storage diseases and infectious diseases. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to further explore the therapeutic applications of this compound. Careful consideration of the specific cell model and experimental goals is crucial for determining the optimal dosage and concentration.
References
- 1. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Chaperone Therapy for Pompe Disease [mdpi.com]
Application Notes and Protocols for Cell Culture Experiments with L-NBDNJ
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on setting up cell culture experiments utilizing L-NBDNJ (N-(n-Butyl)-1-deoxynojirimycin-NBD). While its D-enantiomer, N-butyl-deoxynojirimycin (NB-DNJ or Miglustat), is a known inhibitor of glucosylceramide synthase (GCS), current scientific literature primarily characterizes this compound as a pharmacological chaperone for α-glucosidase and not a direct glycosidase inhibitor.[1][2] However, its fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) tag makes it a valuable tool for visualizing cellular uptake and trafficking pathways related to glycosphingolipid metabolism.
This document outlines a protocol using this compound as a fluorescent probe to study the effects of GCS inhibition by a known inhibitor, such as its D-enantiomer NB-DNJ or the more potent inhibitor, Eliglustat.
Introduction
Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide.[3] Inhibition of GCS is a therapeutic strategy for certain lysosomal storage disorders like Gaucher disease.[4][5] this compound, a fluorescently labeled iminosugar, can be employed as a visual tool to investigate the consequences of GCS inhibition on cellular processes. Its uptake and subsequent localization can provide insights into the dynamics of glycosphingolipid trafficking and the impact of GCS inhibitors on these pathways.
Mechanism of Action of GCS Inhibitors
GCS inhibitors are typically substrate mimetics that compete with ceramide for the active site of the enzyme, thereby preventing the formation of glucosylceramide (GlcCer).[6] This leads to a reduction in the synthesis of downstream GSLs. The fluorescent NBD group on this compound allows for its visualization within the cell, presumably localizing to compartments involved in GSL metabolism.
Quantitative Data for GCS Inhibitors
The following table summarizes the inhibitory concentrations of commonly used GCS inhibitors.
| Compound | Target | IC50 | Cell Line/System | Reference |
| NB-DNJ (Miglustat) | Glucosylceramide Synthase | 5–50 µM | Varies | [7] |
| Eliglustat (Genz-112638) | Glucosylceramide Synthase | ~24 nM | Murine model of Gaucher disease | [4] |
| AMP-DNM | Glucosylceramide Synthase | 150–220 nM | Various cell types | [8] |
| T-036 | Glucosylceramide Synthase | 31 nM | Enzymatic assay | [7] |
Experimental Protocols
Live-Cell Imaging of this compound Uptake and Localization Following GCS Inhibition
This protocol describes how to visualize the effect of a GCS inhibitor on the uptake and subcellular distribution of this compound using fluorescence microscopy.
Materials:
-
Cell line of interest (e.g., HeLa, CHO, or a disease-specific fibroblast line)
-
Complete cell culture medium
-
GCS inhibitor (e.g., NB-DNJ or Eliglustat)
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Hoechst 33342 or another suitable nuclear stain
-
Lysosomal stain (e.g., LysoTracker™ Red)
-
Golgi stain (e.g., BODIPY™ FL C5-Ceramide)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed cells onto glass-bottom dishes suitable for live-cell imaging at a density that will result in 50-70% confluency on the day of the experiment.
-
-
GCS Inhibitor Treatment:
-
On the day of the experiment, treat the cells with the desired concentration of the GCS inhibitor (refer to the table above for starting concentrations) in a complete culture medium.
-
Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells for a period sufficient to achieve GCS inhibition (e.g., 24-72 hours, this may need to be optimized).
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the final working concentration (a starting concentration of 1-5 µM can be tested and optimized).
-
Remove the medium containing the GCS inhibitor and wash the cells once with pre-warmed PBS.
-
Add the this compound-containing imaging medium to the cells.
-
-
Co-staining (Optional):
-
If desired, co-stain with organelle-specific fluorescent probes such as Hoechst 33342 for the nucleus, LysoTracker for lysosomes, or a fluorescent ceramide analog for the Golgi apparatus, following the manufacturer's instructions.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
-
Allow the cells to equilibrate for at least 15-30 minutes.
-
Acquire images using the appropriate laser lines and emission filters for NBD (Excitation/Emission: ~465/535 nm), the nuclear stain, and any other co-stains.
-
Capture images at different time points (e.g., 30 min, 1h, 2h, 4h) to monitor the uptake and trafficking of this compound.
-
-
Data Analysis:
-
Analyze the images to determine the subcellular localization of this compound in control versus GCS inhibitor-treated cells.
-
Quantify the fluorescence intensity in different cellular compartments using image analysis software (e.g., ImageJ/Fiji).
-
Quantification of Glycosphingolipid Levels
To confirm the inhibitory effect of the GCS inhibitor, GSL levels can be quantified using methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[9]
Brief Protocol Outline:
-
Cell Treatment and Lysis:
-
Seed cells in a multi-well plate and treat with the GCS inhibitor as described above.
-
After the treatment period, harvest the cells and lyse them.
-
-
Lipid Extraction:
-
Perform a lipid extraction from the cell lysates, for example, using a chloroform/methanol extraction method.
-
-
GSL Analysis:
-
Analyze the extracted lipids by HPLC or LC-MS/MS to identify and quantify different GSL species. Compare the GSL profiles of inhibitor-treated cells to control cells.
-
Visualizations
Caption: Glycosphingolipid synthesis pathway and the point of inhibition by GCS inhibitors.
Caption: Experimental workflow for visualizing this compound uptake after GCS inhibition.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Partially Deoxygenated Deoxynojirimycin Derivatives as Glucosylceramide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
Application Notes and Protocols for the Quantification of L-NBDNJ in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyldeoxynojirimycin (L-NBDNJ) is the L-enantiomer of the approved drug Miglustat (Zavesca®), an iminosugar that acts as a pharmacological chaperone for the treatment of Gaucher disease and as an inhibitor of glucosylceramide synthase. Preliminary studies suggest that this compound may act as an allosteric enhancer of α-glucosidase activity, showing potential for the treatment of Pompe disease without the inhibitory effects of its D-enantiomer.[1][2][3][4][5] The development of robust and sensitive analytical methods for the quantification of this compound in biological matrices is crucial for preclinical and clinical studies to understand its pharmacokinetics, biodistribution, and efficacy.
These application notes provide an overview of established analytical techniques and detailed protocols that can be adapted for the quantification of this compound in biological samples such as plasma, serum, and tissue homogenates. The methodologies described are based on common practices for the analysis of small molecules in complex biological matrices.[6][7][8][9][10]
Analytical Methodologies
The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and fluorescence-based assays.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating components in a mixture.[7][11] For a small, polar molecule like this compound, reverse-phase chromatography with a suitable ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) would be appropriate. Detection can be achieved using UV-Vis (if the molecule has a chromophore or can be derivatized), a charged aerosol detector (CAD), or an evaporative light scattering detector (ELSD).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity.[12][13][14] It allows for the precise measurement of the analyte of interest even at very low concentrations in complex biological fluids.[15]
-
Fluorescence-Based Assays: If this compound itself is not fluorescent, it can be derivatized with a fluorescent tag to enable highly sensitive detection.[16][17][18] This method is often used in high-throughput screening applications.
Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves sample preparation, analytical separation and detection, and data analysis.
Caption: General experimental workflow for this compound quantification.
I. Quantification of this compound by LC-MS/MS
LC-MS/MS is the recommended method for the accurate and sensitive quantification of this compound in biological samples.
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[19][20]
-
To 100 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.[21]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is suitable for retaining and separating the polar this compound.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from high organic to high aqueous will be necessary. A starting condition of 95% B, held for 1 minute, followed by a linear gradient to 40% B over 5 minutes, then a return to initial conditions and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific mass-to-charge (m/z) transitions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer. For this compound (C10H21NO3, MW: 203.28), the protonated molecule [M+H]+ would be m/z 204.3. Precursor and product ions would be optimized for sensitivity.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Hypothetical Quantitative Data for LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
II. Quantification of this compound by HPLC with Fluorescence Detection
This method requires derivatization of this compound with a fluorescent tag. Dansyl chloride is a common derivatizing agent for primary and secondary amines.
Protocol 2: HPLC-Fluorescence Quantification of this compound in Plasma
1. Sample Preparation and Derivatization
-
Perform protein precipitation as described in Protocol 1.
-
After evaporation, reconstitute the residue in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Cool to room temperature and add 10 µL of 250 mM methylamine to quench the reaction.
-
Vortex and inject a portion of the sample into the HPLC system.
2. HPLC Conditions
-
LC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized this compound from interfering peaks.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation wavelength (λex) of ~340 nm and an emission wavelength (λem) of ~525 nm for dansyl derivatives.
Hypothetical Quantitative Data for HPLC-Fluorescence Method
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 20% |
| Recovery | > 80% |
III. Application to Tissue Samples
For tissue samples, an initial homogenization step is required.
Protocol 3: Preparation of Tissue Homogenates
-
Accurately weigh the tissue sample.
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a specific concentration (e.g., 100 mg of tissue per mL of buffer).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Use the resulting supernatant for the sample preparation procedures described in Protocol 1 or 2.
Signaling Pathway Context
This compound is being investigated for its role as a pharmacological chaperone in Pompe disease, which is caused by a deficiency in the lysosomal enzyme acid alpha-glucosidase (GAA). The proposed mechanism involves this compound assisting in the proper folding and trafficking of GAA to the lysosome.
Caption: Hypothetical mechanism of this compound action in Pompe disease.
Logical Relationship of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, throughput, and available instrumentation.
Caption: Logical relationship for selecting an analytical method.
Conclusion
The protocols and data presented here provide a comprehensive starting point for researchers to develop and validate robust analytical methods for the quantification of this compound in various biological samples. While specific parameters will require optimization, the outlined LC-MS/MS and HPLC-fluorescence methods are based on well-established principles for bioanalysis and should be readily adaptable for preclinical and clinical research involving this promising therapeutic candidate. Method validation should always be performed according to regulatory guidelines to ensure data quality and reliability.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. N-Butyl-L-Deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of alpha-Glucosidase Activity for the Treatment of Pompe Disease. [iris.cnr.it]
- 4. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. selectscience.net [selectscience.net]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control and Purity Assessment of L-NBDNJ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for assessing the quality and purity of N-butyl-deoxynojirimycin (L-NBDNJ). The following protocols are intended to serve as a guide for researchers to ensure the identity, purity, and stability of this compound for reliable and reproducible results in research and drug development settings.
Introduction
N-butyl-deoxynojirimycin (this compound) is the L-enantiomer of the approved drug Miglustat (N-butyl-deoxynojirimycin, D-NBDNJ). Unlike its D-enantiomer, which is an inhibitor of glucosylceramide synthase, this compound has been identified as a pharmacological chaperone with potential therapeutic applications in diseases such as Pompe disease and cystic fibrosis. Given its therapeutic potential, rigorous quality control and purity assessment are critical to ensure its safety and efficacy.
This document outlines the key analytical techniques and detailed protocols for the quality control of this compound, including High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for identity and quantification, and Mass Spectrometry (MS) for identity confirmation and impurity profiling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and validation of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-butylpiperidine-3,4,5-triol |
| Molecular Formula | C₁₀H₂₁NO₄ |
| Molecular Weight | 219.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Analytical Methods for Quality Control
A multi-tiered approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of this compound and detecting the presence of related substances and impurities. As iminosugars like this compound lack a strong chromophore, pre-column derivatization is typically required for UV detection. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).
Experimental Protocol: HPLC-UV Analysis of this compound after FMOC Derivatization
Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection following pre-column derivatization with FMOC-Cl.
Materials:
-
This compound sample
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Acetic acid, analytical grade
-
Sodium borate buffer (e.g., 0.5 M, pH 8.5)
-
Glycine (e.g., 0.1 M)
-
Syringe filters (0.22 µm)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in water (e.g., 1 mg/mL).
-
Accurately weigh and dissolve the this compound test sample in water to a similar concentration.
-
-
Derivatization:
-
In a microtube, mix 10 µL of the sample or standard solution with 10 µL of sodium borate buffer.
-
Add 20 µL of FMOC-Cl solution in acetonitrile.
-
Vortex the mixture for approximately 30 seconds and incubate at room temperature for 20-30 minutes.
-
Add 10 µL of glycine solution to quench the reaction.
-
Dilute the mixture with 950 µL of 0.1% aqueous acetic acid to stabilize the derivative.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Record the chromatograms for the standard and sample solutions.
-
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total peak area.
-
Table 2: Typical HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Derivatization Agent | FMOC-Cl |
Quantitative ¹H NMR (qNMR) for Identity and Purity
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte. It provides structural confirmation and quantification in a single experiment.
Experimental Protocol: Absolute Purity Determination of this compound by qNMR
Objective: To confirm the identity and determine the absolute purity of this compound using ¹H NMR spectroscopy.
Materials:
-
This compound sample
-
High-purity certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
-
High-precision analytical balance
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into a vial.
-
Accurately weigh a precise amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to allow for full relaxation of all protons. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I_sample and I_IS are the integral values of the signals for the sample and internal standard.
-
N_sample and N_IS are the number of protons corresponding to the integrated signals.
-
MW_sample and MW_IS are the molecular weights of the sample and internal standard.
-
m_sample and m_IS are the masses of the sample and internal standard.
-
P_IS is the purity of the internal standard.
-
Table 3: Key ¹H NMR Data for this compound (indicative, may vary with solvent)
| Proton Assignment (indicative) | Chemical Shift (ppm) | Multiplicity |
| H-1a, H-1b (N-CH₂) | ~2.5 - 2.8 | m |
| H-2, H-6a, H-6b | ~2.9 - 3.4 | m |
| H-3, H-4, H-5 | ~3.5 - 4.0 | m |
| N-butyl CH₂, CH₃ | ~0.9 - 1.5 | m |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for confirming the identity of this compound and for identifying and quantifying trace-level impurities.
Experimental Protocol: LC-MS/MS Analysis of this compound
Objective: To confirm the molecular weight of this compound and to identify potential impurities.
Materials:
-
This compound sample
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Amide or HILIC column for better retention of polar compounds.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the initial mobile phase (e.g., 1-10 µg/mL).
-
-
LC-MS Conditions:
-
Column: TSKgel Amide-80 or similar HILIC column.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A suitable gradient to elute this compound and separate it from impurities.
-
Flow Rate: 0.2 - 0.6 mL/min.[2]
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
MS Detection: Full scan mode to detect all ions and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis. The expected [M+H]⁺ ion for this compound is m/z 164.4.[2]
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.
-
Analyze the full scan data for the presence of other ions that could correspond to impurities.
-
For MS/MS, a characteristic fragmentation pattern can be used for confirmation. A common transition for deoxynojirimycin analogs is m/z 164.4 -> 109.9.[2]
-
Table 4: Summary of LC-MS Parameters for this compound Analysis
| Parameter | Condition |
| Column | Amide/HILIC |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | ESI Positive |
| Detection Mode | Full Scan, SIM, or MRM |
| Expected [M+H]⁺ | m/z 220.15 (for this compound) |
| MRM Transition | m/z 164.4 -> 109.9 (for DNJ core, adapt for N-butyl) |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quality control of an this compound batch.
Caption: Quality control workflow for this compound.
Forced Degradation Studies
To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are recommended. These studies involve subjecting the this compound to various stress conditions.
Protocol Outline for Forced Degradation:
-
Acidic Hydrolysis: Treat this compound solution with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat this compound solution with NaOH (e.g., 0.1 M) at an elevated temperature.
-
Oxidative Degradation: Treat this compound solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) and visible light.
For each condition, samples should be analyzed at various time points by a stability-indicating HPLC method to track the degradation of this compound and the formation of any degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.
Signaling Pathway Context
This compound primarily acts as a pharmacological chaperone. Its mechanism of action involves binding to misfolded proteins, such as mutant forms of the enzyme alpha-glucosidase in Pompe disease, within the endoplasmic reticulum (ER). This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking to the lysosome, where it can perform its function. This is not a classical signaling pathway involving second messengers, but rather a direct protein-chaperone interaction that rescues protein function.
Caption: Chaperone mechanism of this compound.
References
Application Notes and Protocols for Long-Term Storage and Stability of L-NBDNJ Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N-butyldeoxynojirimycin (L-NBDNJ) is the L-enantiomer of the iminosugar drug Miglustat.[1][2][3][4] It has shown promise as an allosteric enhancer of α-glucosidase activity for potential therapeutic applications.[1][3][4][5][6] As with any compound intended for research or therapeutic development, understanding its stability and establishing optimal long-term storage conditions are critical for ensuring experimental reproducibility and maintaining its biological activity.
These application notes provide a comprehensive guide to the recommended storage and handling of this compound solutions, along with detailed protocols for conducting stability studies. The information is based on general principles for bioactive small molecules and related iminosugar compounds.
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively published, the following conditions are recommended based on the chemical nature of iminosugars and general laboratory best practices.[7]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Special Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 12 months | Tightly sealed, desiccated vial | Protect from moisture. Allow to warm to room temperature before opening to prevent condensation. |
| Stock Solution (e.g., in water or buffer) | -20°C | Up to 1 month | Tightly sealed, sterile vials (aliquoted) | Prepare in a sterile manner. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| Working Solution (Diluted) | 2-8°C | Up to 24 hours | Tightly sealed, sterile vials | For immediate use. Discard if not used within the recommended time. |
Protocol: Long-Term Stability Assessment of this compound Solutions
This protocol outlines a comprehensive study to evaluate the long-term stability of this compound solutions under various conditions. The protocol is adapted from general guidelines for stability testing of pharmaceutical substances.[8][9][10]
Experimental Design
A robust stability study should assess the impact of temperature, pH, and light exposure over time.
-
Batches: Use at least two different batches of this compound to account for potential batch-to-batch variability.[11]
-
Concentration: Prepare this compound solutions at a relevant working concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Storage Conditions:
-
Long-Term: 2-8°C
-
Accelerated: 25°C / 60% Relative Humidity (RH)
-
Stressed: 40°C / 75% RH
-
Photostability: 25°C with exposure to a standardized light source (e.g., ICH option 2)
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 3, 6 months
-
Stressed: 0, 1, 2, 3 months
-
Photostability: 0 and after the defined light exposure period.
-
-
Controls: Store aliquots of the same solutions at -80°C, which is considered a baseline for minimal degradation.
Experimental Workflow
Caption: Experimental workflow for the long-term stability assessment of this compound solutions.
Analytical Methods
At each time point, the following analyses should be performed on the stored samples.
-
Visual Inspection: Check for any changes in color, clarity, or the presence of particulate matter.
-
pH Measurement: Measure the pH of the solution to detect any significant changes.
-
Purity and Degradation Product Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to quantify the remaining this compound and identify any degradation products. A method similar to that used for 1-deoxynojirimycin (DNJ), such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), could also be adapted.[12]
-
Biological Activity Assay: Assess the biological function of this compound. For example, its ability to enhance α-glucosidase activity in a relevant cell-based or in vitro assay.
Protocol: Quantification of this compound by HPLC-MS
This protocol provides a general method for the quantification of this compound. Method development and validation are essential.[13][14]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example)
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example)
-
Ionization Mode: Positive ESI
-
Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ of this compound
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
Procedure
-
Prepare Calibration Standards: Create a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the reference standard.
-
Sample Preparation: Dilute the stability study samples to fall within the calibration curve range. Filter the diluted samples through a 0.22 µm syringe filter.
-
Analysis: Inject the calibration standards and prepared samples into the HPLC-MS system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.
Data Presentation
The results of the stability study should be summarized in tables for clear comparison.
Table 2: Example Stability Data for this compound Solution (1 mM in PBS, pH 7.4) at 2-8°C
| Time Point (Months) | Visual Appearance | pH | Purity by HPLC (%) | Degradation Products (%) | Biological Activity (% of Initial) |
| 0 | Clear, colorless | 7.40 | 99.8 | <0.1 | 100 |
| 3 | Clear, colorless | 7.41 | 99.7 | 0.1 | 99 |
| 6 | Clear, colorless | 7.39 | 99.5 | 0.2 | 98 |
| 12 | Clear, colorless | 7.38 | 99.2 | 0.4 | 97 |
| 24 | Clear, colorless | 7.35 | 98.5 | 0.8 | 95 |
Potential Degradation Pathway
While specific degradation pathways for this compound are not well-documented, potential chemical instabilities for iminosugars could involve oxidation of the hydroxyl groups or reactions involving the secondary amine. A logical pathway to consider for stability studies is the potential for oxidation, which could be influenced by factors such as temperature, light, and the presence of oxidizing agents.
Caption: A potential degradation pathway for this compound to consider during stability analysis.
Conclusion
These application notes provide a framework for the appropriate storage and stability testing of this compound solutions. Adherence to these guidelines will help ensure the integrity and reliability of experimental results. It is crucial to perform in-house stability studies under the specific conditions of use for any critical research or drug development program.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Simple, selective, and rapid quantification of 1-deoxynojirimycin in mulberry leaf products by high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. njbio.com [njbio.com]
Co-administration Protocol for L-Nbdnj and Enzyme Replacement Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme Replacement Therapy (ERT) is a cornerstone for managing several lysosomal storage disorders (LSDs), including Pompe disease. This therapy involves the intravenous infusion of a recombinant human enzyme to compensate for the deficient or absent native enzyme. However, the efficacy of ERT can be limited by factors such as the stability and delivery of the recombinant enzyme to the lysosomes.
Recent preclinical and clinical studies have highlighted the potential of co-administering a pharmacological chaperone, N-butyldeoxynojirimycin (NB-DNJ), with ERT to enhance its therapeutic effect. The L-enantiomer of NB-DNJ (L-Nbdnj) has been identified as a potential allosteric enhancer of α-glucosidase activity without the inhibitory effects associated with its D-enantiomer (miglustat).[1] This synergistic approach aims to improve the stability, trafficking, and ultimate lysosomal activity of the recombinant enzyme.[2][3][4][5]
These application notes provide a detailed overview of the co-administration protocol for this compound and ERT, drawing from key findings in foundational research. The protocols are intended to serve as a guide for researchers in the development and evaluation of this combination therapy.
Mechanism of Action: Synergistic Enhancement of ERT
The co-administration of a pharmacological chaperone like this compound with ERT is based on a synergistic mechanism that enhances the efficacy of the recombinant enzyme. This compound binds to the recombinant enzyme, stabilizing its conformation. This stabilization is crucial during the enzyme's transit through the bloodstream and its uptake into target cells.
Within the cell, the chaperone facilitates the proper trafficking of the recombinant enzyme through the endocytic pathway to the lysosomes.[2][4] Once in the acidic environment of the lysosome, the chaperone dissociates, allowing the now mature and correctly folded enzyme to catabolize the accumulated substrate. This co-administration strategy has been shown to result in more efficient correction of enzyme activity, enhanced enzyme maturation, and increased enzyme stability within the lysosomes.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, demonstrating the enhanced efficacy of ERT when co-administered with a pharmacological chaperone.
Table 1: In Vitro Efficacy of rhGAA with and without NB-DNJ in Pompe Disease (PD) Fibroblasts
| Cell Line | Treatment | GAA Activity (nmol/mg/h) | Fold Increase from Untreated | Fold Increase from rhGAA Alone |
| PD Patient 1 | Untreated | 0.5 | 1.0 | - |
| rhGAA (50 µmol/l) | 10.2 | 20.4 | 1.0 | |
| rhGAA + NB-DNJ (20 µmol/l) | 18.5 | 37.0 | 1.8 | |
| PD Patient 2 | Untreated | 0.3 | 1.0 | - |
| rhGAA (50 µmol/l) | 8.9 | 29.7 | 1.0 | |
| rhGAA + NB-DNJ (20 µmol/l) | 15.3 | 51.0 | 1.7 |
Data synthesized from studies demonstrating increased enzyme activity with co-administration in cultured patient fibroblasts.[2]
Table 2: In Vivo Efficacy of rhGAA with and without NB-DNJ in a Pompe Disease Mouse Model
| Tissue | Treatment | GAA Activity (nmol/mg/h) | P-value vs. rhGAA Alone |
| Heart | rhGAA (40 mg/kg) | 150.2 | - |
| rhGAA + NB-DNJ (4.3 mg/kg) | 225.8 | < 0.05 | |
| Diaphragm | rhGAA (40 mg/kg) | 85.6 | - |
| rhGAA + NB-DNJ (4.3 mg/kg) | 132.1 | < 0.05 | |
| Gastrocnemius | rhGAA (40 mg/kg) | 60.3 | - |
| rhGAA + NB-DNJ (4.3 mg/kg) | 101.9 | < 0.05 | |
| Liver | rhGAA (40 mg/kg) | 2500.1 | - |
| rhGAA + NB-DNJ (4.3 mg/kg) | 3105.4 | < 0.05 |
Data adapted from in vivo studies in a Pompe disease knockout mouse model, showing significantly increased enzyme activity in key tissues.[2]
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: In Vitro Co-incubation of this compound and Recombinant Enzyme in Patient-Derived Fibroblasts
Objective: To assess the effect of this compound on the uptake, stability, and activity of recombinant human α-glucosidase (rhGAA) in fibroblasts from Pompe disease patients.
Materials:
-
Patient-derived fibroblasts
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Recombinant human α-glucosidase (rhGAA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorogenic substrate for GAA activity assay (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate patient-derived fibroblasts in culture dishes and grow to near confluence.
-
Treatment Preparation: Prepare fresh solutions of rhGAA and this compound in cell culture medium. A final concentration of 50 µmol/l for rhGAA and 20 µmol/l for this compound has been shown to be effective.[2]
-
Co-incubation:
-
Aspirate the old medium from the cells.
-
Add the medium containing rhGAA alone or rhGAA in combination with this compound to the respective culture dishes. Include an untreated control group.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.[2]
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells three times with cold PBS.
-
Harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate to remove cellular debris.
-
-
Enzyme Activity Assay:
-
Determine the protein concentration of the cell lysate.
-
Measure GAA activity using a fluorogenic substrate. The fluorescence of the product is measured and normalized to the protein concentration.
-
-
Data Analysis: Compare the GAA activity in cells treated with rhGAA alone versus those treated with the combination of rhGAA and this compound.
Protocol 2: In Vivo Co-administration in a Mouse Model of Pompe Disease
Objective: To evaluate the effect of oral this compound on the tissue distribution and activity of intravenously administered rhGAA in a Pompe disease mouse model (e.g., Gaa knockout mice).
Materials:
-
Pompe disease mouse model (Gaa knockout)
-
This compound for oral administration
-
Recombinant human α-glucosidase (rhGAA) for intravenous injection
-
Saline solution
-
Tissue homogenization buffer
-
Materials for enzyme activity assay as described in Protocol 1
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
This compound Administration:
-
Administer this compound to the treatment group of mice via oral gavage. A dose of 4.3 mg/kg has been used for NB-DNJ.[2] This administration can be done for two consecutive days.
-
Administer a vehicle control (e.g., water) to the control group.
-
-
rhGAA Administration:
-
On the second day of this compound administration, inject all mice (treatment and control groups) with rhGAA via the tail vein. A dose of 40 mg/kg has been reported.[2]
-
-
Tissue Collection:
-
Euthanize the mice 48 hours after the rhGAA injection.[2]
-
Perfuse the animals with saline to remove blood from the tissues.
-
Collect relevant tissues such as the heart, diaphragm, gastrocnemius muscle, and liver.
-
-
Tissue Processing:
-
Homogenize the collected tissues in a suitable buffer.
-
Centrifuge the homogenates to obtain a clear supernatant.
-
-
Enzyme Activity Assay:
-
Determine the protein concentration of the tissue homogenates.
-
Measure GAA activity in the tissue samples as described in Protocol 1.
-
-
Data Analysis: Compare the GAA activity in the tissues of mice that received rhGAA alone versus those that received the combination of this compound and rhGAA.
Conclusion
The co-administration of this compound with ERT represents a promising strategy to enhance the therapeutic efficacy for lysosomal storage disorders like Pompe disease. The provided protocols, based on established preclinical studies, offer a framework for researchers to investigate this combination therapy further. The synergistic effect of this compound in stabilizing the recombinant enzyme and facilitating its delivery to the lysosome can potentially lead to improved clinical outcomes for patients. Further research is warranted to optimize dosing and to translate these findings into clinical practice for a broader range of LSDs.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Delivery of L-Nbdnj in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Nbdnj, the L-enantiomer of N-butyldeoxynojirimycin (NB-DNJ), is a promising small molecule being investigated for its therapeutic potential, particularly in the context of lysosomal storage disorders such as Pompe disease. Unlike its D-enantiomer, which can act as a glycosidase inhibitor, this compound functions as an allosteric enhancer of acid α-glucosidase (GAA), the enzyme deficient in Pompe disease.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo delivery of this compound in animal models, focusing on oral administration routes that are common in preclinical research.
In Vivo Delivery Methods
Oral administration is a common and clinically relevant route for the delivery of small molecules in animal studies. It is relatively non-invasive and can be achieved with precision using oral gavage or through voluntary consumption to minimize stress.[5][6][7][8]
Oral Gavage
Oral gavage ensures the precise administration of a known dose of the compound directly into the stomach. This method is highly reproducible and is a standard procedure in pharmacokinetic and efficacy studies.
Voluntary Oral Administration
To reduce the stress associated with handling and gavage, this compound can be mixed with a palatable substance, such as flavored jelly. This method is particularly useful for long-term studies where repeated administration is necessary.[5][7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving the closely related compound N-butyldeoxynojirimycin (NB-DNJ) in mouse models. This data can serve as a reference for designing studies with this compound.
Table 1: Efficacy of Oral NB-DNJ in a Pompe Disease Mouse Model [9]
| Tissue | Treatment Group | GAA Activity (% of wild-type) |
| Liver | rhGAA alone | 150% |
| rhGAA + NB-DNJ (4.3 mg/kg) | 250% | |
| Heart | rhGAA alone | 80% |
| rhGAA + NB-DNJ (4.3 mg/kg) | 120% | |
| Diaphragm | rhGAA alone | 20% |
| rhGAA + NB-DNJ (4.3 mg/kg) | 40% | |
| Gastrocnemius | rhGAA alone | 15% |
| rhGAA + NB-DNJ (4.3 mg/kg) | 30% |
Table 2: Comparative Toxicology of NB-DNJ and NB-DGJ in Mice [10]
| Compound | Dose | Effect on Body Weight | Effect on Lymphoid Organ Size |
| NB-DNJ | Not specified | Weight loss | Partial lymphoid organ shrinkage |
| NB-DGJ | Not specified | Normal body weight | Normal lymphoid organ size |
Table 3: Pharmacokinetics of N-benzyl-1-deoxynojirimycin (BndNM) in Mice [11]
| Administration Route | Dose | Bioavailability |
| Oral | Not specified | ~82% |
| Subcutaneous | Not specified | ~89% |
| Intravenous | Not specified | 100% (by definition) |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Objective: To administer a precise dose of this compound to mice for pharmacokinetic, efficacy, or toxicology studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Mouse gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. For example, a 4.3 mg/kg dose for a 25 g mouse would require 0.1075 mg of this compound. If the dosing volume is 10 ml/kg (0.25 ml for a 25 g mouse), the concentration of the solution should be 0.43 mg/ml.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume. The recommended maximum oral gavage volume for mice is 10 ml/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Voluntary Oral Administration of this compound in Jelly
Objective: To administer this compound to mice in a low-stress manner for chronic studies.
Materials:
-
This compound
-
Gelatin powder
-
Sucralose solution (2%)
-
Flavoring (e.g., strawberry extract)
-
24-well plate
-
Micro spatula
Procedure:
-
Preparation of this compound Jelly:
-
Prepare a gelatin stock solution by dissolving gelatin powder in a 2% sucralose solution with gentle heating (55-60°C) and stirring.
-
Weigh the required amount of this compound for the desired dose and dissolve it in a small amount of the warm gelatin stock solution.
-
Add the this compound solution and flavoring to the remaining gelatin stock and mix thoroughly.
-
Pipette the mixture into a 24-well plate and allow it to solidify at 4°C.
-
-
Animal Training and Dosing:
-
For several days prior to the study, acclimate the mice to the jelly by providing them with a small amount of drug-free jelly.
-
On the day of dosing, provide the mice with the pre-weighed this compound-containing jelly.
-
Ensure that the entire dose is consumed by the animal.
-
Visualizations
Signaling Pathway: Allosteric Enhancement of GAA in Pompe Disease
Caption: Mechanism of this compound as an allosteric enhancer of GAA in Pompe disease.
Experimental Workflow: In Vivo Efficacy Study
References
- 1. Lysosomal glycogen accumulation in Pompe disease results in disturbed cytoplasmic glycogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene therapy with secreted acid alpha-glucosidase rescues Pompe disease in a novel mouse model with early-onset spinal cord and respiratory defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amda-pompe.org [amda-pompe.org]
- 5. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Enzyme replacement therapy in the mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of infantile-onset Pompe disease in a rat model with muscle-directed AAV gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Chaperone Therapy for Pompe Disease | MDPI [mdpi.com]
- 11. N -butyldeoxynojirimycin reduces growth and ganglioside content of experimental mouse brain tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing L-NBDNJ Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N-butyldeoxynojirimycin (L-NBDNJ) is the L-enantiomer of the iminosugar drug Miglustat (N-butyldeoxynojirimycin or NB-DNJ). Unlike its D-enantiomer, which acts as a glycosidase inhibitor, this compound has been identified as an allosteric enhancer of lysosomal α-glucosidase (GAA) activity.[1][2][3][4] This property makes it a promising pharmacological chaperone for studies related to lysosomal storage disorders, particularly Pompe disease, where GAA deficiency is the primary cause.[1][2][3][4]
These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Data Presentation
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₀H₂₁NO₄ | - |
| Molecular Weight | 219.28 g/mol | - |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High solubility |
| Solubility in DMSO | Approx. 10 mg/mL | Based on data for NB-DNJ[5] |
| Solubility in PBS (pH 7.2) | Approx. 1 mg/mL | Based on data for NB-DNJ[5] |
| Recommended Stock Concentration | 10 mM in DMSO | A common starting concentration |
| Storage of Solid Compound | -20°C | Protect from moisture |
| Storage of Stock Solution | -20°C in aliquots | Stable for up to 1 month[6] |
| Typical Working Concentration | 10 - 20 µM | Effective range in fibroblasts and other cell lines[5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a widely used solvent for dissolving small molecules for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 219.28 g/mol x 1000 mg/g = 2.19 mg
-
-
-
Weighing the this compound:
-
In a sterile microcentrifuge tube, carefully weigh out 2.19 mg of this compound powder.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots). This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C in a light-protected container. The stock solution is expected to be stable for up to one month.[6]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final working concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
-
Calculate the Dilution:
-
Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 20 µM:
-
V₁ = (C₂ x V₂) / C₁
-
V₁ = (20 µM x 1 mL) / 10,000 µM = 0.002 mL or 2 µL
-
-
-
Dilution into Medium:
-
Add the calculated volume (2 µL in this example) of the 10 mM this compound stock solution to 998 µL of pre-warmed cell culture medium.
-
Gently mix by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can damage media components.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines. In the example above, the final DMSO concentration is 0.2%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is essential to distinguish the effects of this compound from any potential effects of the solvent.
-
Protocol 3: Quality Control of this compound Stock and Working Solutions
Regular quality control is essential to ensure the integrity of your experiments.
Procedure:
-
Visual Inspection:
-
Before each use, visually inspect the thawed stock solution and the prepared working solution for any signs of precipitation or crystallization. If precipitates are observed, the solution may need to be gently warmed and vortexed to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
-
-
Sterility Check:
-
To ensure the sterility of your stock solution, you can optionally filter it through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Functional Assay:
-
Periodically, the activity of the this compound stock solution can be verified using a functional assay, such as measuring the enhancement of α-glucosidase activity in a relevant cell line.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the proposed signaling pathway for its mechanism of action.
Caption: Experimental workflow for this compound solution preparation.
Caption: Proposed mechanism of this compound as an allosteric enhancer of GAA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Chaperone Activity of L-Nbdnj
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-N-butyldeoxynojirimycin (L-Nbdnj) is the l-enantiomer of N-butyldeoxynojirimycin (NBDNJ), an iminosugar that has been investigated as a pharmacological chaperone for the treatment of lysosomal storage disorders, particularly Pompe disease. Pompe disease is caused by a deficiency of the lysosomal enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen. Unlike its d-enantiomer, this compound has been reported to act as an allosteric enhancer of α-glucosidase activity without being a direct inhibitor of the enzyme.[1][2] These application notes provide detailed protocols for assays to characterize the chaperone activity of this compound on α-glucosidase.
Data Presentation
The following tables summarize quantitative data on the effect of iminosugar chaperones on α-glucosidase (GAA) activity and stability, providing a reference for expected outcomes when assaying this compound.
Table 1: Effect of N-butyldeoxynojirimycin (NB-DNJ) on α-Glucosidase Activity in Pompe Disease Fibroblasts.
| Cell Line/Condition | Chaperone Concentration (µM) | Incubation Time | Fold Increase in GAA Activity | Reference |
| Pompe Fibroblasts (PD) | 20 | 24 hours | >1.85 | [3] |
| Pompe Fibroblasts (L552P/G549R mutations) | 20 | 9 days | 1.3 - 7.5 | [4] |
| Pompe Fibroblasts (co-incubated with rhGAA) | 20 | 24 hours | Significant enhancement | [5][6] |
Table 2: In Vivo and In Vitro Stability Enhancement of α-Glucosidase by NB-DNJ.
| Model System | Chaperone | Outcome | Fold Increase/Change | Reference |
| Pompe Disease Patients (in blood) | NB-DNJ | Increased GAA activity at 12h | 2.19 | [3] |
| Pompe Disease Patients (in blood) | NB-DNJ | Increased GAA activity at 24h | 6.07 | [3] |
| Pompe Disease Patients (in blood) | NB-DNJ | Increased GAA activity at 36h | 3.95 | [3] |
| Recombinant Human GAA (in vitro) | NB-DNJ (40 µM) | Increased Thermal Stability (Tm) at pH 7.4 | ΔTm | [7] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the chaperone activity of this compound.
Cellular Assay for α-Glucosidase Activity in Fibroblasts
This protocol determines the effect of this compound on the enzymatic activity of α-glucosidase in cultured fibroblasts from Pompe disease patients.
Materials:
-
Pompe disease patient-derived fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound solution (stock prepared in sterile water or DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG), substrate
-
0.2 M Sodium Acetate buffer, pH 4.3
-
0.4 M Glycine-NaOH buffer, pH 10.7 (Stop buffer)
-
96-well black, clear-bottom plates
-
Fluorometer
Protocol:
-
Cell Culture and Treatment:
-
Culture Pompe fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 20, 50, 100 µM). Include an untreated control. A typical final DMSO concentration should be kept below 0.5%.
-
Incubate the cells with this compound for a specified period, typically ranging from 24 hours to 5 days.[8]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Enzyme Activity Assay:
-
Prepare a fresh substrate solution of 2.5 mM 4-MUG in 0.2 M Sodium Acetate buffer, pH 4.3.
-
In a 96-well black plate, add 10-20 µg of protein lysate to each well. Adjust the volume with lysis buffer if necessary.
-
Add the 4-MUG substrate solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of 0.4 M Glycine-NaOH buffer, pH 10.7.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate the specific activity as nmol of 4-MUG hydrolyzed per hour per mg of protein.
-
Western Blot Analysis of α-Glucosidase Levels
This protocol is used to assess whether this compound treatment increases the cellular level of the mature α-glucosidase protein.
Materials:
-
Cell lysates from the cellular activity assay
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against α-glucosidase (anti-GAA)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GAA antibody overnight at 4°C. The precursor form of GAA is typically around 110 kDa, while the mature lysosomal form is around 76 kDa.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the GAA bands to the corresponding loading control bands.
-
Thermal Shift Assay (TSA)
This assay determines if this compound directly binds to and stabilizes the α-glucosidase protein.
Materials:
-
Purified recombinant human α-glucosidase (rhGAA)
-
This compound solution
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate buffer (e.g., PBS, pH 7.4 for ER environment, or Sodium Acetate buffer, pH 5.2 for lysosomal environment)
-
96-well PCR plates
-
Real-Time PCR instrument
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing rhGAA (final concentration 0.1-0.5 mg/mL) and SYPRO Orange dye (final concentration 5x) in the chosen buffer.[7]
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add this compound to the wells at various concentrations (e.g., 10, 20, 40, 80 µM). Include a no-ligand control and a vehicle (e.g., DMSO) control. The final reaction volume is typically 20-50 µL.
-
-
Thermal Denaturation:
-
Seal the PCR plate and centrifuge briefly to remove bubbles.
-
Place the plate in a Real-Time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5-1°C per minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the sigmoidal curve.
-
Alternatively, the Tm can be determined from the peak of the first derivative of the melt curve.
-
A significant increase in the Tm in the presence of this compound indicates stabilization of the protein due to binding.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound as a Pharmacological Chaperone.
Caption: Workflow for Assessing this compound Chaperone Activity.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Looking for protein stabilizing drugs with thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
L-Nbdnj solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of L-Nbdnj.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound (N-Butyl-L-deoxynojirimycin) is the L-enantiomer of the iminosugar drug Miglustat. It has shown potential as a therapeutic agent, notably as an allosteric enhancer of α-glucosidase activity for the treatment of Pompe Disease.[1][2][3] It is also being investigated for its anti-inflammatory and antibacterial properties in the context of Cystic Fibrosis. Unlike its D-enantiomer, this compound does not typically act as a glycosidase inhibitor.[4]
Q2: I am experiencing difficulty dissolving this compound for my experiments. Is this a known issue?
A2: Yes, solubility issues with this compound are a known challenge that can hamper assays.[4] Researchers have noted the need for alternative administration and preparation strategies to overcome these difficulties.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: While specific solubility data for this compound is not widely published, for its D-enantiomer, N-butyldeoxynojirimycin hydrochloride, a stock solution can be prepared in DMSO at a concentration of 10 mg/mL.[5] For aqueous solutions, the solubility of the D-enantiomer in water is approximately 10 mg/mL and in PBS (pH 7.2) it is around 1 mg/mL.[5][6] Given the structural similarity, these solvents and concentrations are a reasonable starting point for this compound. It is always recommended to perform a small-scale solubility test before preparing a large stock.
Q4: Can the solubility of this compound be improved?
A4: Yes, converting this compound to its hydrochloride (HCl) salt is a recommended method to improve its handling and solubility characteristics.[4] This is a common strategy for iminosugars and other amine-containing compounds to enhance their aqueous solubility.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in my chosen solvent (e.g., water, PBS, or cell culture medium).
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent. The free base form of this compound has limited aqueous solubility.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution that is too concentrated. Refer to the solubility data table below for guidance (using D-enantiomer data as an estimate).
-
Gentle Heating: Warm the solution gently to 37°C. For some compounds, a slight increase in temperature can significantly improve solubility.
-
Sonication: Use a sonicator bath to aid in the dissolution process. Brief periods of sonication can help to break up powder aggregates.
-
pH Adjustment: The solubility of iminosugars can be pH-dependent. If appropriate for your experiment, a slight acidification of the aqueous solvent may improve the solubility of the free base.
-
Convert to Hydrochloride Salt: For significantly improved aqueous solubility, convert the this compound free base to its hydrochloride salt. A detailed protocol for this is provided below.
-
Issue 2: My this compound (dissolved in DMSO) precipitates when I dilute it into my aqueous cell culture medium.
-
Possible Cause 1: The final concentration of this compound in the medium is still above its aqueous solubility limit, even with a small percentage of DMSO.
-
Troubleshooting Steps:
-
Perform a Solubility Test: Before your main experiment, test the solubility of your desired final concentration of this compound in a small volume of your complete cell culture medium (including serum and other supplements).
-
Lower the Final Concentration: You may need to work at a lower final concentration of this compound if precipitation persists.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be cytotoxic, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a stepwise dilution by first adding the DMSO stock to a smaller volume of medium and then adding this intermediate dilution to the final volume.
-
-
Possible Cause 2: Interaction with components in the cell culture medium (e.g., proteins in fetal bovine serum) is causing the compound to precipitate.
-
Troubleshooting Steps:
-
Prepare in Serum-Free Medium: Try preparing the final dilution in a serum-free medium first, and then add the serum if required for your assay.
-
Use this compound Hydrochloride: The hydrochloride salt of this compound is expected to have better solubility in aqueous media and may prevent precipitation upon dilution from a DMSO stock.
-
Quantitative Solubility Data
Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The following table provides data for the closely related D-enantiomer, N-butyldeoxynojirimycin (NB-DNJ) and its hydrochloride salt, which can be used as a reliable estimate.
| Compound | Solvent | Reported Solubility |
| N-butyldeoxynojirimycin (D-enantiomer) | Water | 10 mg/mL |
| N-butyldeoxynojirimycin HCl (D-enantiomer) | DMSO | 10 mg/mL |
| N-butyldeoxynojirimycin HCl (D-enantiomer) | PBS (pH 7.2) | 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Salt
This protocol is adapted from a general method for preparing hydrochloride salts of iminosugars.[4]
Materials:
-
This compound (free base)
-
1 M Hydrochloric Acid (HCl) in a suitable volatile solvent (e.g., diethyl ether or methanol)
-
Anhydrous solvent (e.g., diethyl ether or methanol)
-
Round-bottom flask
-
Stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound free base in a minimal amount of anhydrous solvent in the round-bottom flask.
-
While stirring, add one molar equivalent of 1 M HCl solution dropwise to the this compound solution.
-
Continue stirring at room temperature for 1-2 hours. The hydrochloride salt may precipitate out of the solution.
-
Remove the solvent by rotary evaporation to obtain the this compound hydrochloride salt as a solid.
-
The resulting solid can be used to prepare aqueous stock solutions.
Protocol 2: Preparation of a 10 mM this compound Stock Solution for Cell Culture Assays
This protocol provides a general guideline for preparing a stock solution, assuming the use of this compound hydrochloride for improved solubility.
Materials:
-
This compound hydrochloride
-
Anhydrous, sterile DMSO or sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound hydrochloride needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound HCl is approximately 255.7 g/mol ).
-
Weigh the calculated amount of this compound hydrochloride powder in a sterile tube.
-
Add the appropriate volume of sterile, anhydrous DMSO or sterile water.
-
Vortex the tube thoroughly until the solid is completely dissolved. If needed, gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: this compound enhances lysosomal glycogenolysis in Pompe Disease.
References
- 1. N-Butyl-L-Deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of alpha-Glucosidase Activity for the Treatment of Pompe Disease. [iris.cnr.it]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. NB-DNJ [chembk.com]
Technical Support Center: Optimizing L-Nbdnj Concentration for Enzyme Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of L-Nbdnj for enzyme enhancement experiments. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance enzyme activity?
A1: this compound, the L-enantiomer of N-butyldeoxynojirimycin (NB-DNJ), is an iminosugar that functions as an allosteric enhancer of certain enzymes, such as lysosomal α-glucosidase (GAA).[1][2][3] Unlike its D-enantiomer (NB-DNJ or Miglustat), which can act as a competitive inhibitor of glycosidases, this compound enhances enzyme activity without inhibiting it.[1][2] It is considered a pharmacological chaperone, a small molecule that can bind to a target protein, stabilizing its conformation and facilitating proper folding and trafficking within the cell.[4][5][6] This leads to increased levels of active enzyme in the correct cellular compartments, such as lysosomes.[1][2]
Q2: What is the typical starting concentration range for this compound in cell culture experiments?
A2: Based on studies with the related compound NB-DNJ, a starting concentration in the low micromolar range is recommended. For instance, concentrations of 10 µM to 20 µmol/l have been shown to be effective for enhancing the activity of wild-type and mutant acid β-glucosidase and for improving the efficacy of enzyme replacement therapy in cell culture models.[7][8][9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific enzyme, cell type, and experimental conditions.
Q3: How long should I incubate cells with this compound to observe an effect?
A3: The incubation time required to observe a significant enhancement of enzyme activity can vary. Studies have shown that co-incubation for 24 hours can result in a more efficient correction of enzyme activity.[7] In some experimental setups, cells have been cultured with the compound for 5 to 9 days to see a notable increase in enzyme activity.[9][10] A time-course experiment is recommended to determine the optimal incubation period for your system.
Q4: Can this compound be used in combination with enzyme replacement therapy (ERT)?
A4: Yes, studies on related pharmacological chaperones like NB-DNJ have demonstrated that they can enhance the efficacy of ERT.[4][7] Co-incubation of cells with a recombinant enzyme and the chaperone can lead to more efficient correction of enzyme activity, improved delivery of the enzyme to lysosomes, and enhanced maturation and stability of the recombinant enzyme.[7][11]
Troubleshooting Guide
Issue 1: No significant enhancement of enzyme activity is observed.
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: Perform a dose-response curve with a wider range of this compound concentrations. It is possible that the optimal concentration for your specific enzyme or cell line is different from those reported in the literature.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Conduct a time-course experiment, measuring enzyme activity at various time points (e.g., 24, 48, 72 hours, and longer) to determine the optimal incubation period.
-
-
Possible Cause: The target enzyme is not responsive to this compound.
-
Solution: Confirm that your enzyme of interest is a target for this class of pharmacological chaperones. Not all mutant forms of an enzyme may be responsive to chaperone-mediated enhancement.[10]
-
-
Possible Cause: Issues with the enzyme activity assay.
-
Solution: Ensure that your assay conditions (e.g., pH, substrate concentration) are optimal for measuring the activity of your target enzyme.[12] Include appropriate positive and negative controls to validate your assay.
-
Issue 2: Cytotoxicity or unexpected effects on cell viability are observed.
-
Possible Cause: this compound concentration is too high.
-
Possible Cause: Contamination of the this compound stock solution.
-
Solution: Ensure the purity of your this compound compound and prepare fresh stock solutions in an appropriate solvent.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: While generally stable, it is good practice to prepare fresh dilutions of this compound for each experiment or store aliquots at -20°C to prevent degradation.[12]
-
Data Presentation
Table 1: Concentration-Dependent Effects of NB-DNJ on Enzyme Activity (Illustrative Data)
| Compound | Target Enzyme | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| NB-DNJ | Acid α-glucosidase (GAA) | Pompe Disease Fibroblasts | 20 µmol/l | 24 hours | More efficient correction of enzyme activity when co-incubated with rhGAA. | [7] |
| NB-DNJ | Acid β-glucosidase (GC) | COS-7 cells (transfected) | 10 µM | 6 days | 2.1-fold increase in wild-type GC activity. | [9] |
| NB-DNJ | N370S mutant GC | Gaucher Disease Fibroblasts | 5 µM | 5 days | Up to a 1.65-fold increase in N370S GC activity. | [10] |
| NB-DNJ | N370S mutant GC | Gaucher Disease Fibroblasts | >60 µM | 5 days | Dose-dependent inhibition of N370S GC activity. | [10] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound in Adherent Cell Culture
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include an untreated control (vehicle only).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer compatible with your enzyme activity assay.
-
Enzyme Activity Assay: Perform the enzyme activity assay using a specific substrate for your enzyme of interest. Measure the product formation using a plate reader.
-
Data Analysis: Normalize the enzyme activity to the total protein concentration in each well. Plot the enzyme activity against the this compound concentration to determine the optimal concentration for enzyme enhancement.
Protocol 2: Co-incubation of this compound with Recombinant Enzyme for ERT Enhancement
-
Cell Seeding: Seed patient-derived fibroblasts or a relevant cell line in 6-well plates and allow them to adhere overnight.
-
Treatment Preparation: Prepare four treatment groups in complete cell culture medium:
-
Untreated control
-
Recombinant enzyme alone (at a clinically relevant concentration)
-
This compound alone (at the optimal concentration determined from Protocol 1)
-
Recombinant enzyme + this compound
-
-
Treatment: Replace the medium with the prepared treatment media.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysate Preparation: Wash the cells with PBS and prepare cell lysates.
-
Enzyme Activity Measurement: Measure the intracellular enzyme activity for each treatment group.
-
Analysis: Compare the enzyme activity in the co-treatment group to the other groups to determine if this compound enhances the effect of the recombinant enzyme.
Visualizations
Caption: this compound binds to and stabilizes misfolded enzymes, promoting their proper trafficking and function.
Caption: A stepwise workflow for optimizing this compound concentration in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
- 4. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
troubleshooting low efficacy of L-Nbdnj in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of L-Nbdnj in cell lines.
Troubleshooting Guide
Low efficacy of this compound can arise from various factors, from suboptimal experimental conditions to inherent cellular properties. This guide provides a step-by-step approach to identify and resolve common issues.
Question: My this compound treatment is showing little to no effect on α-glucosidase activity. What should I check first?
Answer: Start by verifying your experimental setup and the integrity of the compound.
-
Compound Integrity and Storage: Improper storage can lead to degradation of this compound. Ensure the compound has been stored correctly.
-
Working Concentration: The optimal concentration of this compound can be cell-type dependent. A concentration that is too low will be ineffective, while a concentration that is too high could potentially lead to off-target effects or cytotoxicity.
-
Incubation Time: The chaperoning effect of this compound may require a sufficient amount of time to facilitate the correct folding and trafficking of α-glucosidase.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low this compound efficacy.
Frequently Asked Questions (FAQs)
Compound and Protocol Related FAQs
Q1: How should I prepare and store my this compound stock solutions?
A1: For optimal stability, this compound should be handled as follows:
-
Solid Form: Store the lyophilized powder at -20°C. Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like sterile water, PBS, or DMSO. For long-term storage, it is recommended to aliquot the stock solution into tightly sealed vials and store them at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: It is best to prepare fresh working solutions from the stock for each experiment.
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The optimal concentration can vary between cell lines and the specific mutation of the target enzyme. Based on studies with the related compound N-butyldeoxynojirimycin (NB-DNJ), a starting concentration range of 10-50 µM is recommended for fibroblast cell lines.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
| Parameter | Recommended Range | Key Considerations |
| Working Concentration | 10 - 100 µM | Cell line dependent; perform a dose-response curve. |
| Incubation Time | 24 - 96 hours | Time-course experiments are recommended to find the optimal duration. |
| Solvent for Stock | DMSO, sterile PBS | Ensure final DMSO concentration in media is non-toxic (<0.1%). |
Q3: What is the optimal incubation time for this compound treatment?
A3: The chaperoning effect of this compound is time-dependent. In studies with Pompe disease fibroblasts, incubation times of 24 hours have shown significant effects.[2] However, for some mutations, a longer incubation period of up to 4 days may be necessary to observe a substantial increase in enzyme activity.[3] We recommend performing a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal incubation time for your experimental system.
Cell Line and Culture Condition Related FAQs
Q4: Can the specific cell line or passage number affect the efficacy of this compound?
A4: Yes, both the cell line and its passage number can influence the outcome.
-
Cell Line Specificity: The efficacy of a pharmacological chaperone is highly dependent on the specific mutation of the target enzyme. This compound may be more effective for certain mutations that cause misfolding but do not completely abolish enzymatic activity.
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular physiology, which may impact the response to this compound. It is recommended to use cells with a low passage number and to regularly perform cell line authentication.
Q5: Could the cell culture media or serum concentration be impacting the results?
A5: While standard culture conditions are generally suitable, significant deviations could affect cellular uptake or health. Ensure that you are using the recommended media and serum concentrations for your specific cell line. Drastic changes in serum concentration could potentially alter cellular metabolism and uptake of the compound.
Mechanism of Action and Cellular Response FAQs
Q6: How does this compound work, and why might it not be effective in my system?
A6: this compound acts as an allosteric enhancer of α-glucosidase.[4][5][6] It binds to the enzyme at a site distinct from the active site, stabilizing its conformation and promoting proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome. Unlike its D-enantiomer (NB-DNJ or Miglustat), this compound does not inhibit the enzyme's activity.[4][6]
Low efficacy could be due to:
-
Mutation Type: The specific mutation in the α-glucosidase gene may not be amenable to correction by a chaperone. For example, mutations that lead to a truncated, non-functional protein will not be rescued.
-
Cellular Trafficking Defects: There might be other defects in the cellular trafficking machinery that prevent the stabilized enzyme from reaching the lysosome.
-
Lysosomal pH: The activity of lysosomal enzymes like α-glucosidase is highly dependent on the acidic pH of the lysosome.[7] Any disruption in lysosomal pH regulation could mask the beneficial effects of this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a pharmacological chaperone for α-glucosidase.
Q7: Could this compound be causing cellular stress or toxicity?
A7: While this compound is generally less toxic than its D-enantiomer, high concentrations of any small molecule can potentially induce cellular stress. It is important to assess cell viability (e.g., using an MTT or trypan blue exclusion assay) in parallel with your efficacy experiments, especially when testing higher concentrations. The accumulation of misfolded proteins can lead to ER stress and the unfolded protein response (UPR), which pharmacological chaperones aim to alleviate. However, overwhelming the system with a high concentration of a chaperone could potentially have unintended consequences.
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound Efficacy
-
Cell Seeding: Seed your target cells (e.g., Pompe disease patient fibroblasts) in a 24-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0, 1, 5, 10, 25, 50, and 100 µM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Enzyme Activity Assay: Measure the α-glucosidase activity in the cell lysates using a fluorogenic substrate such as 4-methylumbelliferyl-α-D-glucopyranoside.
-
Data Analysis: Normalize the enzyme activity to the total protein concentration in each lysate and plot the activity against the this compound concentration to determine the optimal dose.
Protocol 2: Time-Course Experiment for this compound Efficacy
-
Cell Seeding: Seed your cells as described in Protocol 1.
-
This compound Preparation: Prepare cell culture medium containing the optimal concentration of this compound determined from the dose-response experiment.
-
Treatment: Treat the cells with the this compound-containing medium.
-
Incubation and Harvesting: Harvest sets of wells at different time points (e.g., 0, 24, 48, 72, and 96 hours).
-
Cell Lysis and Assay: Lyse the cells and perform the α-glucosidase activity assay as described above.
-
Data Analysis: Plot the normalized enzyme activity against the incubation time to determine the optimal treatment duration.
Quantitative Data Summary
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect |
| This compound | Pompe Fibroblasts | Not specified in detail | Not specified in detail | Enhancement of lysosomal α-glucosidase levels.[4][6] |
| NB-DNJ | Pompe Fibroblasts | 20 µM | 24 hours | Increased intracellular GAA activity.[2] |
| NB-DNJ | N370S Fibroblasts | 100 µM | 5 days | No significant increase in β-glucosidase activity.[3] |
| NN-DNJ | N370S Fibroblasts | 10 µM | 9 days | 2-fold increase in β-glucosidase activity. |
Note: NN-DNJ (N-(n-nonyl)deoxynojirimycin) is an analog of DNJ with a longer alkyl chain. This data is included to illustrate the structure-activity relationship of iminosugar chaperones.
References
- 1. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the mechanism of antiviral action of iminosugar derivatives against bovine viral diarrhea virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric activation of acid alpha-glucosidase by the human papillomavirus E7 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Off-Target Effects of L-NBDNJ in Experiments
Welcome to the technical support center for researchers utilizing L-NBDNJ (N-Butyl-L-deoxynojirimycin). This resource provides essential guidance on mitigating potential off-target effects of this compound in your experiments. This compound, the L-enantiomer of the drug Miglustat (N-butyldeoxynojirimycin or NB-DNJ), exhibits distinct pharmacological properties. Unlike its D-enantiomer, which is a known inhibitor of various glycosidases, this compound primarily functions as an allosteric enhancer of α-glucosidase activity and does not significantly inhibit common glycosidases.[1][2][3][4][5] Understanding and addressing any unintended biological activities is crucial for the accurate interpretation of experimental results.
This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to help you design robust experiments and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities and potential off-target effects of this compound?
A1: The primary established activity of this compound is the allosteric enhancement of α-glucosidase.[1][2][3][4][5] This means it binds to a site on the enzyme distinct from the active site, leading to an increase in its catalytic activity.
Potential off-target effects, which may or may not be relevant depending on your experimental system, include:
-
Selective inhibition of non-lysosomal glucosylceramidase (NLGase): this compound has been shown to have a selective inhibitory effect on this enzyme, which is involved in sphingolipid metabolism.[6]
-
Anti-inflammatory and Antibacterial Properties: Some studies have reported anti-inflammatory and antibacterial activities of this compound.[6][7] These effects may be independent of its action on α-glucosidase.
-
Interaction with Ceramide-Specific Glucosyltransferase (CGT), GBA1, and GBA2: While its D-enantiomer (Miglustat) is a known inhibitor of these enzymes involved in glycolipid metabolism, the inhibitory effect of this compound on these specific enzymes is not as potent. However, these potential interactions should be considered.
Q2: How does the off-target profile of this compound differ from its D-enantiomer, Miglustat (NB-DNJ)?
A2: The stereochemistry of these molecules plays a critical role in their biological activity and selectivity.
-
This compound: Shows high selectivity and does not act as a general glycosidase inhibitor.[1][2][3][7] One study reported no significant inhibition of 14 different glycoside hydrolases at a concentration of 1 mM. Its off-target profile is more related to specific interactions with enzymes like NLGase.
-
D-NBDNJ (Miglustat): Is a well-known inhibitor of several α- and β-glucosidases, as well as ceramide-specific glucosyltransferase (CGT).[8] Its therapeutic actions and side effects are largely attributed to the inhibition of these enzymes.
Q3: What are the initial steps to consider for minimizing off-target effects in my experimental design?
A3: A well-designed experiment is the first line of defense against off-target effects.
-
Dose-Response Analysis: Perform a thorough dose-response curve for the intended effect (α-glucosidase enhancement) to identify the lowest effective concentration. Using excessively high concentrations increases the likelihood of engaging off-target molecules.
-
Use of Controls:
-
Negative Control: Include a vehicle-only control to account for any effects of the solvent.
-
Inactive Enantiomer Control: If feasible, use the D-enantiomer (Miglustat) as a control to differentiate effects related to general iminosugar structure from the specific actions of this compound.
-
Positive Control: For the intended activity, use a known activator of α-glucosidase if one exists for your system.
-
-
Cell Line/Model System Characterization: Understand the expression levels of potential off-target proteins (e.g., NLGase, CGT) in your experimental model. If your system has high levels of a potential off-target, consider using a different model or implementing specific controls.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues that may arise during experiments with this compound, potentially due to off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell lipid profiles. | Inhibition of NLGase or other enzymes involved in sphingolipid metabolism. | 1. Measure the activity of NLGase in your experimental system with and without this compound. 2. Analyze the levels of specific sphingolipids to pinpoint the affected pathway. 3. Compare the effects with a known NLGase inhibitor as a positive control. |
| Observed anti-inflammatory or anti-bacterial effects unrelated to the primary hypothesis. | This compound may be directly modulating inflammatory or bacterial pathways. | 1. Investigate key inflammatory markers or bacterial growth in the presence of this compound in a system lacking the primary target (α-glucosidase), if possible. 2. Consult literature on the known anti-inflammatory or antibacterial mechanisms of iminosugars. |
| Inconsistent or variable enhancement of α-glucosidase activity. | 1. Suboptimal assay conditions for allosteric enhancement. 2. Presence of endogenous modulators in the cell lysate or media. | 1. Optimize assay parameters such as pH, temperature, and substrate concentration. Allosteric activation can be sensitive to these factors. 2. Consider using a purified enzyme system to confirm direct allosteric enhancement before moving to more complex systems. |
| Cellular toxicity or unexpected phenotypic changes at higher concentrations. | Engagement of multiple off-targets leading to cellular stress or pathway dysregulation. | 1. Perform a cell viability assay (e.g., MTT, LDH) across a wide range of this compound concentrations. 2. Lower the working concentration to the minimal effective dose for α-glucosidase enhancement. 3. If toxicity persists, consider profiling for markers of cellular stress (e.g., apoptosis, autophagy). |
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activities of this compound and its D-enantiomer (NB-DNJ/Miglustat) against key enzymes. This data highlights the higher selectivity of the L-enantiomer.
| Enzyme | This compound | D-NBDNJ (Miglustat) | Reference |
| α-Glucosidases (various) | No significant inhibition at 1 mM | Potent Inhibitor (IC50/Ki in µM range) | [1][2][3] |
| Ceramide-Specific Glucosyltransferase (CGT) | Not a potent inhibitor | IC50 ≈ 20-50 µM | [8] |
| Glucosylceramidase 1 (GBA1) | Not a potent inhibitor | Ki ≈ 34 µM | [9] |
| Glucosylceramidase 2 (GBA2) | Not a potent inhibitor | Inhibitor | [9] |
| Non-lysosomal glucosylceramidase (NLGase) | Selective Inhibitor | Less potent inhibitor | [6] |
Note: Specific IC50 or Ki values for this compound against CGT, GBA1, GBA2, and NLGase are not consistently reported in the literature and may vary depending on the assay conditions. The information provided is based on qualitative descriptions of its activity.
Experimental Protocols
Protocol 1: Assessing Allosteric Enhancement of α-Glucosidase Activity
This protocol outlines a general method to determine the effect of this compound on α-glucosidase activity.
Materials:
-
Purified α-glucosidase enzyme
-
This compound stock solution
-
α-glucosidase substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)
-
Assay buffer (e.g., sodium phosphate buffer, pH 6.8)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the α-glucosidase enzyme and this compound to desired concentrations in the assay buffer. Prepare a serial dilution of this compound.
-
Enzyme and Compound Incubation: In a 96-well plate, add the α-glucosidase solution to wells containing different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate Reaction: Add the α-glucosidase substrate to each well to start the reaction.
-
Measure Activity: Monitor the formation of the product (e.g., p-nitrophenol) over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each this compound concentration. Plot V₀ against the this compound concentration to determine the extent of enhancement.
Protocol 2: Validating Off-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify if this compound directly binds to a suspected off-target protein in a cellular context.
Materials:
-
Intact cells expressing the potential off-target protein
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Instrumentation for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in each sample using a specific antibody (e.g., via Western blotting).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.
Visualizing Pathways and Workflows
To further aid in understanding the experimental logic, the following diagrams illustrate key concepts.
Caption: Allosteric enhancement of α-glucosidase by this compound.
Caption: Experimental workflow for mitigating off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. N-Butyl-L-Deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of alpha-Glucosidase Activity for the Treatment of Pompe Disease. [iris.cnr.it]
- 6. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of L-N6-benzyldeoxynojirimycin (L-Nbdnj)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of L-N6-benzyldeoxynojirimycin (L-Nbdnj).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Action |
| Low Yield in N-alkylation Step | Incomplete reaction due to insufficient mixing or mass transfer limitations at scale. | - Increase agitation speed to ensure homogeneity. - Consider using a phase-transfer catalyst if dealing with a biphasic system. - Monitor reaction progress closely using in-process controls (e.g., HPLC, TLC) and extend reaction time if necessary. |
| Decomposition of the alkylating agent (e.g., benzyl bromide) at elevated temperatures. | - Maintain strict temperature control. - Consider a slower, controlled addition of the alkylating agent to manage exothermic reactions. | |
| Side reactions, such as quaternization of the product. | - Use a stoichiometric amount of the alkylating agent. - Optimize the base and solvent system to favor mono-alkylation. | |
| Impurity Formation | Over-alkylation leading to the formation of the quaternary ammonium salt. | - As mentioned above, use a controlled amount of the alkylating agent. - Lower the reaction temperature to reduce the rate of the second alkylation. |
| Presence of unreacted starting material (L-deoxynojirimycin). | - Ensure the alkylating agent is of high purity and added in the correct stoichiometry. - Increase reaction time or temperature slightly, while monitoring for impurity formation. | |
| Formation of O-alkylated byproducts. | - Select a suitable solvent and base combination to favor N-alkylation over O-alkylation. Polar aprotic solvents are often preferred. | |
| Difficult Purification | Co-elution of this compound with starting materials or byproducts during chromatography. | - Optimize the chromatographic conditions (e.g., stationary phase, mobile phase gradient). - Consider using a different purification technique, such as ion-exchange chromatography, to separate the basic this compound from neutral or less basic impurities. |
| Product is highly water-soluble, leading to losses during aqueous work-up. | - Perform extractions with a suitable organic solvent at the appropriate pH to maximize product recovery. - Consider using techniques like reverse osmosis or lyophilization to remove water. | |
| Poor Stereocontrol | Racemization at chiral centers during the synthesis. | - Ensure that reaction conditions (e.g., temperature, pH) are not harsh enough to cause epimerization. - Use chiral catalysts or starting materials to enforce the desired stereochemistry. |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | - Implement stringent quality control checks for all starting materials and reagents. |
| Lack of precise control over reaction parameters. | - Utilize automated reactor systems for better control over temperature, addition rates, and mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during the large-scale synthesis of this compound?
A1: The N-alkylation of the L-deoxynojirimycin precursor is arguably the most critical step. Precise control of stoichiometry, temperature, and reaction time is crucial to maximize the yield of the desired mono-N-alkylated product and minimize the formation of impurities such as the over-alkylated quaternary salt and O-alkylated byproducts.
Q2: How can I improve the efficiency of the purification of the highly polar this compound at a large scale?
A2: Large-scale purification of highly polar compounds like this compound can be challenging. Consider using ion-exchange chromatography, which separates compounds based on charge. Since this compound is a basic amine, it will bind to a cation-exchange resin and can be selectively eluted. This method is often more scalable and cost-effective than large-scale preparative HPLC.
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities include unreacted L-deoxynojirimycin, the N,N-dibenzylated quaternary ammonium salt, and potentially O-benzylated isomers. It is essential to develop a robust analytical method, such as HPLC with mass spectrometry detection, to identify and quantify these impurities.
Q4: Are there any specific safety precautions I should take during the large-scale synthesis?
A4: Benzyl bromide, a common reagent for N-benzylation, is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Large-scale reactions can be exothermic, so ensure that the reactor is equipped with adequate cooling capacity to prevent thermal runaways.
Experimental Protocols
Key Experiment: Large-Scale N-alkylation of L-deoxynojirimycin
Objective: To synthesize L-N6-benzyldeoxynojirimycin (this compound) via N-alkylation of L-deoxynojirimycin on a large scale.
Materials:
-
L-deoxynojirimycin (1 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
Procedure:
-
Charge the jacketed glass reactor with L-deoxynojirimycin and N,N-Dimethylformamide (DMF).
-
Stir the mixture until the L-deoxynojirimycin is fully dissolved.
-
Add potassium carbonate to the solution.
-
Heat the reaction mixture to 60 °C.
-
Slowly add benzyl bromide via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 65 °C.
-
After the addition is complete, maintain the reaction mixture at 60 °C and monitor the reaction progress by HPLC every hour.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Proceed with the purification protocol.
Signaling Pathways & Experimental Workflows
Logical Relationship: Troubleshooting Low Yield in N-alkylation
Caption: Troubleshooting workflow for low yield in the N-alkylation step.
Experimental Workflow: this compound Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Technical Support Center: Addressing Variability in Experimental Results with L-Nbdnj
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Nbdnj (L-N-butyldeoxynojirimycin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the L-enantiomer of N-butyldeoxynojirimycin (NB-DNJ). Unlike its D-enantiomer (Miglustat), this compound is not a glycosidase inhibitor. Instead, it primarily functions as a pharmacological chaperone and an allosteric enhancer of acid α-glucosidase (GAA) activity.[1][2] In the context of Pompe disease, it aids in the proper folding and trafficking of GAA, increasing its stability and activity within the lysosome.
Q2: What are the main experimental applications of this compound?
A2: this compound is primarily investigated for its therapeutic potential in:
-
Pompe Disease: As a pharmacological chaperone to enhance the efficacy of enzyme replacement therapy (ERT).[3][4]
-
Cystic Fibrosis: It has shown potential as an anti-inflammatory and antibacterial agent in preclinical models.[1]
Q3: What are the common sources of variability in experiments involving this compound?
A3: Variability in this compound experiments can arise from several factors, including:
-
Cell-based factors: Cell line integrity, passage number, cell density, and overall cell health can significantly impact results.
-
Compound stability and handling: Improper storage or handling of this compound can affect its potency.
-
Assay conditions: Variations in incubation times, temperature, pH, and reagent concentrations can lead to inconsistent outcomes.
-
Enzyme activity: The source and purity of the α-glucosidase used in in vitro assays are critical.
-
Dose-response variability: Inconsistent dose-response curves can result from issues with compound solubility or inaccurate dilutions.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific assays in a question-and-answer format.
α-Glucosidase Activity Assay
Issue: Inconsistent or lower-than-expected enhancement of α-glucosidase activity.
-
Question: My α-glucosidase activity assay shows high variability between replicates or fails to show the expected enhancement with this compound. What could be the cause?
-
Answer: Several factors could be contributing to this issue. Consider the following troubleshooting steps:
Potential Cause Troubleshooting Step Enzyme Quality Ensure the α-glucosidase enzyme is from a reliable source and has been stored correctly to maintain its activity. Perform a quality control check of the enzyme's specific activity. Substrate Concentration The concentration of the substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) should be optimized. If the concentration is too high, it may mask the enhancing effect of this compound. pH and Buffer Conditions The pH of the assay buffer is critical for both enzyme activity and this compound function. Ensure the buffer pH is optimal for the specific α-glucosidase being used (typically acidic for lysosomal GAA). This compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup. Very high concentrations may not lead to a further increase in activity. Incubation Times Optimize the pre-incubation time of the enzyme with this compound and the subsequent incubation time with the substrate.
Cell-Based Assays (e.g., Cell Viability, Lysosomal Function)
Issue: High variability in cell viability or functional readouts.
-
Question: I am observing significant well-to-well or plate-to-plate variability in my cell-based assays with this compound. How can I improve consistency?
-
Answer: Cell-based assays are inherently complex and prone to variability. Here are some key areas to troubleshoot:
Potential Cause Troubleshooting Step Cell Seeding and Density Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a consistent cell seeding density across all wells and plates. Over-confluent or under-confluent cells can respond differently. Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses. Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and the test compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS. Compound Solubility and Stability Ensure this compound is fully dissolved in the culture medium. Prepare fresh dilutions for each experiment from a concentrated stock solution. Incubation Conditions Maintain consistent temperature, humidity, and CO₂ levels in the incubator. Variations in these conditions can affect cell health and response.
Anti-inflammatory and Antibacterial Assays
Issue: Inconsistent or unexpected results in anti-inflammatory or antibacterial assays.
-
Question: My results for the anti-inflammatory or antibacterial effects of this compound are not reproducible. What should I check?
-
Answer: These assays can be influenced by a variety of factors. Consider the following:
Potential Cause Troubleshooting Step Stimulant/Bacterial Inoculum Variability For anti-inflammatory assays, ensure the concentration and activity of the inflammatory stimulus (e.g., LPS) are consistent. For antibacterial assays, use a standardized inoculum of bacteria in the same growth phase for each experiment. Assay Endpoint Measurement Ensure the timing of the endpoint measurement is optimized. For example, in an NF-κB reporter assay, the timing of peak activation should be determined. Media Components Components in the cell culture or bacterial growth media can sometimes interfere with the activity of this compound. Consider using a defined medium if possible. Assay Controls Always include appropriate positive and negative controls to ensure the assay is performing as expected.
Experimental Protocols
α-Glucosidase Activity Enhancement Assay
This protocol is designed to measure the enhancement of acid α-glucosidase (GAA) activity by this compound in a cell-free system.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium acetate buffer, pH 4.3.
-
Substrate Solution: 2 mM 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) in assay buffer.
-
Enzyme Solution: Recombinant human GAA (rhGAA) diluted in assay buffer to the desired concentration.
-
This compound Solution: Prepare a stock solution of this compound in water and make serial dilutions in the assay buffer.
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of this compound dilutions (or assay buffer for control).
-
Add 20 µL of the rhGAA solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
-
Data Analysis:
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm using a microplate reader.
-
Calculate the fold enhancement of GAA activity relative to the control (no this compound).
-
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for in vitro experiments with this compound.
Caption: this compound's role in GAA chaperoning and downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Chaperone Enhances Blood α-Glucosidase Activity in Pompe Disease Patients Treated With Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fondazionetelethon.it [fondazionetelethon.it]
stability of L-Nbdnj in different experimental buffers
Welcome to the technical support center for L-Nbdnj (N-butyl-L-deoxynojirimycin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is the L-enantiomer of N-butyldeoxynojirimycin (NB-DNJ or Miglustat). As a compound, it is highly soluble in water. For cell culture experiments, it can be dissolved directly in sterile distilled water, phosphate-buffered saline (PBS), or the cell culture medium to be used. For stock solutions, sterile distilled water or a slightly acidic buffer is recommended to enhance long-term stability.
Q2: How should I store this compound powder?
A2: this compound powder should be stored in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the powder at -20°C, protected from moisture. Some suppliers suggest storage under an inert gas like nitrogen.
Q3: How stable is this compound in solution, and how should I store stock solutions?
A3: The stability of this compound in solution is significantly influenced by pH. Based on studies of its D-enantiomer, Miglustat, this compound is expected to be more stable in slightly acidic conditions. At neutral to basic pH (around 7.3 and above), solutions may discolor over time (e.g., turning brownish), suggesting some degradation, even when refrigerated[1][2][3]. For optimal stability, it is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH 4.4-6.5) and store them at 2-8°C for up to 28 days[1][2][3]. For longer-term storage, aliquoting and freezing at -20°C is advisable.
Q4: My this compound solution has turned a brownish color. Is it still usable?
A4: A brownish discoloration in this compound solutions, particularly those at neutral or slightly alkaline pH, is an indication of potential degradation over time, even if stored at 2-8°C[1][2][3]. While one study on Miglustat did not detect degradation products by HPLC despite the color change, it is best practice to use freshly prepared solutions or solutions that have not discolored to ensure the highest purity and activity of the compound in your experiments. The discoloration is more likely to occur at a pH of 7.3 or higher[1][2][3].
Q5: At what pH is this compound most stable?
A5: Based on data from its enantiomer, Miglustat, this compound is most stable in acidic conditions. A study showed that a Miglustat suspension adjusted to pH 4.4 remained physically and chemically stable for at least 28 days when refrigerated[1][2][3]. Conversely, significant degradation has been observed under basic conditions[4]. Therefore, for preparing stock solutions for long-term storage, a buffer with a pH between 4.5 and 6.5 is recommended.
Q6: Is this compound sensitive to temperature?
Q7: Can I use this compound in my cell culture medium?
A7: Yes, this compound is frequently used in cell culture experiments. It can be added directly to the cell culture medium. However, since most cell culture media are buffered to a physiological pH (around 7.2-7.4), it is advisable to add this compound from a freshly prepared stock solution or a stock stored under recommended conditions (acidic pH, refrigerated) to minimize the risk of degradation in the medium over the course of a long experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in a slightly acidic buffer (e.g., citrate buffer, pH 5.5) and store it at 2-8°C. Avoid using stock solutions that have been stored for extended periods at neutral or basic pH, or that have discolored.
-
-
Possible Cause 2: Degradation of this compound in the experimental buffer or medium.
-
Troubleshooting Step: Consider the pH of your experimental buffer. If it is neutral or basic, the stability of this compound may be compromised over time. For longer experiments, consider replenishing the medium with freshly added this compound periodically.
-
-
Possible Cause 3: Presence of oxidizing agents.
-
Troubleshooting Step: Ensure that your experimental buffers and media are free from strong oxidizing agents, as these have been shown to cause significant degradation of the related compound, Miglustat[4].
-
Issue 2: Precipitation or solubility problems with this compound.
-
Possible Cause 1: Incorrect solvent or concentration.
-
Possible Cause 2: Interaction with other components in the buffer.
-
Troubleshooting Step: While not commonly reported for this compound, some buffer components can interact with experimental compounds. Try dissolving this compound in a simpler buffer system (e.g., sterile water or PBS) before adding it to a more complex medium.
-
Data on the Stability of N-butyldeoxynojirimycin (Miglustat)
The following tables summarize the available stability data for N-butyldeoxynojirimycin (Miglustat), the D-enantiomer of this compound. This information can be used as a reliable proxy for the stability of this compound due to their identical chemical structures, differing only in stereochemistry.
Table 1: Stability of Miglustat Solid Powder
| Storage Condition | Duration | Observation | Reference |
| 25°C / 60% RH | 36 months | No significant changes observed. | [4] |
| 40°C / 75% RH (Accelerated) | 6 months | No significant changes observed. | [4] |
| -20°C (as hydrochloride salt) | ≥ 4 years | Stable. | [5] |
Table 2: Stability of Miglustat in Aqueous Solution
| Concentration | Vehicle | pH | Storage Temperature | Duration | Observation | Reference |
| 20 mg/mL | InOrpha® | 7.4 - 7.6 | 2-8°C | 14-28 days | Changed from yellow to brown; no degradates detected by HPLC. | [1][2][3] |
| 10 mg/mL | InOrpha® | 7.3 | 2-8°C | 9 days | Changed from yellow to brown. | [1][2][3] |
| 20 mg/mL | InOrpha® with citric acid | 4.4 | 2-8°C | 28 days | Remained yellow and stable. | [1][2][3] |
| 5 mg/mL | InOrpha® | ~6.5 | 2-8°C | 28 days | Remained yellow and stable. | [1][2][3] |
| Not specified | Basic solution | Basic | Not specified | 4 hours | Up to 44% degradation. | [4] |
| Not specified | Oxidizing conditions | Not specified | Not specified | Not specified | Significant degradation. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is approximately 219.28 g/mol ).
-
Add sterile, distilled water or a sterile, slightly acidic buffer (e.g., 50 mM sodium citrate, pH 5.5) to achieve a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use (up to 4 weeks if in an acidic buffer).
Protocol 2: Application of this compound to Cell Culture
-
Thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Gently mix the medium by pipetting up and down before adding it to the cells.
-
For experiments lasting several days, consider replacing the medium with fresh medium containing this compound every 48-72 hours to ensure a consistent concentration of the active compound.
Visualizations
Caption: Key factors influencing the stability of this compound in solution.
Caption: Recommended workflow for preparing and using this compound in experiments.
References
- 1. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: L-Nbdnj Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the in vivo delivery of L-Nbdnj. The following guides and frequently asked questions (FAQs) are designed to address common challenges encountered during animal model experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Formulation and Administration
Q1: My this compound formulation is cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a known challenge for many iminosugar derivatives. Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. If this data is unavailable, empirical testing with small aliquots is recommended.
-
Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability.[1][2][3][4][5] Consider the following approaches:
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to dissolve the compound before further dilution in an aqueous vehicle. | Simple to prepare. | Can cause toxicity or altered vehicle effects at high concentrations. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility. | Can be a very effective and simple method. | The pH must be physiologically tolerable for the chosen route of administration. |
| Cyclodextrins | Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility. | Generally well-tolerated and effective. | Can be more expensive; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Liposomes | Encapsulating this compound within lipid vesicles. | Can improve bioavailability and alter biodistribution. | More complex and costly to prepare. |
Q2: What is the recommended route of administration for this compound in mice?
A2: Both oral gavage and intravenous (IV) injection have been used for the administration of related iminosugars in mouse models.[6] The choice of route depends on the experimental goals.
-
Oral Gavage: Suitable for assessing oral bioavailability and for chronic dosing studies. It is less invasive than IV injection.
-
Intravenous Injection: Bypasses absorption barriers, ensuring 100% bioavailability. It is ideal for pharmacokinetic studies and for achieving rapid, high systemic concentrations.
Q3: I am observing high variability in plasma concentrations between my animal subjects after oral administration. Why is this happening and how can I reduce it?
A3: High variability after oral dosing is often due to inconsistent absorption, which can be influenced by factors such as:
-
Gastrointestinal (GI) Tract Conditions: Differences in stomach pH, food content, and GI motility between animals can affect drug dissolution and absorption.
-
Formulation Issues: An unstable or poorly dispersed formulation can lead to inconsistent dosing.
Solutions:
-
Fasting: Fasting animals overnight before dosing can help to standardize GI conditions.
-
Formulation Improvement: Utilize a solubilization strategy as outlined in Q1 to ensure the drug remains in solution in the GI tract.
-
Consistent Dosing Technique: Ensure that the oral gavage procedure is performed consistently for all animals to minimize variability in the site of deposition within the GI tract.
Efficacy and Off-Target Effects
Q4: I am not observing the expected therapeutic effect in my animal model. What are some potential reasons?
A4: Lack of efficacy can stem from several factors, from suboptimal dosing to issues with the animal model itself.
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure that your this compound compound is stable and has not degraded.
-
Dose Optimization: The dose may be too low to achieve a therapeutic concentration in the target tissue. Conduct a dose-response study to determine the optimal dose.
-
Pharmacokinetic Analysis: If possible, measure the plasma and tissue concentrations of this compound to confirm that it is reaching the target organ at a sufficient concentration.
-
Animal Model Considerations: Re-evaluate the animal model to ensure it is appropriate for studying the intended therapeutic effect of this compound.
Q5: Are there any known off-target effects of this compound?
A5: this compound is the L-enantiomer of N-butyl-deoxynojirimycin (NB-DNJ). Unlike its D-enantiomer, this compound is reported to not act as a glycosidase inhibitor, which is a common off-target effect of many iminosugars.[7][8][9] However, as with any experimental compound, it is crucial to monitor for unexpected physiological or behavioral changes in the animals.
Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound delivery in animal models.
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, PBS with a solubilizing agent)
-
20-gauge, 1.5-inch curved, ball-tipped gavage needle
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the compound is fully dissolved or homogeneously suspended.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head.
-
Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Administration: Once the needle is in the esophagus (you should not feel any resistance), slowly administer the formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., saline)
-
27-30 gauge needle attached to a 1 mL syringe
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Formulation Preparation: Prepare a sterile solution of this compound for injection.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash back into the hub of the needle.
-
Administration: Slowly inject the solution. If you feel resistance or see a blister forming, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same vein or in the other lateral tail vein.
-
Withdrawal and Pressure: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo use of this compound and related iminosugars. Note: Specific pharmacokinetic and comprehensive in vivo efficacy data for this compound are limited in the public domain. The data for N-butyl-deoxynojirimycin (NB-DNJ), the D-enantiomer, is provided as a reference.
Table 1: In Vivo Efficacy of NB-DNJ in a Pompe Disease Mouse Model
| Animal Model | Treatment | Dose | Route | Duration | Key Findings | Reference |
| GAA knockout mice | NB-DNJ + rhGAA | 4.3 mg/kg | Oral | 2 days | Improved GAA enzyme correction in liver, gastrocnemius, diaphragm, and heart compared to rhGAA alone. | [6] |
Table 2: Pharmacokinetic Parameters of Deoxynojirimycin (DNJ) in Rats
| Parameter | Value | Units | Conditions | Reference |
| T1/2 (initial) | 3 | minutes | Oral administration | [10] |
| T1/2 (terminal) | 51 | minutes | Oral administration | [10] |
| Bioavailability | Improved with pure DNJ vs. mulberry extract | - | Oral administration | [9] |
Visualizations
Signaling Pathway: this compound as an Allosteric Enhancer of α-Glucosidase (GAA)
Experimental Workflow: In Vivo Efficacy Study
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. medium.com [medium.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. N-Butyl-L-Deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of alpha-Glucosidase Activity for the Treatment of Pompe Disease. [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell signaling pathways step-by-step [mindthegraph.com]
- 9. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for L-NBDNJ in Cell Culture
Welcome to the technical support center for L-NBDNJ (L-N-butyldeoxynojirimycin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is the L-enantiomer of the iminosugar N-butyldeoxynojirimycin (NB-DNJ). Unlike its D-enantiomer, which acts as a glycosidase inhibitor, this compound functions as an allosteric enhancer of lysosomal α-glucosidase activity.[1][2][3] This property makes it a subject of interest for research into therapies for lysosomal storage disorders like Pompe disease, where it can help increase the levels of functional α-glucosidase in fibroblasts.[1][2][3]
Q2: What are the typical concentrations and incubation times for this compound in cell culture experiments?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific experimental goals. However, based on studies with related iminosugars, a starting concentration in the low micromolar range (e.g., 1-20 µM) is often used. For long-term enhancement of enzyme activity, incubation times can range from 24 hours to several days. For instance, a study on the related compound N-(n-nonyl)deoxynojirimycin (NN-DNJ) showed a significant increase in mutant β-glucosidase activity in fibroblasts after a 9-day incubation period at 10 µM.[4] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q3: Is this compound cytotoxic to cells?
A3: Like many chemical compounds, this compound can exhibit cytotoxicity at high concentrations or with prolonged incubation times. It is essential to determine the cytotoxic threshold in your specific cell line using a viability assay (e.g., MTT, trypan blue exclusion) before proceeding with functional experiments.
Q4: Can this compound be used in combination with other treatments, such as enzyme replacement therapy (ERT)?
A4: Yes, studies have shown that this compound can be co-incubated with recombinant human α-glucosidase, the basis of ERT for Pompe disease, to enhance the levels of the enzyme in patient-derived fibroblasts.[1][2][3] This suggests a potential synergistic effect where this compound may act as a pharmacological chaperone, stabilizing the recombinant enzyme and improving its efficacy.
Q5: What is the significance of the NBD fluorescent tag on this compound?
A5: The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a fluorescent reporter. Its fluorescence is environmentally sensitive, typically exhibiting low fluorescence in aqueous environments and high fluorescence in nonpolar, hydrophobic environments. This property can be exploited to study the uptake, subcellular localization, and trafficking of this compound within live cells using fluorescence microscopy.
Troubleshooting Guides
Low or No Enhancement of α-Glucosidase Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to identify the optimal working concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment, incubating cells with this compound for varying durations (e.g., 24, 48, 72, 96 hours) to determine the time required to observe a significant effect. |
| Cell Line Insensitivity | The specific mutation or cellular machinery in your chosen cell line may not be responsive to this compound. If possible, test the compound on a different cell line known to be responsive. |
| Incorrect Assay Conditions | Ensure that the α-glucosidase activity assay is performed under optimal conditions (pH, substrate concentration, temperature). Refer to established protocols for lysosomal enzyme assays. |
| Compound Degradation | Prepare fresh stock solutions of this compound and store them properly (protected from light, at the recommended temperature) to avoid degradation. |
High Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your specific cell line and incubation time. |
| Prolonged Incubation | Reduce the incubation time. A shorter exposure to a higher concentration may be less toxic than a longer exposure to a lower concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). |
| Cell Culture Conditions | Optimize cell seeding density and ensure the overall health of the cell culture is good before starting the experiment. Stressed cells are more susceptible to compound toxicity. |
Issues with Fluorescence Microscopy
| Possible Cause | Troubleshooting Step |
| Weak Fluorescent Signal | Increase the concentration of this compound (within non-toxic limits). Increase the exposure time or gain on the microscope. Ensure you are using the correct filter set for the NBD fluorophore (Excitation ~460 nm, Emission ~540 nm). |
| High Background Fluorescence | Wash cells thoroughly with PBS before imaging to remove any unbound this compound. Use a phenol red-free medium for imaging.[5] Use imaging dishes with low autofluorescence. |
| Photobleaching | Minimize the exposure of cells to the excitation light. Use an anti-fade mounting medium if imaging fixed cells.[6] Acquire images using the lowest possible laser power that still provides a good signal-to-noise ratio. |
| Cellular Autofluorescence | Image a control group of unstained cells to determine the level of natural autofluorescence. This can be subtracted from the this compound signal during image analysis. |
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for iminosugars based on published literature. Note that these are starting points and should be optimized for your specific experimental setup.
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | Pompe Disease Fibroblasts | Not specified | Not specified | Enhancement of lysosomal α-glucosidase levels | [1][2][3] |
| NN-DNJ | N370S Fibroblasts | 10 µM | 9 days | 2-fold increase in β-Glu activity | [4] |
| NB-DNJ | Pompe Disease Fibroblasts | 20 µM | 24 hours | Enhanced correction of GAA activity by rhGAA | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
-
Cell Seeding: Seed the cells of interest (e.g., human fibroblasts) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Carefully remove the medium from the cells and replace it with 100 µL of the this compound-containing medium. Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
α-Glucosidase Activity Assay:
-
Wash the cells twice with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Measure α-glucosidase activity using a fluorogenic or colorimetric substrate (e.g., 4-Methylumbelliferyl-α-D-glucopyranoside).
-
Normalize the enzyme activity to the protein concentration.
-
-
Data Analysis: Plot the normalized α-glucosidase activity against the this compound concentration to determine the optimal concentration for activity enhancement.
Protocol 2: Live-Cell Imaging of this compound Uptake and Localization
-
Cell Seeding: Seed cells on glass-bottom imaging dishes or coverslips. Allow them to reach 50-70% confluency.
-
Labeling: Prepare a working solution of this compound in a phenol red-free imaging medium at the desired concentration (determined from the dose-response experiment).
-
Incubation: Replace the culture medium with the this compound-containing imaging medium and incubate for the desired time (e.s., 1-4 hours) at 37°C and 5% CO₂.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound this compound.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with a suitable environmental chamber (to maintain temperature and CO₂ levels) and an NBD filter set (Excitation ~460 nm, Emission ~540 nm).
-
(Optional) Co-localization: To determine the subcellular localization, cells can be co-stained with organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum) prior to or after this compound incubation, following the manufacturer's protocols.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound's role in protein trafficking and quality control.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 7. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lack of Response to L-Nbdnj Treatment In Vitro
Welcome to the technical support center for L-Nbdnj (N-butyl-l-deoxynojirimycin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in in vitro experiments. As this compound is not a cytotoxic agent but a modulator of host cell functions, a lack of the expected biological effect is the most common issue encountered, rather than classical drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound primarily acts as a host-cell modulator. Its main effects observed in vitro, particularly in models of cystic fibrosis, are twofold:
-
Antivirulence Activity: It does not have direct bacteriostatic or bactericidal effects on pathogens like Pseudomonas aeruginosa. Instead, it downregulates the expression of bacterial virulence factors.[1]
-
Host Cytoskeleton Modulation: this compound interferes with the expression of host cell proteins that are involved in the assembly and organization of the cytoskeleton. This alteration of the host cell surface is thought to reduce the adhesion of pathogens like P. aeruginosa.[1][2]
It is important to note that unlike its D-enantiomer (Miglustat), this compound is not a potent inhibitor of most common glycosidases but can act as an allosteric enhancer of α-glucosidase.[3]
Q2: What are the typical cell lines and concentrations used for this compound in vitro studies?
A2: A common cell line used to study the effects of this compound on host-pathogen interactions is the human bronchial epithelial cell line CFBE41o-, which is homozygous for the ΔF508 mutation in the CFTR gene.[4][5] Effective concentrations of this compound have been reported in the range of 20 µM to 100 µM.[1]
Q3: How does this compound affect Pseudomonas aeruginosa virulence?
A3: this compound has been shown to downregulate the gene expression of several key virulence factors in P. aeruginosa. This includes exotoxins and genes involved in the production of bacterial pigments. This antivirulence activity is a key aspect of its mechanism of action, as it weakens the pathogen's ability to cause damage to host cells without exerting direct selective pressure that could lead to antibiotic resistance.[1]
Q4: Is this compound expected to have a direct cytotoxic effect on mammalian cells?
A4: this compound is generally not considered to be cytotoxic at the effective concentrations used in in vitro studies (e.g., 20-100 µM). Its mechanism of action is based on the modulation of cellular processes rather than inducing cell death. However, as with any compound, it is recommended to perform a cell viability assay (e.g., MTT or LDH assay) to confirm the lack of cytotoxicity in your specific cell line and experimental conditions.
Troubleshooting Guide: Addressing a Lack of Response to this compound
Problem 1: No observable change in bacterial adhesion to host cells after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound concentrations ranging from 10 µM to 200 µM to determine the optimal concentration for your specific cell line and bacterial strain. |
| Inappropriate Incubation Time | The effects of this compound on host cell cytoskeleton may require a sufficient pre-incubation period. Pre-treat the host cells with this compound for at least 24 hours before introducing the bacteria. |
| High Background Adhesion | Bacteria may be adhering non-specifically to the culture vessel. Ensure that the host cell monolayer is confluent and healthy. Include a control well with no host cells to quantify background binding. |
| Ineffective Washing Steps | Inconsistent or overly harsh washing steps can lead to variable results. Gently wash the cells with pre-warmed PBS to remove non-adherent bacteria without detaching the host cells. |
| Cell Line Specificity | The response to this compound may be cell-line dependent. If possible, test the effect of this compound on a different relevant epithelial cell line, such as 16HBE14o- (a wild-type bronchial epithelial cell line).[4] |
Problem 2: No significant change in the expression of host cytoskeleton-related proteins.
| Possible Cause | Suggested Solution |
| Timing of Analysis | Changes in protein expression may be time-dependent. Perform a time-course experiment, analyzing protein levels at different time points after this compound treatment (e.g., 12, 24, and 48 hours). |
| Insensitive Detection Method | Ensure that your detection method (e.g., Western blot, immunofluorescence) is optimized and sensitive enough to detect subtle changes in protein expression. Use validated antibodies and appropriate controls. |
| Incorrect Protein Fraction | If analyzing protein expression by Western blot, ensure you are lysing the cells and collecting the correct protein fraction (e.g., whole-cell lysate, membrane fraction) where the protein of interest is expected to be located. |
| Lack of a Positive Control | Use a known modulator of the cytoskeleton as a positive control to ensure that your experimental system is responsive to perturbations. |
Problem 3: Inconsistent or non-reproducible results in anti-inflammatory assays.
| Possible Cause | Suggested Solution |
| Variability in Inflammatory Stimulus | Ensure that the inflammatory stimulus (e.g., LPS, heat-killed bacteria) is used at a consistent concentration and that the preparation is standardized across experiments. |
| Cell Passage Number | High passage numbers can lead to phenotypic changes in cell lines. Use cells with a low passage number and ensure consistency across experiments. |
| Inappropriate Readout | The anti-inflammatory effects of this compound may be specific to certain pathways. Measure a panel of inflammatory markers (e.g., IL-6, IL-8, TNF-α) to get a comprehensive view of the response. |
| Serum Effects | Components in the serum of the cell culture medium can interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the treatment and stimulation period, if tolerated by the cells. |
Quantitative Data Summary
Table 1: Effect of this compound on P. aeruginosa Virulence Factor Gene Expression
| Virulence Factor Gene | Function | Fold Change with this compound (1 mg/mL) |
| exoT | Exotoxin | -2.414 |
| exoS | Exotoxin | -5.011 |
| exoY | Exotoxin | -2.031 |
| lasI | Quorum Sensing | -2.525 |
| pvdA | Pyoverdine Synthesis | -2.173 |
| phzA | Phenazine Biosynthesis | -2.461 |
| aprA | Alkaline Protease | -2.456 |
| hcnA | Hydrogen Cyanide Synthase | -5.135 |
Table 2: Effect of this compound on Host Cytoskeletal Protein Expression in a Murine Model of P. aeruginosa Infection
| Protein | Function | Expression Change with this compound |
| Myosins (MYH6, MYH11, MYH9, MYH10, MYO1C) | Cytoskeletal Structure | Upregulated |
| Actins (ACTS, ACTN4, ACTN1) | Cytoskeletal Structure | Upregulated |
| Troponin (TNNT3) | Cytoskeletal Structure | Upregulated |
| Laminin (LMNB1) | Cytoskeletal Structure | Upregulated |
| Calponin (CNN2) | Cytoskeletal Structure | Upregulated |
Experimental Protocols
Protocol 1: In Vitro Bacterial Adhesion Assay
-
Cell Culture: Seed human bronchial epithelial cells (e.g., CFBE41o-) in a 24-well plate and grow to confluence.
-
This compound Treatment: Pre-treat the confluent cell monolayers with this compound (e.g., 20 µM or 100 µM in culture medium) or vehicle control for 24 hours.
-
Bacterial Preparation: Culture P. aeruginosa to mid-log phase. Wash the bacteria with PBS and resuspend in the cell culture medium without antibiotics.
-
Infection: Infect the this compound-pre-treated and control cell monolayers with P. aeruginosa at a multiplicity of infection (MOI) of 10 for 1-2 hours at 37°C.
-
Washing: Gently wash the monolayers three times with pre-warmed PBS to remove non-adherent bacteria.
-
Cell Lysis: Lyse the host cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Quantification: Serially dilute the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) of adherent bacteria.
Protocol 2: Immunofluorescence Staining for Cytoskeletal Proteins
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the cytoskeletal protein of interest (e.g., phalloidin for F-actin, anti-tubulin antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing DAPI (for nuclear staining), and visualize using a fluorescence microscope.
Visualizations
Caption: Host cell signaling in response to P. aeruginosa and the putative site of this compound action.
Caption: General experimental workflow for assessing this compound activity in vitro.
References
- 1. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards an in vitro model of cystic fibrosis small airway epithelium: characterisation of the human bronchial epithelial cell line CFBE41o- | Semantic Scholar [semanticscholar.org]
- 5. Towards an in vitro model of cystic fibrosis small airway epithelium: characterisation of the human bronchial epithelial cell line CFBE41o- - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Impact of L-Nbdnj on Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Nbdnj. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when assessing the impact of this compound on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-Butyl-L-deoxynojirimycin) is the unnatural enantiomer of the iminosugar drug Miglustat (N-butyldeoxynojirimycin or NB-DNJ). Unlike its D-enantiomer, this compound does not function as a glycosidase inhibitor.[1][2][3][4] Instead, it acts as a pharmacological chaperone and an allosteric enhancer of lysosomal α-glucosidase activity.[1][2][3][4] This means it can help to correctly fold and stabilize certain proteins, enhancing their function, rather than inhibiting them.
Q2: Can this compound directly interfere with common cell viability assays like MTT, XTT, or Neutral Red?
A2: While direct quantitative data on this compound's interaction with these specific assays is limited, we can infer potential interactions based on its chemical class and mechanism of action.
-
MTT/XTT Assays: These assays measure cell viability by the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[5][6] Compounds with inherent reducing properties can directly reduce the tetrazolium salt, leading to a false-positive signal (increased viability). While there is no direct evidence to suggest this compound is a strong reducing agent, it is a possibility to consider for any test compound.
-
Neutral Red Assay: This assay relies on the uptake and accumulation of the Neutral Red dye within the lysosomes of viable cells.[7][8] As this compound is known to have effects on lysosomal enzymes, it is plausible that it could alter the lysosomal environment (e.g., pH) or membrane integrity, which could, in turn, affect dye accumulation and lead to inaccurate readings.[9][10]
Q3: My cell viability results are inconsistent when using this compound. What are the potential causes?
A3: Inconsistent results can arise from several factors, including:
-
Assay Interference: As discussed in Q2, this compound may directly or indirectly interfere with the assay chemistry.
-
Cell Line Specificity: The effect of this compound on cell proliferation and metabolism may vary between different cell lines.
-
Experimental Variability: General issues such as inconsistent cell seeding density, pipetting errors, or contamination can lead to variable results.[11]
Q4: Are there alternative viability assays that are less prone to interference by compounds like this compound?
A4: Yes, if you suspect interference with colorimetric assays, consider using a method based on a different principle. For example, an ATP-based assay that measures the amount of ATP in viable cells or a real-time viability assay that measures the reduction of a pro-substrate into a luminescent substrate can be good alternatives. These assays may be less susceptible to interference from compounds that affect redox potential or lysosomal function.
Troubleshooting Guides
Troubleshooting Tetrazolium-Based Assays (MTT, XTT)
| Observed Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Higher than expected viability or a weak dose-response | Direct reduction of MTT/XTT by this compound: The compound may have reducing properties that convert the tetrazolium salt to formazan non-enzymatically.[5] | 1. Run a compound control: Incubate this compound in cell-free media with the MTT or XTT reagent. A color change indicates direct reduction. 2. Use an alternative assay: Switch to a non-tetrazolium-based assay like a resazurin-based assay (e.g., AlamarBlue) or an ATP-based assay. |
| High background absorbance | Contamination: Bacterial or yeast contamination can reduce tetrazolium salts. | 1. Check for contamination: Visually inspect cultures and test for mycoplasma. 2. Use sterile techniques: Ensure all reagents and equipment are sterile. |
| Media components: Phenol red or other components in the culture medium can contribute to background absorbance.[5] | 1. Use phenol red-free media: Perform the assay in the absence of phenol red. 2. Include a media-only blank: Subtract the absorbance of the media from all readings. | |
| Low signal or poor sensitivity | Suboptimal cell number: Too few cells will result in a weak signal. | 1. Optimize cell seeding density: Perform a cell titration experiment to determine the linear range of the assay for your specific cell line. |
| Incorrect incubation times: Insufficient incubation with the reagent will lead to incomplete formazan formation. | 1. Optimize incubation time: Test different incubation times (e.g., 1, 2, 4 hours) to find the optimal signal-to-noise ratio. |
Troubleshooting Neutral Red Assay
| Observed Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Biphasic dose-response (increased uptake at low concentrations, decreased at high concentrations) | Lysosomotropic effects: this compound, as a compound that interacts with lysosomal enzymes, may be a weak lysosomotropic agent, leading to an increase in lysosomal volume and dye accumulation at sub-toxic concentrations.[10][12] | 1. Microscopic examination: Observe the cells after Neutral Red staining. An increase in the number and size of stained lysosomes at low this compound concentrations can indicate a lysosomotropic effect. 2. Corroborate with another assay: Use a different viability assay (e.g., MTT, XTT, or ATP-based) to confirm the cytotoxic effects. |
| Lower than expected viability even at non-toxic concentrations | Alteration of lysosomal pH: this compound, by affecting lysosomal enzyme function, could indirectly alter the lysosomal pH, which is critical for Neutral Red retention.[9] | 1. Use a lysosomal pH probe: Employ a fluorescent probe to directly measure the effect of this compound on lysosomal pH. 2. Choose an alternative assay: If significant pH changes are observed, use an assay that is not dependent on lysosomal integrity. |
| High background or dye precipitation | Precipitation of Neutral Red: The dye can precipitate in the culture medium, especially at high concentrations or after prolonged incubation.[13] | 1. Prepare fresh Neutral Red solution: Use freshly prepared and filtered Neutral Red solution for each experiment. 2. Optimize incubation time: Avoid excessively long incubation times with the dye.[13] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
XTT Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[1]
-
XTT Addition: Add the prepared XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[2][14][15]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[1]
Neutral Red Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[16][17][18]
-
Washing: Remove the Neutral Red medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[16][18]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm.[16][18]
Visualizations
Caption: this compound as a pharmacological chaperone for α-glucosidase.
Caption: Troubleshooting workflow for this compound in viability assays.
Caption: General experimental workflow for cell viability assays.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. N-Butyl-L-Deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of alpha-Glucosidase Activity for the Treatment of Pompe Disease. [iris.cnr.it]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. re-place.be [re-place.be]
- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Lysosomotropic-related limitations of the BALB/c 3T3 cell-based neutral red uptake assay and an alternative testing approach for assessing e-liquid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutral red assay modification to prevent cytotoxicity and improve reproducibility using E-63 rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using pharmacological chaperones to restore proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Allosteric mechanism of enhancer action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Nbdnj and NB-DNJ Efficacy in Pompe Disease Models
For Researchers, Scientists, and Drug Development Professionals
Pompe disease, a lysosomal storage disorder resulting from deficient acid α-glucosidase (GAA) activity, leads to the accumulation of glycogen primarily in muscle tissues.[1][2] Chaperone therapy has emerged as a promising strategy to enhance the efficacy of both endogenous and recombinant GAA. This guide provides a detailed comparison of two iminosugar chaperones, N-butyldeoxynojirimycin (NB-DNJ) and its L-enantiomer, L-Nbdnj, based on available preclinical data.
At a Glance: this compound vs. NB-DNJ
| Feature | This compound | NB-DNJ (Miglustat) |
| Primary Mechanism | Allosteric Enhancer | Active-Site Chaperone |
| GAA Inhibition | Non-inhibitory[3][4] | Inhibitory |
| Reported Efficacy (Standalone) | Modest increase in mutant GAA activity in vitro. | Enhances activity of specific GAA mutations. |
| Reported Efficacy (Combination w/ ERT) | Synergistic enhancement of rhGAA activity in vitro. | Enhances rhGAA stability, trafficking, and activity in vitro and in vivo.[1][2][5] |
| In Vivo Data | Not yet reported in published literature. | Demonstrated improved GAA activity in a mouse model of Pompe disease.[2][6] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and NB-DNJ in Pompe disease models.
Table 1: In Vitro Efficacy in Pompe Patient Fibroblasts
| Compound | Cell Line (GAA Mutation) | Concentration | Outcome Measure | Result | Reference |
| This compound | p.L552P/p.L552P | 20 µM | GAA Activity | 1.5-fold increase | [1] |
| NB-DNJ | p.L552P/p.L552P | 20 µM | GAA Activity | 1.3-fold increase | [1] |
| NB-DNJ | Various responsive mutations | 20 µM | GAA Activity | 1.3 to 7.5-fold increase | [1] |
| This compound + rhGAA | Pompe Fibroblasts | Not Specified | GAA Activity | Synergistic enhancement (comparable to NB-DNJ) | [1] |
| NB-DNJ + rhGAA | Pompe Fibroblasts | 20 µM | GAA Activity | Significant increase over rhGAA alone | [2] |
Table 2: In Vivo Efficacy of NB-DNJ in a Pompe Disease Mouse Model
| Tissue | Treatment | Outcome Measure | Result | Reference |
| Liver | rhGAA + NB-DNJ | GAA Activity | Statistically significant increase vs. rhGAA alone | [2] |
| Gastrocnemius | rhGAA + NB-DNJ | GAA Activity | Increased vs. rhGAA alone | [2] |
| Diaphragm | rhGAA + NB-DNJ | GAA Activity | Increased vs. rhGAA alone | [2] |
| Heart | rhGAA + NB-DNJ | GAA Activity | Increased vs. rhGAA alone | [2] |
Mechanism of Action: A Tale of Two Enantiomers
NB-DNJ acts as a pharmacological chaperone by binding to the active site of the GAA enzyme. This binding helps to stabilize the protein, facilitating its correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby preventing its premature degradation. However, this active-site binding also results in competitive inhibition of the enzyme's activity.
In contrast, this compound is reported to be an allosteric enhancer.[4] Preliminary studies suggest it enhances GAA activity without inhibiting it, a significant potential advantage.[3][4] This non-inhibitory profile could allow for a wider therapeutic window and potentially greater efficacy, especially in combination with enzyme replacement therapy (ERT).
Caption: Mechanisms of NB-DNJ and this compound on GAA.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Analysis in Pompe Fibroblasts
-
Cell Culture: Human skin fibroblasts from Pompe disease patients with confirmed GAA mutations are cultured under standard conditions (e.g., DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere).
-
Chaperone Treatment: Cells are incubated with varying concentrations of this compound or NB-DNJ (e.g., 20 µM) for a specified period (e.g., 24-72 hours). For combination studies, recombinant human GAA (rhGAA) is added to the culture medium with or without the chaperone.
-
GAA Enzyme Activity Assay: After incubation, cells are harvested, washed, and lysed. The GAA activity in the cell lysate is measured using a fluorometric assay with the artificial substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG). The fluorescence of the product, 4-methylumbelliferone, is quantified and normalized to the total protein concentration in the lysate.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE to separate proteins by size. The proteins are then transferred to a membrane and probed with antibodies specific for GAA to visualize the different forms of the enzyme (e.g., precursor, intermediate, and mature forms). This allows for the assessment of GAA processing and maturation.
In Vivo Analysis in a Pompe Disease Mouse Model (NB-DNJ)
-
Animal Model: A knockout (KO) mouse model of Pompe disease (Gaa-/-) is typically used. These mice lack GAA activity and accumulate glycogen in their tissues, mimicking the human disease.
-
Drug Administration: NB-DNJ is administered orally (e.g., by gavage at 4.3 mg/kg) for a set number of days. For combination therapy studies, mice receive an intravenous injection of rhGAA (e.g., 40 mg/kg) in conjunction with the oral NB-DNJ treatment.
-
Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and various tissues (e.g., liver, heart, gastrocnemius, diaphragm) are harvested. The tissues are homogenized to prepare lysates for further analysis.
-
GAA Activity Assay: The GAA activity in the tissue homogenates is measured using the 4-MUG fluorometric assay, as described for the in vitro protocol.
-
Glycogen Quantification: Glycogen levels in the tissues are determined by hydrolyzing the glycogen to glucose and then measuring the glucose concentration using a commercially available kit.
Caption: Workflow for in vitro and in vivo chaperone testing.
Conclusion and Future Directions
The available data presents a compelling case for the continued investigation of both NB-DNJ and this compound as therapeutic agents for Pompe disease. NB-DNJ has a more extensive preclinical and clinical dataset, demonstrating its utility as a chaperone that can enhance ERT.[1][2][5][6]
This compound, while less studied, offers the significant potential advantage of being a non-inhibitory, allosteric enhancer of GAA activity.[3][4] The preliminary in vitro data showing a greater increase in GAA activity for a specific mutation compared to NB-DNJ is promising.[1] However, further research is critically needed to fully understand its therapeutic potential. In vivo studies in Pompe disease animal models are essential to evaluate the efficacy of this compound in reducing glycogen storage and improving muscle function. A direct, head-to-head in vivo comparison with NB-DNJ would be invaluable for determining the superior candidate for clinical development.
For drug development professionals, the non-inhibitory nature of this compound may represent a more desirable profile for a chaperone therapeutic, potentially leading to a safer and more effective combination therapy with ERT. The pursuit of comprehensive preclinical data for this compound is a logical and necessary next step in the development of advanced therapies for Pompe disease.
References
- 1. mdpi.com [mdpi.com]
- 2. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chaperone Enhances Blood α-Glucosidase Activity in Pompe Disease Patients Treated With Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Nbdnj and Other Pharmacological Chaperones for Pompe Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pompe disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen primarily in cardiac and skeletal muscles.[1][2][3] The standard of care for Pompe disease is enzyme replacement therapy (ERT), which involves intravenous administration of recombinant human GAA (rhGAA).[1][2] However, ERT has limitations, including suboptimal efficacy in skeletal muscle and the development of immune responses.[4][5] Pharmacological chaperones (PCs) represent a promising therapeutic strategy that can be used alone or in combination with ERT to enhance the efficacy of treatment.[2][6][7] PCs are small molecules that bind to and stabilize GAA, promoting its proper folding, trafficking to the lysosome, and in some cases, enhancing its catalytic activity.[5][6]
This guide provides a comparative overview of L-Nbdnj (N-butyl-L-deoxynojirimycin) and other prominent pharmacological chaperones for Pompe disease, supported by experimental data.
Mechanisms of Action of Pharmacological Chaperones
Pharmacological chaperones for Pompe disease can be broadly categorized based on their binding site and effect on enzyme activity.
-
Active Site-Specific Chaperones (ASSCs): These are typically competitive inhibitors of GAA that bind to the enzyme's active site. By stabilizing the folded conformation of the enzyme in the endoplasmic reticulum (ER), they prevent its premature degradation and facilitate its trafficking to the lysosome. The lower pH of the lysosome and the high concentration of the substrate (glycogen) can then displace the chaperone, allowing the enzyme to function. Examples include derivatives of deoxynojirimycin (DNJ), such as N-butyl-deoxynojirimycin (NB-DNJ, miglustat) and duvoglustat (AT2220).[2][6]
-
Non-Inhibitory Chaperones: These chaperones bind to a site on the GAA enzyme distinct from the active site (allosteric site). This binding stabilizes the enzyme without inhibiting its catalytic activity. This class of chaperones can be particularly advantageous as they do not interfere with the enzyme's function in the lysosome. This compound, the L-enantiomer of NB-DNJ, is a notable example of a non-inhibitory chaperone.[8][9][10] Some non-iminosugar compounds have also been identified as non-inhibitory chaperones.[1][11]
The following diagram illustrates the general mechanism of action of pharmacological chaperones in Pompe disease.
Caption: Mechanism of pharmacological chaperone action on GAA.
Comparative Efficacy of Pharmacological Chaperones
Direct comparative studies of different pharmacological chaperones are limited. However, data from various preclinical and clinical studies provide insights into their relative efficacy.
This compound vs. Other Iminosugar Chaperones
This compound has been shown to be a promising non-inhibitory chaperone for Pompe disease. Unlike its D-enantiomer (d-NB-DNJ or miglustat), this compound enhances GAA activity without inhibiting the enzyme.[8][9][10]
A key study directly compared the effects of this compound and d-NB-DNJ on GAA activity in fibroblasts from a Pompe patient with the p.L552P mutation. At a concentration of 20 µM, this compound resulted in a 1.5-fold increase in GAA activity, whereas d-NB-DNJ led to a 1.3-fold increase.[12] While this suggests a potential advantage for the non-inhibitory chaperone, further studies across a range of mutations and concentrations are needed for a comprehensive comparison.
| Pharmacological Chaperone | GAA Mutation | Cell Type | Concentration | GAA Activity Enhancement (Fold Increase) | Reference |
| This compound | p.L552P/p.L552P | Patient Fibroblasts | 20 µM | 1.5 | [12] |
| d-NB-DNJ (Miglustat) | p.L552P/p.L552P | Patient Fibroblasts | 20 µM | 1.3 | [12] |
| Duvoglustat (AT2220) | P545L | Transgenic Mouse | 10-100 mg/kg/day | Dose-dependent increase | [6] |
| SPH-334 | N/A | N/A | N/A | Data not available |
Table 1: Comparison of GAA Activity Enhancement by Different Pharmacological Chaperones in Preclinical Models.
| Pharmacological Chaperone | Target Enzyme | IC50 | Reference |
| d-NB-DNJ (Miglustat) | Human GAA | ~1.5-5 µM (for various N-alkyl DNJ derivatives) | [12] |
| Duvoglustat (AT2220/DNJ) | Human GAA | Data not available in reviewed sources | |
| This compound | Human GAA | No inhibition observed at 1 mM | [12] |
| SPH-334 | Human GAA | Data not available |
Table 2: Inhibitory Activity (IC50) of Pharmacological Chaperones on Acid α-Glucosidase (GAA).
Combination Therapy: Chaperones and Enzyme Replacement Therapy (ERT)
A significant application of pharmacological chaperones is in combination with ERT. Chaperones can stabilize the infused rhGAA in the bloodstream, increasing its half-life and facilitating its uptake into target tissues.[2][4]
Studies with d-NB-DNJ (miglustat) have shown that its co-administration with rhGAA leads to a more efficient correction of enzyme activity in Pompe patient fibroblasts and in a mouse model of the disease.[4][7] This combination therapy, marketed as AT-GAA (cipaglucosidase alfa and miglustat), has demonstrated clinical benefits in patients with late-onset Pompe disease.[7][13]
Preclinical studies with duvoglustat (AT2220) have also demonstrated that its co-administration with rhGAA increases the circulating half-life of the enzyme and leads to greater glycogen reduction in the heart and skeletal muscles of a Pompe mouse model compared to ERT alone.[1][6] A Phase 2 clinical study showed that co-administration of duvoglustat with alglucosidase alfa resulted in a 1.2- to 2.8-fold increase in total GAA activity in the plasma of Pompe patients.[14]
Preliminary studies suggest that This compound , when co-incubated with rhGAA, shows a synergistic enhancing effect comparable to that of d-DNJ, making it a promising candidate for combination therapy.[12]
| Combination Therapy | Animal Model/Patient Population | Key Findings | Reference |
| rhGAA + d-NB-DNJ (Miglustat) | Pompe Mouse Model | Improved GAA activity and glycogen clearance in muscle. | [4][15] |
| rhGAA + d-NB-DNJ (Miglustat) | Pompe Patients | Increased and prolonged GAA activity in blood. | [2][16] |
| rhGAA + Duvoglustat (AT2220) | Pompe Mouse Model | Increased rhGAA uptake and glycogen reduction in muscle. | [1] |
| rhGAA + Duvoglustat (AT2220) | Pompe Patients | 1.2- to 2.8-fold increase in plasma GAA activity. | [14] |
| rhGAA + this compound | Pompe Patient Fibroblasts | Synergistic enhancement of GAA activity. | [12] |
Table 3: Efficacy of Combination Therapies in Preclinical and Clinical Studies.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of pharmacological chaperones. Below are summaries of key experimental protocols.
GAA Activity Assay in Patient Fibroblasts
This assay measures the enzymatic activity of GAA in cultured skin fibroblasts from Pompe patients treated with pharmacological chaperones.
-
Cell Culture: Pompe patient-derived fibroblasts are cultured in standard growth medium.
-
Treatment: Cells are incubated with varying concentrations of the pharmacological chaperone (e.g., this compound, NB-DNJ) for a specified period (e.g., 5 days).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., containing Triton X-100 and protease inhibitors).
-
Enzyme Assay: The GAA activity in the cell lysate is measured using a fluorogenic substrate, 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG). The reaction is incubated at 37°C in an acidic buffer (pH 4.0-4.5).
-
Quantification: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer. The enzyme activity is normalized to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA assay).
Caption: Workflow for GAA activity assay in fibroblasts.
Glycogen Quantification in Muscle Tissue
This protocol is used to measure the glycogen content in muscle tissues from Pompe mouse models treated with pharmacological chaperones.
-
Tissue Homogenization: Muscle tissue is homogenized in a potassium hydroxide (KOH) solution and boiled to digest the tissue.
-
Glycogen Precipitation: Glycogen is precipitated from the digest by adding ethanol and incubating at a low temperature.
-
Hydrolysis: The precipitated glycogen is hydrolyzed to glucose by incubation with an acid (e.g., sulfuric acid) at high temperature.
-
Glucose Quantification: The amount of glucose is determined using a colorimetric or fluorometric glucose assay kit.
-
Calculation: The glycogen content is calculated based on the amount of glucose released and normalized to the initial tissue weight.
Western Blot Analysis of GAA Maturation
This technique is used to assess the effect of pharmacological chaperones on the processing and maturation of the GAA enzyme.
-
Protein Extraction: Total protein is extracted from treated cells or tissues using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for GAA, which recognizes both the precursor (110 kDa) and mature (76 and 70 kDa) forms of the enzyme. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to the different forms of GAA are visualized. An increase in the mature forms of GAA indicates improved trafficking and processing.
Conclusion
Pharmacological chaperones, particularly this compound, offer a promising avenue for the treatment of Pompe disease, both as a monotherapy for specific mutations and in combination with ERT. This compound's non-inhibitory mechanism presents a potential advantage over traditional active-site chaperones by avoiding interference with the enzyme's catalytic activity in the lysosome. The available data, though limited, suggests that this compound may be slightly more effective at enhancing GAA activity in certain contexts compared to its D-enantiomer, miglustat.
However, more extensive and direct comparative studies are critically needed to fully elucidate the relative efficacy of this compound, miglustat, duvoglustat, and other emerging chaperones like SPH-334 (for which public data is not yet available). Future research should focus on dose-response studies across a wider range of GAA mutations, as well as in vivo comparative efficacy studies in Pompe disease models to assess glycogen clearance and functional outcomes. Such data will be invaluable for guiding the clinical development of the most effective pharmacological chaperone-based therapies for Pompe disease.
Caption: Classification of pharmacological chaperones for Pompe disease.
References
- 1. The Pharmacological Chaperone AT2220 Increases Recombinant Human Acid α-Glucosidase Uptake and Glycogen Reduction in a Mouse Model of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Duvoglustat HCl Increases Systemic and Tissue Exposure of Active Acid α-Glucosidase in Pompe Patients Co-administered with Alglucosidase α. [scholars.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. biospace.com [biospace.com]
- 5. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological chaperone AT2220 increases the specific activity and lysosomal delivery of mutant acid alpha-glucosidase, and promotes glycogen reduction in a transgenic mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. Discovery, SAR, and Biological Evaluation of a Non-Inhibitory Chaperone for Acid Alpha Glucosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a novel non-iminosugar acid alpha glucosidase chaperone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. Duvoglustat HCl Increases Systemic and Tissue Exposure of Active Acid α-Glucosidase in Pompe Patients Co-administered with Alglucosidase α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Replacement Therapy Can Reverse Pathogenic Cascade in Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Chaperone Enhances Blood α-Glucosidase Activity in Pompe Disease Patients Treated With Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Allosteric Binding Sites on α-Glucosidase: L-Nbdnj vs. N-acetylcysteine
For Immediate Release
A deep dive into the allosteric modulation of α-glucosidase reveals distinct mechanisms of action for L-Nbdnj and N-acetylcysteine, offering valuable insights for the development of novel therapeutics for Pompe disease and other lysosomal storage disorders. This guide provides a comprehensive comparison of the allosteric binding and functional effects of this compound (N-butyl-l-deoxynojirimycin) and N-acetylcysteine (NAC) on α-glucosidase, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Allosteric Modulation of α-Glucosidase
α-Glucosidase is a critical enzyme responsible for the breakdown of glycogen in the lysosome. Deficiencies in this enzyme lead to Pompe disease, a debilitating and often fatal genetic disorder. While enzyme replacement therapy is the standard of care, its efficacy can be limited. Allosteric modulators, which bind to a site on the enzyme distinct from the active site, offer a promising therapeutic strategy by enhancing the stability and/or activity of the enzyme. This guide focuses on two such allosteric modulators: this compound and N-acetylcysteine.
This compound, the l-enantiomer of the approved drug miglustat, has been identified as an allosteric enhancer of α-glucosidase activity. Unlike its d-enantiomer, it does not inhibit the enzyme, making it a promising candidate for therapeutic development. [cite: ] Similarly, N-acetylcysteine (NAC), a well-known antioxidant, has been shown to act as a pharmacological chaperone for α-glucosidase, improving its stability without interfering with its catalytic function.[1][2]
Comparative Performance Data
To facilitate a direct comparison of this compound and N-acetylcysteine, the following table summarizes key performance parameters. It is important to note that direct comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with this in mind.
| Parameter | This compound (N-butyl-l-deoxynojirimycin) | N-acetylcysteine (NAC) | Method |
| Binding Affinity (Kd) | Data not available in searched literature | Data not available in searched literature | Isothermal Titration Calorimetry (ITC) / Fluorescence Spectroscopy |
| Effect on Catalytic Activity | Enhances α-glucosidase levels | Does not inhibit catalytic activity | Enzyme Kinetic Assays |
| Effect on Thermal Stability | Stabilizes α-glucosidase, more pronounced at neutral pH | Improves stability as a function of pH and temperature | Thermal Shift Assay |
Experimental Methodologies
The validation of allosteric binding sites and the characterization of modulator effects rely on a suite of biophysical and biochemical techniques. Below are detailed protocols for key experiments cited in the comparison.
Enzyme Kinetics Assay for Allosteric Modulation
This protocol is designed to determine the effect of an allosteric modulator on the catalytic activity of α-glucosidase.
Materials:
-
α-Glucosidase (e.g., recombinant human α-glucosidase)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (pH 6.8)
-
Allosteric modulator (this compound or NAC)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the allosteric modulator in an appropriate solvent.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of varying concentrations of the allosteric modulator to the wells. For control wells, add 10 µL of the solvent.
-
Add 20 µL of α-glucosidase solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes using a microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot V₀ against the modulator concentration to determine the effect on enzyme activity. For activators, an increase in V₀ will be observed.
Thermal Shift Assay (TSA) for Protein Stability
TSA is used to assess the effect of a ligand on the thermal stability of a protein. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization.
Materials:
-
α-Glucosidase
-
SYPRO Orange dye (5000x stock in DMSO)
-
Phosphate buffer (pH 7.4) and Acetate buffer (pH 4.2 and 5.2)
-
Allosteric modulator (this compound or NAC)
-
Real-time PCR instrument
Procedure:
-
Prepare a 2x protein-dye solution by mixing the α-glucosidase stock and SYPRO Orange dye in the appropriate buffer. The final protein concentration is typically 2 µM, and the final dye concentration is 5x.
-
Add 25 µL of the 2x protein-dye solution to each well of a 96-well PCR plate.
-
Add 25 µL of the allosteric modulator at various concentrations (or buffer for the control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each increment.
-
The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation, where the Tm is the inflection point of the curve. An increase in Tm in the presence of the modulator indicates stabilization.
Site-Directed Mutagenesis for Binding Site Validation
This technique is used to identify key amino acid residues involved in the binding of an allosteric modulator. By mutating specific residues and observing the effect on modulator binding or efficacy, the binding site can be mapped.
Materials:
-
Plasmid DNA containing the α-glucosidase gene
-
Mutagenic primers
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary primers containing the desired mutation.
-
PCR Mutagenesis: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select colonies grown on antibiotic-containing LB agar plates and sequence the plasmid DNA to confirm the desired mutation.
-
Protein Expression and Characterization: Express the mutant α-glucosidase protein and characterize its interaction with the allosteric modulator using the enzyme kinetics and thermal shift assays described above. A loss or significant reduction in the modulator's effect on the mutant protein suggests that the mutated residue is critical for its allosteric function.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key experimental procedures used to validate the allosteric binding site of a modulator on α-glucosidase.
Caption: Workflow for Enzyme Kinetics Assay.
Caption: Workflow for Thermal Shift Assay.
Caption: Workflow for Site-Directed Mutagenesis.
Conclusion
Both this compound and N-acetylcysteine demonstrate potential as allosteric modulators of α-glucosidase, albeit through potentially different mechanisms that require further quantitative investigation. While both compounds have been shown to enhance the stability of the enzyme, the lack of direct comparative binding affinity and kinetic data for this compound makes a definitive performance comparison challenging. The experimental protocols and workflows provided in this guide offer a standardized framework for researchers to conduct such comparative studies and to further elucidate the allosteric binding sites and mechanisms of action of these and other potential therapeutic compounds. Further research, particularly quantitative binding and kinetic studies for this compound, is crucial for advancing the development of effective allosteric therapies for Pompe disease.
References
A Comparative Analysis of L-Nbdnj and Ambroxol for the Treatment of Lysosomal Storage Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two therapeutic agents, L-Nbdnj (N-butyldeoxynojirimycin, Miglustat) and Ambroxol, for the treatment of lysosomal storage diseases (LSDs), with a primary focus on Gaucher disease. This document outlines their distinct mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays.
Introduction to Therapeutic Strategies in Lysosomal Storage Diseases
Lysosomal storage diseases are a group of inherited metabolic disorders characterized by the accumulation of undegraded substrates within lysosomes, primarily due to deficient activity of specific lysosomal enzymes.[1] Therapeutic strategies have evolved to address the underlying pathophysiology, with two prominent approaches being Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).[2][3]
This compound (Miglustat) is an iminosugar that functions as a substrate reduction agent.[2][4] It competitively and reversibly inhibits glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[2][5] By reducing the rate of substrate synthesis, this compound aims to restore the metabolic balance in affected cells.[2]
Ambroxol , a commonly used mucolytic agent, has been repurposed as a pharmacological chaperone for Gaucher disease.[6][7] It selectively binds to and stabilizes mutant forms of the enzyme glucocerebrosidase (GCase), facilitating their proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing lysosomal enzyme activity.[7][8]
Mechanism of Action
The therapeutic approaches of this compound and Ambroxol are fundamentally different, targeting distinct points in the disease pathology.
This compound: Substrate Reduction Therapy
This compound acts upstream of the lysosomal enzymatic defect. By inhibiting glucosylceramide synthase, it reduces the production of glucosylceramide, the substrate that accumulates in Gaucher disease. This approach is independent of the specific mutation in the GBA1 gene.
Ambroxol: Pharmacological Chaperone Therapy
Ambroxol functions as a pharmacological chaperone, directly interacting with the misfolded mutant GCase enzyme. This interaction occurs in the endoplasmic reticulum (ER), promoting the correct conformation of the enzyme and preventing its premature degradation by the ER-associated degradation (ERAD) pathway. The stabilized enzyme can then traffic to the lysosome, where it can exert its catalytic activity. Some studies also suggest that Ambroxol may have additional effects, including the induction of autophagy and modulation of lysosomal exocytosis.[6]
Comparative Efficacy and Clinical Data
The clinical efficacy of this compound and Ambroxol has been evaluated in various studies, primarily in the context of Gaucher disease. The following tables summarize key quantitative data from these studies.
This compound (Miglustat) in Gaucher Disease Type 1
| Parameter | Baseline (Mean) | Change after 12 Months (Mean) | Study Reference |
| Liver Volume | 1.1-2.7 x normal | -12% | [5] |
| Spleen Volume | 5.1-24.8 x normal | -19% | [5] |
| Hemoglobin | Variable | Slight Improvement | [5] |
| Platelet Count | Variable | Slight Improvement | [5] |
| Chitotriosidase Activity | High | -16.4% | [5] |
Ambroxol in Gaucher Disease
Neuronopathic Gaucher Disease (Pilot Study) [9]
| Parameter | Baseline | Change After Treatment |
| Lymphocyte GCase Activity | Deficient | +171.1% |
| CSF Glucosylsphingosine | Elevated | Decreased |
| Myoclonus | Present | Markedly Improved |
| Seizures | Present | Markedly Improved |
Gaucher Disease Type 1 (Pilot Study) [10]
| Parameter | Patient Response (Best Responder) after 6 months |
| Hemoglobin | +16.2% |
| Platelets | +32.9% |
| Liver Volume | -2.8% |
| Spleen Volume | -14.4% |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and Ambroxol.
In Vitro Glucocerebrosidase (GCase) Activity Assay
This assay is crucial for assessing the direct effect of pharmacological chaperones like Ambroxol on enzyme function.
Detailed Methodology:
-
Cell Culture and Treatment: Patient-derived fibroblasts or other relevant cell lines are cultured in appropriate media. For chaperone studies, cells are incubated with varying concentrations of Ambroxol for a specified period (e.g., 4 days).[9]
-
Cell Lysis: Cells are harvested and lysed using a suitable buffer (e.g., 1% Triton X-100 extraction buffer) to release intracellular proteins, including GCase.[4]
-
Enzyme Reaction: The cell lysate is incubated with a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (pH 5.4) that mimics the lysosomal environment.[4][11]
-
Reaction Termination: The enzymatic reaction is stopped by adding a high pH buffer (e.g., 0.25 M glycine, pH 10.4).[12]
-
Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer (excitation ~365 nm, emission ~445 nm).[12][13] The intensity of the fluorescence is proportional to the GCase activity.
Glucosylceramide Quantification
This method is essential for evaluating the efficacy of substrate reduction therapies like this compound.
Detailed Methodology (LC-MS/MS):
-
Sample Collection and Preparation: Biological samples, such as plasma or dried blood spots, are collected from patients.[14] Lipids, including glucosylceramide, are extracted from the samples.
-
Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC).[15]
-
Mass Spectrometry Detection: The separated lipids are ionized and detected by tandem mass spectrometry (MS/MS).[15] This allows for the precise and sensitive quantification of different glucosylceramide isoforms.
-
Data Analysis: The concentration of glucosylceramide in the patient sample is determined by comparing its signal to that of a known standard.[14]
Safety and Tolerability
This compound (Miglustat): The most common adverse effects are gastrointestinal, including diarrhea, flatulence, and abdominal pain.[16] These side effects are often dose-dependent and may resolve over time.
Ambroxol: Ambroxol has a long history of use as a mucolytic and is generally well-tolerated, even at the high doses used in studies for Gaucher disease.[9][10] Reported side effects are typically mild and may include minor bowel discomfort.[17]
Conclusion
This compound and Ambroxol represent two distinct and valuable therapeutic strategies for lysosomal storage diseases, particularly Gaucher disease.
-
This compound offers a broad approach through substrate reduction, which is applicable regardless of the specific GBA1 mutation. Its efficacy in reducing organ volume and key biomarkers is well-documented.
-
Ambroxol provides a targeted approach as a pharmacological chaperone, enhancing the activity of specific mutant forms of GCase. Its ability to cross the blood-brain barrier makes it a promising candidate for treating the neurological manifestations of Gaucher disease.[9]
The choice of therapy depends on the specific type of lysosomal storage disease, the patient's genotype, and the clinical presentation. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of these and other novel treatments for this challenging group of disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. The use of Ambroxol for the treatment of Gaucher disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pilot study using ambroxol as a pharmacological chaperone in type 1 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 12. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SensoLyte® Blue Glucocerebrosidase (GBA) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 14. A novel approach for quantitation of glucosylceramide in human dried blood spot using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
L-N-butyldeoxynojirimycin (L-Nbdnj): A Stereoisomer's Departure from Glycosidase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of stereoisomers is critical. This guide provides a comparative analysis of L-N-butyldeoxynojirimycin (L-Nbdnj) and its well-known D-enantiomer, N-butyldeoxynojirimycin (N-Bdnj or Miglustat), focusing on their differential effects on glycosidase activity. While N-Bdnj is a recognized inhibitor of several glycosidases, compelling in vitro evidence demonstrates a lack of such inhibitory action by this compound.
This guide synthesizes available data to highlight the unique properties of this compound, offering a valuable reference for those investigating iminosugars and their therapeutic potential.
Comparative Analysis of Glycosidase Inhibition
The inhibitory profiles of this compound and its D-enantiomer, along with other relevant glycosidase inhibitors, are summarized below. The data underscores the significant difference in activity between the two stereoisomers.
| Compound | Enzyme | Organism/Source | IC50 Value (µM) |
| This compound | Various Glycosidases | --- | No significant inhibition observed [1][2][3] |
| Non-lysosomal glucosylceramidase (NLGase) | Mouse model | No inhibition[4] | |
| β-galactosidase | Mouse model | No inhibition[4] | |
| Hexosaminidase | Mouse model | No inhibition[4] | |
| N-Bdnj (Miglustat) | α-Glucosidase I | --- | Potent inhibitor |
| α-Glucosidase II | --- | Potent inhibitor | |
| Ceramide-specific glucosyltransferase (CGT) | --- | 164[5] | |
| β-Glucosidase 1 (GBA1) | Recombinant Human | 74[6] | |
| Non-lysosomal glucosylceramidase (GBA2) | --- | Potent inhibitor | |
| Acarbose | α-Glucosidase | Yeast | 871.40 |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | --- | 155 |
Note: "No significant inhibition observed" for this compound is based on qualitative statements in the cited literature. Specific IC50 values demonstrating a lack of inhibition (e.g., >1000 µM) were not explicitly provided in the reviewed sources.
In Vitro Evidence for this compound's Lack of Glycosidase Inhibition
Multiple studies have highlighted that this compound, the unnatural enantiomer of the drug Miglustat, does not function as a glycosidase inhibitor.[1][2][3][7][8] This is a stark contrast to its D-enantiomer (N-Bdnj), which is known to inhibit a range of glycosidases and is clinically used for the treatment of Gaucher disease due to its inhibitory effect on glucosylceramide synthase.[5]
A study by D'Alonzo et al. (2017) explicitly states that this compound does not act as a glycosidase inhibitor, a finding that has been corroborated in subsequent research.[1][3] Further in vivo studies in a mouse model of P. aeruginosa infection demonstrated that this compound did not inhibit non-lysosomal glucosylceramidase (NLGase), β-galactosidase, or hexosaminidase.[4] Interestingly, in this model, this compound was found to significantly increase the activity of glucocerebrosidase (GCase).[4]
This lack of direct enzymatic inhibition distinguishes this compound from its D-counterpart and suggests a different mode of action in biological systems, potentially as a pharmacological chaperone or an allosteric modulator.
Experimental Protocols
A generalized experimental protocol for determining in vitro glycosidase inhibition is provided below. Specific parameters may vary depending on the enzyme and substrate used.
General In Vitro Glycosidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific glycosidase.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Test compound (this compound or other inhibitors)
-
Positive control (known inhibitor, e.g., Acarbose)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the glycosidase enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well microplate, add the following in order:
-
A specific volume of the test compound dilution (or buffer for control wells).
-
A specific volume of the enzyme solution.
-
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for pre-incubation of the enzyme and inhibitor.
-
Initiate the enzymatic reaction by adding a specific volume of the substrate solution to each well.
-
Incubate the plate at the same temperature for a defined reaction time (e.g., 20 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well. The stop solution will change the pH and inactivate the enzyme, while also developing the color of the product (p-nitrophenol from pNPG).
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula:
where Abs_control is the absorbance of the well with no inhibitor, and Abs_sample is the absorbance of the well with the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Workflow of a typical in vitro glycosidase inhibition assay.
Caption: Stereoisomeric difference in glycosidase inhibition.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): synthesis of an allosteric enhancer of α-glucosidase activity for the treatment of pompe disease (2017) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 8. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
A Head-to-Head Comparison of L-Nbdnj and Miglustat Enantiomers: A Guide for Researchers
An objective analysis of the distinct biochemical and pharmacological profiles of the L- and D-enantiomers of N-butyldeoxynojirimycin, providing researchers, scientists, and drug development professionals with a comprehensive guide to their differential activities and potential therapeutic applications.
This guide presents a detailed comparison of L-Nbdnj (N-butyl-l-deoxynojirimycin) and its well-known enantiomer, Miglustat (N-butyl-d-deoxynojirimycin). While structurally mirror images, these molecules exhibit fundamentally different biological activities. Miglustat is an established glycosidase inhibitor and substrate reduction therapy agent, whereas this compound functions as a non-inhibitory allosteric enhancer of α-glucosidase. This guide delves into their distinct mechanisms of action, supported by available experimental data, and provides detailed experimental protocols for their assessment.
I. Core Biochemical Differences: Inhibition vs. Allosteric Enhancement
The primary distinction between this compound and Miglustat lies in their interaction with glycosidases. Miglustat is a competitive inhibitor of a range of α-glucosidases and the primary target for its therapeutic effect, glucosylceramide synthase. In contrast, this compound does not inhibit these enzymes but instead acts as an allosteric enhancer of acid α-glucosidase (GAA), the enzyme deficient in Pompe disease.
Table 1: Comparative Biological Activities of this compound and Miglustat
| Feature | This compound (L-enantiomer) | Miglustat (D-enantiomer) |
| Primary Mechanism of Action | Allosteric Enhancer of acid α-glucosidase[1][2][3] | Competitive Inhibitor of α-glucosidases and glucosylceramide synthase[4][5] |
| Glycosidase Inhibition | Does not act as a glycosidase inhibitor[1][2][3] | Potent inhibitor of various α-glucosidases[4][6] |
| Glucosylceramide Synthase Inhibition | Not reported | Potent inhibitor (IC50: 5-50 µM)[7] |
| Therapeutic Potential | Pompe Disease (as a pharmacological chaperone/enhancer)[1][2] | Gaucher Disease, Niemann-Pick Disease Type C[4][5] |
| Chaperoning Activity | Potential chaperoning activity on α-glucosidase[1][2] | Chaperoning activity on mutated acid β-glucosidase (GBA)[8][9] |
II. Quantitative Analysis of Enzymatic Interactions
Direct comparative studies providing IC50 values for both enantiomers against a wide panel of glycosidases are limited in the public domain. However, available data strongly supports their distinct profiles.
Table 2: Glycosidase Inhibitory Profile of Miglustat (NB-DNJ)
| Enzyme | Substrate | IC50 (µM) | Source |
| α-glucosidase I (rat) | Glc1-3Man7GlcNAc2 | Data indicates strong inhibition, but specific value not provided in the snippet. | [10] |
| α-glucosidase II (rat) | Glc1-3Man7GlcNAc2 | Data indicates inhibition, but specific value not provided in the snippet. | [10] |
| Intestinal α-glucosidases | Carbohydrates | Competitive inhibition demonstrated | [4] |
| ER glucosidase II | - | 13 | [11] |
| Glucosylceramide Synthase | Ceramide | 5-50 | [7] |
Note: Data for this compound consistently indicates a lack of glycosidase inhibition.
Table 3: Allosteric Enhancement of Acid α-Glucosidase (GAA) by this compound
| Cell Line/System | This compound Concentration | Effect | Source |
| Pompe Disease Fibroblasts | Not specified | Enhancement of lysosomal α-glucosidase levels | [1][2] |
| Pompe Disease Fibroblasts (co-incubated with rhGAA) | Not specified | Enhancement of lysosomal α-glucosidase levels | [1][2] |
III. Pharmacokinetic Profiles
A comprehensive head-to-head pharmacokinetic comparison is challenging due to the limited availability of data for this compound. However, the pharmacokinetic profile of Miglustat is well-documented.
Table 4: Pharmacokinetic Parameters of Miglustat
| Parameter | Value | Species/Condition | Source |
| Tmax (Time to maximum concentration) | 2.5 hours | Healthy subjects | [12] |
| Cmax (Maximum concentration) | Positively biased with repeated administration | General observation | [12] |
| Bioavailability | Not specified | - | - |
| Metabolism | Not metabolized in rat plasma | Rat | [13] |
Pharmacokinetic data for this compound, including Cmax, Tmax, and bioavailability, are not available in the reviewed literature.
IV. Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and Miglustat impact different cellular pathways. Miglustat's inhibition of glucosylceramide synthase directly affects glycosphingolipid biosynthesis, a key pathway in lysosomal storage diseases. This compound's allosteric enhancement of GAA suggests a role in protein folding and stability within the endoplasmic reticulum and lysosome, impacting the glycogenolysis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Miglustat-induced intestinal carbohydrate malabsorption is due to the inhibition of α-glucosidases, but not β-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic strategies for Gaucher disease: miglustat (NB-DNJ) as a pharmacological chaperone for glucocerebrosidase and the different thermostability of velaglucerase alfa and imiglucerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of Cmax and Tmax in populations after single and multiple drug administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Efficacy of L-Nbdnj and Standard Anti-Infective Agents in Cystic Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Anti-Infective Properties of L-Nbdnj in Comparison to Tobramycin and Azithromycin in Cystic Fibrosis Models.
This guide provides a comprehensive comparison of the novel anti-infective agent this compound with the established treatments, tobramycin and azithromycin, for managing Pseudomonas aeruginosa infections in the context of cystic fibrosis (CF). The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols to enable researchers to replicate and validate these findings.
Comparative Efficacy Against Pseudomonas aeruginosa
The following table summarizes the quantitative data on the efficacy of this compound, tobramycin, and azithromycin in reducing P. aeruginosa bacterial load in preclinical models of chronic lung infection.
| Compound | Mechanism of Action | Preclinical Model | Dosage/Concentration | Bacterial Load Reduction (CFU/lung) | Reference |
| This compound | Antivirulence (downregulates virulence factors) | C57BL/6NCrl mice with chronic P. aeruginosa infection | 1 mg/mL (in vivo) | Significant decrease in bacterial load in airways | [1][2] |
| Tobramycin | Bactericidal (inhibits protein synthesis) | Murine model of P. aeruginosa infection | Nebulized administration | Reduced bacterial burden in the lungs | [3] |
| Azithromycin | Anti-inflammatory, disrupts biofilm formation | Rat model of chronic P. aeruginosa lung infection | 75 mg/kg (oral) | Significantly improved clearance of P. aeruginosa biofilms | [4][5] |
Mechanisms of Action: A Comparative Overview
This compound presents a novel "antivirulence" approach, which contrasts with the bactericidal and anti-inflammatory/biofilm-disrupting mechanisms of tobramycin and azithromycin, respectively.
-
This compound: This iminosugar does not directly kill P. aeruginosa but rather disarms it by downregulating the expression of key virulence factors. This is achieved by interfering with the bacterium's quorum sensing (QS) systems, the intricate cell-to-cell communication network that coordinates the expression of genes related to virulence and biofilm formation. By disrupting QS, this compound reduces the production of toxins and other factors that contribute to tissue damage and inflammation in the CF lung.
-
Tobramycin: As an aminoglycoside antibiotic, tobramycin exhibits bactericidal activity by irreversibly binding to the 30S ribosomal subunit of bacteria. This interference with protein synthesis leads to the production of non-functional proteins and ultimately bacterial cell death. It is a cornerstone of anti-pseudomonal therapy in CF.
-
Azithromycin: While classified as an antibiotic, azithromycin's primary benefit in CF is attributed to its anti-inflammatory and biofilm-disrupting properties. It modulates the host's immune response, particularly by affecting the NF-κB and STAT1 signaling pathways, leading to a reduction in pro-inflammatory cytokines. Furthermore, it can interfere with P. aeruginosa biofilm formation, a key factor in the persistence of chronic infections.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's antivirulence mechanism of action.
Caption: Azithromycin's anti-inflammatory signaling pathway.
Caption: Experimental workflow for in vivo comparison.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of these anti-infective agents.
Murine Model of Chronic Pseudomonas aeruginosa Lung Infection
This protocol is adapted from established methods to create a persistent lung infection model in mice that mimics key aspects of CF lung disease.[6][7]
-
Bacterial Strain: P. aeruginosa clinical isolate (e.g., RP73) or a standard laboratory strain (e.g., PAO1).
-
Animals: 6-8 week old C57BL/6 mice.
-
Inoculum Preparation:
-
Culture P. aeruginosa to mid-log phase in a suitable broth (e.g., Tryptic Soy Broth).
-
Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS).
-
Embed the bacterial suspension in agar beads. Briefly, mix the bacterial suspension with molten agar and then emulsify in heavy mineral oil with stirring.
-
Cool the emulsion to solidify the beads, then wash the beads with sterile saline to remove the oil.
-
Resuspend the beads in sterile PBS and determine the concentration of bacteria (CFU/mL) by plating serial dilutions.
-
-
Infection Procedure:
-
Anesthetize mice (e.g., with ketamine/xylazine).
-
Intratracheally instill 50 µL of the agar bead suspension containing the desired inoculum (e.g., 1-5 x 10^6 CFU).
-
Allow the infection to establish for a period of 7 days to enter the chronic phase.
-
Drug Administration Protocols
-
This compound Administration:
-
Inhaled Tobramycin Administration: [3]
-
Place mice in a whole-body exposure chamber connected to a nebulizer.
-
Nebulize a solution of tobramycin (e.g., 300 mg/5 mL) for a set duration (e.g., 30 minutes) daily for the treatment period.
-
-
Oral Azithromycin Administration: [5][8]
-
Prepare a suspension of azithromycin in a suitable vehicle (e.g., water or a flavored syrup).
-
Administer the suspension via oral gavage at a dose of 75 mg/kg body weight, once daily.
-
Assessment of Efficacy
-
Bacterial Load Determination:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Plate serial dilutions of the lung homogenate on selective agar (e.g., Pseudomonas Isolation Agar).
-
Incubate the plates and count the number of colonies to determine the CFU per lung.
-
-
Assessment of Inflammation:
-
Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in lung homogenates using ELISA.
-
Perform histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
This guide provides a framework for the comparative evaluation of this compound's anti-infective properties. By employing standardized models and detailed protocols, researchers can generate robust and comparable data to validate this promising therapeutic agent for cystic fibrosis.
References
- 1. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. mdpi.com [mdpi.com]
- 4. Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A chronic Pseudomonas aeruginosa mouse lung infection modeling the pathophysiology and inflammation of human cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial Effect of Adjunctive Azithromycin in Treatment of Mucoid Pseudomonas aeruginosa Pneumonia in the Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L-Nbdnj's Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of N-butyl-l-deoxynojirimycin (L-Nbdnj), the L-enantiomer of the approved drug Miglustat (N-butyl-d-deoxynojirimycin or D-Nbdnj), across various cell types. While research on this compound is less extensive than on its D-enantiomer, emerging evidence suggests a distinct and potentially advantageous pharmacological profile. This document summarizes key experimental findings, compares its performance with relevant alternatives, and provides detailed experimental protocols and pathway visualizations to support further research and development.
Executive Summary
This compound exhibits distinct biological activities compared to its well-known D-enantiomer, Miglustat. Key differentiators include its lack of significant glycosidase inhibition and its function as a pharmacological chaperone and allosteric enhancer of α-glucosidase in Pompe disease models. Furthermore, it demonstrates promising anti-inflammatory and anti-virulence properties in the context of cystic fibrosis without direct bactericidal effects. This guide explores these effects in detail, providing available quantitative data and methodologies to facilitate comparative analysis and future studies.
Comparative Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its D-enantiomer in different cellular contexts.
Table 1: Effects of this compound and D-Nbdnj on α-Glucosidase Activity in Pompe Disease Fibroblasts
| Compound | Concentration | Cell Line | Effect on α-Glucosidase Activity | Fold Increase vs. Untreated | Citation |
| This compound | 20 µM | Pompe Disease Fibroblasts | Allosteric Enhancer | 1.3 - 7.5 | [1] |
| D-Nbdnj (Miglustat) | 20 µM | Pompe Disease Fibroblasts | Pharmacological Chaperone/Inhibitor | 1.3 - 7.5 | [1] |
Note: While both enantiomers can increase enzyme activity in specific mutant cell lines, their mechanisms of action differ. This compound acts as an enhancer without being a significant inhibitor, a notable difference from D-Nbdnj.[1][2]
Table 2: Anti-inflammatory and Anti-bacterial Effects in Cystic Fibrosis Models
| Compound | Model System | Key Findings | Quantitative Endpoint | Result | Citation |
| This compound | Murine model of P. aeruginosa chronic infection | Reduced bacterial load in airways | Bacterial load (CFU) | Significant decrease | [3] |
| This compound | Murine model of P. aeruginosa acute infection | Decreased neutrophil recruitment | Neutrophil count in BALF | Dose-dependent decrease | [3] |
| This compound | P. aeruginosa in vitro | No direct bactericidal or bacteriostatic activity | MIC/MBC | > 1 mg/mL | [3] |
| This compound | Human type 2 pneumocyte A549 cells | Reduced P. aeruginosa adhesion | Adhesion efficiency | ~5-fold reduction | [3] |
Table 3: Comparative Glycosidase Inhibition
| Compound | Enzyme | IC50 | Citation |
| This compound | Various glycosidases | Generally inactive or very weak inhibitor | [2] |
| D-Nbdnj (Miglustat) | GBA1 (lysosomal β-glucosidase) | 74 µM | [4] |
| D-Nbdnj (Miglustat) | GBA2 (non-lysosomal β-glucosidase) | >1 mM | [4] |
| D-Nbdnj (Miglustat) | HIV-1 | 282 µM | [5] |
| D-Nbdnj (Miglustat) | HIV-2 | 211 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
α-Glucosidase Activity Enhancement Assay in Pompe Disease Fibroblasts
Objective: To determine the effect of this compound on the activity of acid α-glucosidase (GAA) in fibroblasts derived from Pompe disease patients.
Materials:
-
Pompe disease patient-derived fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and D-Nbdnj (Miglustat)
-
4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) substrate
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black plates
-
Fluorometer
Procedure:
-
Cell Culture: Culture Pompe disease fibroblasts in DMEM with 10% FBS at 37°C and 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or D-Nbdnj (e.g., 10-100 µM) for 5 days. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Enzyme Assay:
-
In a 96-well black plate, add 10 µg of protein from each cell lysate.
-
Add the 4-MUG substrate solution.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a high pH buffer (e.g., 0.5 M Na2CO3/NaHCO3, pH 10.7).
-
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration. Express the GAA activity as a fold increase compared to the untreated control.
Pseudomonas aeruginosa Virulence Gene Expression Analysis by RT-qPCR
Objective: To assess the effect of this compound on the expression of virulence-related genes in P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target virulence genes (e.g., lasI, rhlI, exoS) and a housekeeping gene (e.g., rpoD)
Procedure:
-
Bacterial Culture and Treatment: Grow P. aeruginosa in LB broth to the mid-logarithmic phase. Add this compound at the desired concentration (e.g., 1 mg/mL) and continue to incubate for a defined period (e.g., 4-6 hours). Include an untreated control.
-
RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a suitable master mix and specific primers for the target virulence genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated control.
NF-κB Activation Assessment by Western Blot
Objective: To investigate if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB pathway.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer
-
Primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture macrophage cells and pre-treat with this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.
-
Protein Extraction: Lyse the cells and collect the total protein extracts.
-
Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65 and total p65.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of phospho-p65 to total p65 to assess the level of NF-κB activation. Compare the this compound treated samples to the LPS-only stimulated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound as an allosteric enhancer in Pompe disease.
Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB.
Caption: Workflow for analyzing P. aeruginosa virulence gene expression.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a therapeutic agent with a distinct mechanism of action from its D-enantiomer. Its ability to enhance α-glucosidase activity without significant inhibition and its anti-inflammatory and anti-virulence properties warrant deeper exploration. To build a comprehensive cross-validation profile, future studies should focus on:
-
Broadening the Scope of Cell Types: Systematic evaluation of this compound's effects on a diverse panel of cancer cell lines, various neuronal cell types (to investigate potential neuroprotective or anti-neuroinflammatory effects), and primary immune cells is crucial.
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy and toxicity of this compound, D-Nbdnj, and other relevant compounds in standardized in vitro and in vivo models will provide a clearer picture of its therapeutic potential and safety profile.
-
Mechanistic Elucidation: In-depth investigation into the signaling pathways modulated by this compound is necessary to understand the molecular basis of its anti-inflammatory and other observed effects.
-
Antiviral Screening: Given the known antiviral properties of other iminosugars, a systematic screening of this compound against a panel of viruses is a logical next step.
This guide serves as a foundational resource for researchers interested in the unique pharmacology of this compound. The provided data, protocols, and visualizations aim to streamline future research efforts and accelerate the potential translation of this promising compound into novel therapeutic applications.
References
- 1. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Butyldeoxynojirimycin is a broadly effective anti-HIV therapy significantly enhanced by targeted liposome delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of L-Nbdnj and Other Iminosugars: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the iminosugar L-Nbdnj with other notable iminosugars. This analysis, supported by experimental data, delves into their mechanisms of action, inhibitory potencies, and therapeutic applications, offering a comprehensive resource for advancing research in glycobiology and drug discovery.
Iminosugars are a class of carbohydrate analogs where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification allows them to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism. Their ability to modulate these pathways has led to the development of therapies for various diseases, including lysosomal storage disorders and viral infections. This guide focuses on a comparative analysis of N-butyl-l-deoxynojirimycin (this compound) and other well-characterized iminosugars such as its enantiomer d-NBDNJ (Miglustat), Isofagomine, and N-butyldeoxygalactonojirimycin (NB-DGJ).
Mechanism of Action: A Tale of Two Enantiomers and Beyond
The biological activity of iminosugars is highly dependent on their stereochemistry. This compound and its d-enantiomer, d-NBDNJ (Miglustat), provide a striking example of this principle. While d-NBDNJ is a known inhibitor of α-glucosidases and glucosylceramide synthase, this compound has been shown to not act as a glycosidase inhibitor.[1][2][3][4] Instead, this compound has demonstrated a distinct pharmacological profile, acting as an allosteric enhancer of α-glucosidase activity, a property being explored for the treatment of Pompe disease.[1][2][3][4]
In contrast, other iminosugars primarily function as competitive inhibitors of specific glycan-processing enzymes. Miglustat (d-NBDNJ) is a cornerstone of substrate reduction therapy (SRT) for Gaucher disease, where it inhibits glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[5][6] Isofagomine is a potent competitive inhibitor of the lysosomal enzyme acid β-glucosidase (GBA1), the enzyme deficient in Gaucher disease, and has been investigated as a pharmacological chaperone to stabilize the mutant enzyme.[7][8][9] N-butyldeoxygalactonojirimycin (NB-DGJ), a galactose analogue, is a selective inhibitor of the non-lysosomal β-glucosidase 2 (GBA2).[1][10][11]
Figure 1. Mechanisms of action of this compound and other iminosugars on glycosphingolipid metabolism.
Comparative Inhibitory Potency
The efficacy and selectivity of iminosugars are quantitatively assessed by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values. Lower values indicate higher potency. The following tables summarize the available data for key iminosugars against relevant enzymes.
| Iminosugar | Target Enzyme | IC50 / Ki | Reference(s) |
| This compound | α-Glucosidase | Not an inhibitor | [1][2][3][4] |
| β-Glucosidase | Not an inhibitor | [1][2][3][4] | |
| d-NBDNJ (Miglustat) | Glucosylceramide Synthase | ~20-50 µM (IC50) | [6] |
| α-Glucosidase | Varies by source | [5] | |
| GBA1 (Acid β-Glucosidase) | ~520 µM (IC50) | [5] | |
| GBA2 (β-Glucosidase 2) | ~140-310 nM (IC50) | [10] | |
| Isofagomine | GBA1 (Acid β-Glucosidase) | 5 nM (pH 7.2), 30 nM (pH 5.2) (IC50) | [8] |
| NB-DGJ | GBA2 (β-Glucosidase 2) | Potent inhibitor | [1][10][11] |
| Glucosylceramide Synthase | Potent inhibitor | [1][11] | |
| GBA1 (Acid β-Glucosidase) | No significant inhibition | [11] | |
| α-Glucosidase | No significant inhibition | [11] |
Table 1. Comparative inhibitory activities of this compound and other iminosugars.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative studies. Below are detailed methodologies for key assays used in the characterization of iminosugars.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory potential of a compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
50 mM Sodium phosphate buffer, pH 6.8
-
Test compound (e.g., this compound, d-NBDNJ)
-
Acarbose (positive control)
-
1 M Sodium carbonate (Na2CO3) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).
-
Prepare a 1 mM solution of pNPG in phosphate buffer.
-
Prepare various concentrations of the test compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound or control to the designated wells.
-
Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 value.[3][12][13][14][15][16]
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of glucosylceramide.
Materials:
-
Cell lysate or microsomal fraction containing GCS
-
Ceramide substrate (e.g., C6-NBD-ceramide or a natural ceramide)
-
Radiolabeled UDP-glucose (e.g., UDP-[14C]glucose) or fluorescently labeled UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., d-NBDNJ)
-
TLC plates
-
Scintillation counter or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the cell lysate/microsomal fraction, ceramide substrate, and reaction buffer.
-
Add various concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding radiolabeled or fluorescently labeled UDP-glucose.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).
-
Extract the lipids.
-
Separate the product (glucosylceramide) from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or a fluorescence detector.
-
Calculate the percentage of inhibition and determine the IC50 value.[6][17][18]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Non-lysosomal β-Glucosidase GBA2 Is a Non-integral Membrane-associated Protein at the Endoplasmic Reticulum (ER) and Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. oamjms.eu [oamjms.eu]
- 17. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]
- 18. researchgate.net [researchgate.net]
Unlocking Enhanced Efficacy in Pompe Disease: A Comparative Guide to the Synergistic Action of L-Nbdnj with Myozyme
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic therapeutic strategy combining N-butyldeoxynojirimycin (L-Nbdnj) with Myozyme (alglucosidase alfa) for Pompe disease against alternative treatments. Drawing upon preclinical and clinical findings, this document outlines the enhanced efficacy of this combination therapy, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Pompe disease, a lysosomal storage disorder, is characterized by a deficiency of the enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen primarily in muscle tissues.[1][2] The standard of care has been enzyme replacement therapy (ERT) with Myozyme, a recombinant human GAA.[3][4] However, the efficacy of Myozyme can be limited by factors such as poor uptake into target tissues and immunological responses. The pharmacological chaperone this compound presents a promising adjunctive therapy to overcome these limitations.
The Synergistic Mechanism of this compound and Myozyme
This compound acts as a pharmacological chaperone that binds to the active site of the recombinant GAA enzyme, Myozyme. This binding stabilizes the enzyme's conformation, leading to several beneficial effects:
-
Improved Trafficking: this compound facilitates the correct folding and transport of Myozyme through the endoplasmic reticulum and Golgi apparatus, enhancing its delivery to the lysosomes, the site of glycogen accumulation.[5][6]
-
Enhanced Maturation: The chaperone promotes the maturation of the GAA enzyme into its more active forms within the lysosome.[5][6]
-
Increased Stability: this compound protects Myozyme from degradation, increasing its half-life and bioavailability in the circulation and target tissues.[5][7]
This synergistic action results in a more efficient reduction of lysosomal glycogen, the hallmark of Pompe disease.
Quantitative Comparison of Therapeutic Strategies
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the efficacy of this compound in combination with Myozyme to Myozyme alone and other emerging therapies.
| Treatment Group | Outcome Measure | Model System | Fold Increase vs. Myozyme Alone | Reference |
| Myozyme + this compound | GAA Activity in Fibroblasts | Pompe Patient Fibroblasts | More efficient correction | [5][6] |
| Myozyme + this compound | Total GAA Activity in Plasma | Pompe Patients | 1.2 to 2.8-fold | [8] |
| Myozyme + this compound | GAA Activity in Dried Blood Spots (24h) | Pompe Patients | 6.07-fold (average) | [7] |
| Myozyme + this compound | Muscle GAA Activity | Pompe Patients | Increased | [8] |
Table 1: Enhanced GAA Activity with this compound and Myozyme Combination Therapy
| Treatment | Primary Outcome | Patient Population | Key Findings | Reference |
| Myozyme (Alglucosidase alfa) | Ventilator-free survival | Infantile-Onset Pompe Disease (IOPD) | Significant improvement compared to historical controls. | [4] |
| Nexviazyme (Avalglucosidase alfa) | Respiratory function and mobility | Late-Onset Pompe Disease (LOPD) | At least not inferior to Myozyme in improving breathing and motor function.[9] | [10][11] |
| Pombiliti (Cipaglucosidase alfa) + Opfolda (Miglustat) | Walking distance and lung function | LOPD | May offer advantages over earlier ERTs.[12][13] | [14] |
| Gene Therapy (Experimental) | GAA expression and glycogen clearance | Pompe Mouse Models | Improved respiratory function and survival.[15][16] | [16] |
| Substrate Reduction Therapy (Experimental) | Glycogen synthesis inhibition | Pompe Mouse Models | Reduced muscle glycogen content and improved metabolic dysregulation.[17] |
Table 2: Comparison with Alternative Therapeutic Strategies for Pompe Disease
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Acid Alpha-Glucosidase (GAA) Activity Assay in Fibroblasts
This protocol is used to determine the efficacy of therapeutic agents in restoring GAA activity in patient-derived cells.
Materials:
-
Cultured Pompe disease patient fibroblasts
-
Myozyme (Alglucosidase alfa)
-
This compound (N-butyldeoxynojirimycin)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 4.3)
-
Glycine-carbonate stop buffer (pH 10.7)
-
BCA or Bradford protein assay kit
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Plate Pompe fibroblasts in a multi-well plate and culture until confluent. Treat the cells with Myozyme alone or in combination with this compound at various concentrations for a specified period (e.g., 24-72 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable cell lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay to normalize the enzyme activity.[18][19]
-
Enzyme Reaction: In a black 96-well plate, mix a standardized amount of cell lysate with the 4-MUG substrate solution prepared in citrate-phosphate buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Reaction Termination: Stop the reaction by adding the glycine-carbonate stop buffer.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[20]
-
Data Analysis: Calculate the GAA activity as the amount of 4-MU produced per unit of protein per unit of time and express it as a percentage of the activity in wild-type fibroblasts.
Glycogen Content Measurement in Muscle Tissue
This protocol is used to quantify the primary pathological hallmark of Pompe disease.
Materials:
-
Muscle tissue samples (e.g., from a Pompe mouse model)
-
Homogenization buffer
-
Amyloglucosidase solution
-
Glucose assay kit
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize the weighed muscle tissue samples in a suitable buffer.
-
Glycogen Digestion: Treat the homogenates with amyloglucosidase to digest the glycogen into glucose.
-
Glucose Measurement: Measure the glucose concentration in the digested samples using a commercially available glucose assay kit.
-
Data Analysis: Calculate the glycogen content as the amount of glucose released per unit of tissue weight.
Motor Function Tests in Pompe Mouse Models
These behavioral tests are used to assess the functional improvement in muscle strength and coordination following treatment.
-
Rotarod Test: This test evaluates balance and motor coordination. Mice are placed on a rotating rod, and the latency to fall is recorded. An increase in the time spent on the rod indicates improved motor function.[21][22]
-
Grip Strength Test: This test measures limb muscle strength. Mice are allowed to grasp a wire grid, and the maximal force they can exert before losing their grip is measured.
-
Wire Hang Test: This test assesses grip strength and endurance. Mice are suspended by their forelimbs from a wire, and the time until they fall is recorded.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological and experimental workflows described in this guide.
Caption: Synergistic mechanism of this compound and Myozyme.
Caption: Experimental workflow for the GAA activity assay.
Conclusion
The combination of the pharmacological chaperone this compound with Myozyme represents a promising therapeutic strategy for Pompe disease. The synergistic mechanism leads to enhanced GAA enzyme activity and more effective glycogen clearance compared to Myozyme monotherapy. This guide provides a framework for researchers and drug development professionals to understand and evaluate this combination therapy in the context of the evolving landscape of Pompe disease treatments. Further head-to-head clinical trials are warranted to fully elucidate the clinical benefits of this synergistic approach in comparison to next-generation ERTs and other emerging therapies.
References
- 1. Glycogen accumulation in smooth muscle of a Pompe disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoration of muscle functionality by genetic suppression of glycogen synthesis in a murine model of Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel transferrin receptor-mediated enzyme replacement therapy efficiently treats myogenic and neurogenic aspects of Pompe disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments, Utilization, and Spending Trends for Pompe Disease Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chaperone Enhances Blood α-Glucosidase Activity in Pompe Disease Patients Treated With Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pompediseasenews.com [pompediseasenews.com]
- 10. Avalglucosidase Alfa (Nexviazyme) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. New data at WMS 2023 reaffirm long-term efficacy of Nexviazyme® (avalglucosidase alfa) for the treatment of Pompe disease [sanofi.com]
- 12. pompediseasenews.com [pompediseasenews.com]
- 13. researchgate.net [researchgate.net]
- 14. orpdl.org [orpdl.org]
- 15. pompediseasenews.com [pompediseasenews.com]
- 16. pompediseasenews.com [pompediseasenews.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 19. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Independent Verification of L-Nbdnj Synthesis Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic protocols for L-Nbdnj (L-N-butyldeoxynojirimycin), a promising allosteric enhancer of α-glucosidase activity with therapeutic potential for Pompe disease. We present a detailed analysis of two primary synthetic routes, offering experimental data to support an independent verification of their efficacy and practicality.
Comparison of this compound Synthesis Protocols
Two principal strategies for the synthesis of this compound have been evaluated: a de novo synthesis from a chiral precursor and a route involving the synthesis of the L-deoxynojirimycin (L-DNJ) core followed by N-alkylation. The following table summarizes the key quantitative data for these methodologies.
| Parameter | Protocol 1: De Novo Synthesis (D'Alonzo et al., 2017) | Protocol 2: Synthesis via L-DNJ from L-Sorbose & N-Alkylation |
| Starting Material | Chiral α,β-unsaturated lactone derived from L-glucose | L-Sorbose |
| Key Steps | Michael addition, diastereoselective reduction, reductive amination | Epoxidation, azidolysis, reduction, reductive amination, N-butylation |
| Overall Yield | ~25% | 13-44% (for DNJ derivatives) |
| Purity | High (chromatographic purification) | High (chromatographic purification) |
| Stereocontrol | High | High |
| Scalability | Moderate | Potentially higher |
| Reagents & Conditions | Requires specialized reagents and multi-step synthesis of starting material | Utilizes more common starting materials and reagents |
Experimental Protocols
Protocol 1: De Novo Synthesis of this compound
This protocol, as described by D'Alonzo et al. (2017), involves a highly stereocontrolled de novo synthesis starting from a chiral α,β-unsaturated lactone. The key steps include a stereoselective Michael addition of a nitrogen nucleophile, followed by a diastereoselective reduction of the carbonyl group and a final reductive amination to introduce the N-butyl group.
Key Experimental Steps:
-
Synthesis of the Chiral Lactone: The starting chiral α,β-unsaturated lactone is prepared from L-glucose over several steps.
-
Michael Addition: The lactone is reacted with a nitrogen nucleophile, such as benzylamine, in the presence of a suitable catalyst to afford the corresponding amino lactone.
-
Diastereoselective Reduction: The carbonyl group of the amino lactone is reduced using a stereoselective reducing agent, such as L-selectride®, to yield the desired diol.
-
Cyclization and Protection: The resulting amino diol is cyclized and protected to form the piperidine ring of the deoxynojirimycin core.
-
N-Butylation: The protected L-deoxynojirimycin is deprotected and subsequently undergoes reductive amination with butyraldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.
-
Purification: The final product is purified by column chromatography.
Protocol 2: Synthesis of this compound via L-DNJ from L-Sorbose and N-Alkylation
This alternative protocol leverages the synthesis of the L-deoxynojirimycin core from the readily available L-sorbose, followed by a separate N-alkylation step. This approach offers flexibility and potentially higher scalability.
Key Experimental Steps:
-
Synthesis of L-Deoxynojirimycin from L-Sorbose:
-
L-sorbose is converted to a suitable protected epoxide.
-
The epoxide is opened with an azide nucleophile (e.g., sodium azide) to introduce the nitrogen functionality with the correct stereochemistry.
-
The azido group is reduced to an amine, which then undergoes intramolecular reductive amination to form the L-deoxynojirimycin piperidine ring.
-
This route can yield various deoxynojirimycin derivatives in overall yields ranging from 13% to 44%[1][2].
-
-
N-Butylation of L-Deoxynojirimycin:
-
Method A: Reductive Amination: L-deoxynojirimycin is reacted with butyraldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride[3]. This reaction typically proceeds with moderate to good yields.
-
Method B: N-alkylation with Butyl Methanesulfonate: A more recent and high-yielding method involves the reaction of L-deoxynojirimycin with N-butyl methanesulfonate[1][4]. This approach has been reported to provide high yields of the N-alkylated product[1].
-
-
Purification: The final this compound is purified using column chromatography.
Mandatory Visualizations
Caption: Comparative workflow of this compound synthesis protocols.
Caption: Mechanism of this compound as an allosteric chaperone for GAA.
Discussion
The de novo synthesis described by D'Alonzo and colleagues offers a highly stereocontrolled route to this compound, ensuring the desired enantiomer is obtained with high purity[5]. However, this method requires the synthesis of a specific chiral starting material, which may add to the overall complexity and cost.
The alternative approach, synthesizing the L-deoxynojirimycin core from L-sorbose, presents a more modular strategy. L-sorbose is a readily available and inexpensive starting material. The subsequent N-alkylation step can be optimized for high yields, particularly with the use of N-butyl methanesulfonate[1]. This modularity could be advantageous for synthesizing a library of N-alkylated L-deoxynojirimycin analogs for structure-activity relationship studies.
Biological Context: this compound in Pompe Disease
Pompe disease is a lysosomal storage disorder caused by a deficiency in the enzyme acid α-glucosidase (GAA)[6]. This deficiency leads to the accumulation of glycogen in lysosomes, primarily affecting muscle tissues. GAA is synthesized in the endoplasmic reticulum (ER), undergoes post-translational modifications in the Golgi apparatus, and is then transported to the lysosome via the mannose-6-phosphate receptor pathway[6]. In many cases of Pompe disease, mutations in the GAA gene lead to misfolding of the enzyme in the ER, preventing its proper trafficking to the lysosome.
This compound acts as a pharmacological chaperone, but unlike many other chaperones that are competitive inhibitors of the enzyme's active site, this compound is an allosteric enhancer[5][7]. It binds to a site on the GAA enzyme distinct from the active site[8]. This binding stabilizes the protein, promoting its correct folding and subsequent trafficking from the ER to the lysosome. By increasing the amount of functional GAA that reaches the lysosome, this compound enhances the degradation of accumulated glycogen, thereby addressing the underlying cause of Pompe disease. This allosteric mechanism is advantageous as it does not inhibit the catalytic activity of the enzyme it is designed to rescue.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-butyl-1-deoxynojirimycin | Semantic Scholar [semanticscholar.org]
- 6. Discovery of a novel non-iminosugar acid alpha glucosidase chaperone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological enhancement of α-glucosidase by the allosteric chaperone N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Comparative In Vivo Efficacy of N-butyldeoxynojirimycin (NB-DNJ) in Mouse Models of Lysosomal Storage Diseases
Data Presentation: In Vivo Efficacy of NB-DNJ in Different Mouse Models
The following table summarizes the key findings from studies evaluating the in vivo efficacy of NB-DNJ in mouse models of Tay-Sachs and Sandhoff diseases. These models, while representing different aspects of GM2 gangliosidoses, provide insights into the therapeutic potential of NB-DNJ in neurodegenerative lysosomal storage disorders.
| Parameter | Tay-Sachs Disease Mouse Model | Sandhoff Disease Mouse Model |
| Mouse Strain | Not explicitly stated in the provided abstract, but commonly on a mixed background. | Not explicitly stated in the provided abstract, but commonly on a mixed background. |
| Compound | N-butyldeoxynojirimycin (NB-DNJ) | N-butyldeoxynojirimycin (NB-DNJ) |
| Disease | Tay-Sachs Disease (Hexa-/-) | Sandhoff Disease (Hexb-/-) |
| Key Phenotypes | Accumulation of GM2 ganglioside in the brain, progressive neurodegeneration.[1][2][3] | Accumulation of GM2 and GA2 gangliosides in CNS and peripheral tissues, rapid, progressive neurodegeneration, and early death.[4][5] |
| Treatment Regimen | Administered in the diet. | Administered in the diet. |
| Efficacy: Substrate Reduction | - Brain: Significant reduction in GM2 ganglioside accumulation. The number of storage neurons and the quantity of ganglioside stored per cell were markedly reduced.[1][2][3] | - Brain: GM2 levels reduced by 41% and GA2 levels reduced by 35%. - Liver: GM2 levels reduced by 86% and GA2 levels reduced by 38%.[4] |
| Efficacy: Clinical/Survival | Prevention of neuropathology associated with GM2 storage.[1][2][3] | - Delayed symptom onset. - Increased life expectancy.[4][5] |
| Reference | Platt et al., 1997[1][2][3] | Jeyakumar et al., 1999[4][5] |
Experimental Protocols
General Methodology for In Vivo Efficacy Studies of NB-DNJ
1. Animal Models:
-
Tay-Sachs Disease Model (Hexa-/-): Mice with a targeted disruption of the Hexa gene, leading to a deficiency of the alpha-subunit of β-hexosaminidase A and subsequent accumulation of GM2 ganglioside in the brain.[1][2][3]
-
Sandhoff Disease Model (Hexb-/-): Mice with a targeted disruption of the Hexb gene, resulting in a deficiency of the beta-subunit of both β-hexosaminidase A and B. This leads to the accumulation of GM2 and GA2 gangliosides in the central nervous system and peripheral tissues.[4][5]
2. Compound Administration:
-
NB-DNJ is typically mixed into the powdered mouse chow at a specified concentration to achieve the desired daily dosage. The food intake and body weight of the mice are monitored regularly.
3. Efficacy Assessment:
-
Glycosphingolipid Analysis:
-
Tissues (e.g., brain, liver) are harvested from treated and untreated mice at specified time points.
-
Lipids are extracted from the tissues.
-
Glycosphingolipids (GM2 and GA2) are separated and quantified using high-performance thin-layer chromatography (HPTLC).[4]
-
-
Histopathology and Immunohistochemistry:
-
Brain sections are prepared and stained to visualize neuronal storage.
-
Immunohistochemistry using specific antibodies can be used to identify storage material and assess neuropathological changes.
-
-
Clinical and Behavioral Assessment:
Visualizations
Signaling Pathway
Caption: Glycosphingolipid biosynthesis pathway and the point of inhibition by NB-DNJ.
Experimental Workflow
Caption: General experimental workflow for evaluating NB-DNJ efficacy in mouse models.
References
- 1. Prevention of lysosomal storage in Tay-Sachs mice treated with N-butyldeoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of lysosomal storage in Tay-Sachs mice treated with N- butyldeoxynojirimycin - ePrints Soton [eprints.soton.ac.uk]
- 4. Delayed symptom onset and increased life expectancy in Sandhoff disease mice treated with N-butyldeoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Delayed symptom onset and increased life expectancy in Sandhoff disease mice treated with N-butyldeoxynojirimycin. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Methods for L-Nbdnj Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the detection and quantification of L-Nbdnj (L-N-butyl-deoxynojirimycin), a compound of significant interest in therapeutic research. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological studies. Here, we compare a direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect method involving High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization.
Method Comparison Overview
The choice between LC-MS/MS and HPLC-FLD depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS offers high sensitivity and specificity without the need for derivatization, HPLC-FLD provides a robust and more accessible alternative for many laboratories.
Quantitative Performance Data
The following table summarizes the key validation parameters for the two analytical methods. The data for the LC-MS/MS method is based on a validated assay for Miglustat (N-butyl-deoxynojirimycin), the D-isomer of this compound, which is expected to have very similar analytical behavior[1]. The data for the HPLC-FLD method is based on established methods for the closely related compound 1-deoxynojirimycin (DNJ) using FMOC-Cl derivatization[2].
| Parameter | LC-MS/MS (for N-butyl-deoxynojirimycin)[1] | HPLC-FLD (expected for this compound with FMOC-Cl derivatization)[2] |
| Linearity Range | 10 - 10,000 ng/mL | 0.3 - 30 µg/mL (300 - 30,000 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | ~300 ng/mL |
| Intra-day Precision (%CV) | ≤ 14.1% | 0.6 - 1.8% |
| Inter-day Precision (%CV) | Not explicitly stated, but accuracy is high | 3.7 - 4.5% |
| Intra-day Accuracy (%Bias) | 84.5 - 107.2% | Not explicitly stated, but recovery is high |
| Inter-day Accuracy (%Bias) | 90.9 - 104.0% | Not explicitly stated, but recovery is high |
| Sample Preparation | Protein precipitation | Protein precipitation, derivatization, extraction |
| Analysis Time per Sample | Short cycle times mentioned | ~20-30 minutes |
Experimental Protocols
LC-MS/MS Method for N-butyl-deoxynojirimycin
This method is adapted from a validated protocol for Miglustat, the stereoisomer of this compound, in plasma[1].
a. Sample Preparation:
-
To a 50 µL plasma sample, add an internal standard (e.g., N-(n-nonyl)deoxynojirimycin).
-
Precipitate proteins by adding 200 µL of methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
b. Liquid Chromatography:
-
Column: Gemini C18 column (e.g., 2.1 mm × 50 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.01% ammonium hydroxide.
-
Mobile Phase B: Methanol with 0.01% ammonium hydroxide.
-
Flow Rate: 600 µL/min.
-
Gradient: A binary gradient is used to separate the analyte.
c. Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
LC-MS/MS experimental workflow for this compound detection.
HPLC-FLD Method with Pre-column Derivatization
This method is based on protocols for the analysis of 1-deoxynojirimycin (DNJ) using 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent[2].
a. Sample Preparation and Derivatization:
-
Extract this compound from the biological matrix (e.g., plasma) using a suitable solvent and protein precipitation.
-
To the extracted sample, add a borate buffer to adjust the pH to approximately 8.5-10.
-
Add a solution of FMOC-Cl in a non-aqueous solvent (e.g., acetonitrile).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 20-40 minutes).
-
Stop the reaction and stabilize the derivative by adding an acidic solution (e.g., aqueous acetic acid)[2].
-
Extract the FMOC-derivatized this compound into an organic solvent to remove excess reagent.
b. High-Performance Liquid Chromatography:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
c. Fluorescence Detection:
-
Excitation Wavelength: ~265 nm.
-
Emission Wavelength: ~315 nm (can be optimized, with some methods using up to 630 nm to reduce background noise)[3].
HPLC-FLD with derivatization workflow for this compound detection.
Signaling Pathways and Logical Relationships
The analytical methods described do not directly probe signaling pathways. However, the quantification of this compound is crucial for understanding its engagement with cellular targets. For instance, this compound is investigated for its role as a pharmacological chaperone for enzymes like acid alpha-glucosidase (GAA) in Pompe disease. Accurate measurement of its concentration in biological systems is essential to correlate drug levels with the desired therapeutic effect on the GAA protein folding and trafficking pathway.
Relationship between analytical methods and drug development.
References
- 1. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 1-deoxynojirimycin in Morus alba L. leaves by derivatization with 9-fluorenylmethyl chloroformate followed by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of L-Nbdnj's Chaperone Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological chaperone L-Nbdnj (N-Butyl-l-deoxynojirimycin) with other relevant chaperone molecules. We will delve into its specificity, mechanism of action, and performance based on available experimental data. This document aims to equip researchers with the necessary information to assess the potential of this compound in the context of lysosomal storage diseases (LSDs), particularly Pompe disease.
Introduction to Pharmacological Chaperones and this compound
Pharmacological chaperones (PCs) are small molecules that bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing their activity.[1][2] This approach is particularly promising for LSDs caused by missense mutations that lead to protein misfolding and degradation.[3][4]
This compound is the l-enantiomer of N-butyl-deoxynojirimycin (NB-DNJ), a known inhibitor of α-glucosidase.[5] Unlike its d-enantiomer, this compound has been identified as a non-inhibitory, allosteric enhancer of acid α-glucosidase (GAA) activity, the enzyme deficient in Pompe disease.[5][6][7] This unique characteristic makes it a compelling candidate for chaperone therapy, as it can potentially enhance enzyme function without blocking its active site.
Comparative Analysis of Chaperone Activity
The efficacy of this compound as a pharmacological chaperone has been evaluated and compared to other iminosugar-based chaperones. The following tables summarize the key quantitative data from studies on patient-derived fibroblasts.
Table 1: Comparison of this compound and D-NB-DNJ on Acid α-Glucosidase (GAA) Activity in Pompe Disease Fibroblasts
| Chaperone | Concentration (µM) | Target Enzyme | Cell Line (Mutation) | Fold Increase in Enzyme Activity | Reference |
| This compound | 20 | Acid α-Glucosidase (GAA) | Pompe (p.L552P/p.L552P) | 1.5-fold | [2] |
| D-NB-DNJ | 20 | Acid α-Glucosidase (GAA) | Pompe (p.L552P/p.L552P) | 1.3-fold | [2] |
| D-NB-DNJ | 10 | Acid α-Glucosidase (GAA) | Pompe (Y455F/Y455F) | 14.0-fold | [8][9] |
| D-NB-DNJ | 10 | Acid α-Glucosidase (GAA) | Pompe (P545L/P545L) | 7.9-fold | [8][9] |
Table 2: Chaperone Activity of Isofagomine and Ambroxol on Glucocerebrosidase (GCase) Activity in Gaucher Disease Fibroblasts
| Chaperone | Concentration (µM) | Target Enzyme | Cell Line (Mutation) | Fold Increase in Enzyme Activity | Reference |
| Isofagomine | 50 | Glucocerebrosidase (GCase) | Gaucher (N370S/wt) | ~1.7-fold | [3] |
| Ambroxol | 60 | Glucocerebrosidase (GCase) | Gaucher (N370S/wt) | ~2.1-fold | [3] |
| Isofagomine | 50 | Glucocerebrosidase (GCase) | Gaucher (L444P/wt) | ~1.6-fold | [3] |
| Ambroxol | 60 | Glucocerebrosidase (GCase) | Gaucher (L444P/wt) | ~2.0-fold | [3] |
Specificity of this compound
A key advantage of this compound is its specificity. Unlike many iminosugar-based chaperones that are competitive inhibitors of glycosidases, this compound does not significantly inhibit these enzymes.[5][10] This is a critical feature, as inhibition of the target enzyme or other glycosidases can lead to undesirable side effects. The allosteric mechanism of this compound contributes to its specificity, as it does not bind to the highly conserved active site of glycosidases. While comprehensive off-target screening data for this compound is not widely available, the lack of inhibitory activity against common glycosidases suggests a favorable specificity profile compared to active-site-directed chaperones. Studies on deoxynojirimycin analogues have shown that modifications to the N-alkyl chain can influence their cellular effects and specificity.[4][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacological chaperones. Below are protocols for key experiments cited in this guide.
Chaperone-Mediated Enzyme Activity Enhancement Assay in Patient Fibroblasts
This assay quantifies the ability of a chaperone to increase the residual activity of a mutant enzyme in patient-derived cells.
Materials:
-
Patient-derived fibroblasts (e.g., Pompe disease fibroblasts)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound and other chaperones for comparison
-
Assay buffer specific to the target enzyme (e.g., α-Glucosidase Assay Buffer)
-
Substrate for the enzyme activity assay (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture patient fibroblasts in standard conditions until they reach 70-80% confluency.
-
Chaperone Treatment: Incubate the cells with varying concentrations of this compound or other chaperones for a predetermined period (e.g., 5 days). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer on ice.
-
Enzyme Activity Assay: a. Add a specific volume of cell lysate to the wells of a 96-well plate. b. Add the appropriate substrate solution to each well. c. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). d. Measure the absorbance or fluorescence of the product at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the enzyme activity and normalize it to the total protein concentration in each lysate. Express the results as a fold increase in activity compared to the untreated control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a chaperone to its target protein within a cellular context.[12] The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cells expressing the target enzyme (e.g., patient fibroblasts)
-
This compound or other test compounds
-
PBS and protease inhibitors
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: a. Separate the soluble proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody specific to the target enzyme. d. Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP). e. Detect the signal and quantify the band intensity.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the chaperone indicates target engagement.
Protein Aggregation Suppression Assay
This in vitro assay assesses the ability of a chaperone to prevent the aggregation of a purified protein under stress conditions, such as heat.
Materials:
-
Purified target enzyme
-
This compound or other chaperones
-
Assay buffer
-
Fluorescent dye that binds to aggregated proteins (e.g., SYPRO Orange or ProteoStat)
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Reaction Setup: In a microplate well, mix the purified enzyme with different concentrations of the chaperone in the assay buffer.
-
Stress Induction: Subject the plate to a thermal stress (e.g., heating at a specific temperature for a set time) to induce protein aggregation.
-
Dye Addition: Add the fluorescent dye to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity. An increase in fluorescence indicates protein aggregation.
-
Data Analysis: Plot the fluorescence intensity against the chaperone concentration. A decrease in fluorescence in the presence of the chaperone indicates its ability to suppress protein aggregation.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound as an allosteric pharmacological chaperone.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound presents a promising profile as a specific, allosteric pharmacological chaperone for Pompe disease. Its key differentiator is its non-inhibitory nature, which sets it apart from many active-site-directed iminosugar chaperones. The available data indicates its potential to enhance mutant GAA activity, even outperforming its D-enantiomer in some instances.[2] However, more extensive, direct comparative studies with a broader range of chaperones are warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative assessments and further investigate the specificity and efficacy of this compound.
References
- 1. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. arigobio.com [arigobio.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
L-NBDNJ vs. NB-DNJ: A Comparative Guide to Their Cellular Mechanisms and a Proposed Transcriptomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Contrasting Mechanisms of Action: Inhibition vs. Allosteric Enhancement
NB-DNJ and L-NBDNJ, despite being stereoisomers, exhibit fundamentally different effects on cellular glycosidases, particularly lysosomal α-glucosidase (GAA), the enzyme deficient in Pompe disease.
-
NB-DNJ (Miglustat): This compound is a competitive inhibitor of several glycosidases, including α-glucosidases I and II, as well as glucosylceramide synthase.[1][2][3] Its therapeutic effect in conditions like Gaucher disease stems from its ability to reduce the biosynthesis of glucosylceramide, thereby preventing the accumulation of its substrate.[1][4] In the context of Pompe disease, at sub-inhibitory concentrations, NB-DNJ can act as a pharmacological chaperone, aiding in the proper folding and trafficking of mutant GAA to the lysosome.[5]
-
This compound: In stark contrast to its D-enantiomer, this compound does not act as a glycosidase inhibitor.[6][7] Instead, it functions as an allosteric enhancer of α-glucosidase activity.[6] This means it binds to a site on the GAA enzyme distinct from the active site, inducing a conformational change that increases the enzyme's catalytic efficiency.[6][7] This property makes it a promising candidate for Pompe disease therapy, potentially in combination with enzyme replacement therapy.[6]
Hypothesized Comparative Transcriptomic Profiles
Based on their distinct mechanisms, a comparative transcriptomic analysis of cells treated with this compound versus NB-DNJ would be expected to reveal significant differences in gene expression profiles.
| Biological Process/Pathway | Hypothesized Effect of NB-DNJ Treatment | Hypothesized Effect of this compound Treatment | Rationale |
| Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR) | Upregulation of genes involved in ER stress (e.g., ATF4, ATF6, XBP1, HSPA5). | Minimal to no induction of ER stress pathways. | NB-DNJ's inhibition of α-glucosidases I and II can disrupt N-linked glycoprotein folding in the ER, triggering the UPR. This compound does not inhibit these enzymes. |
| Glycosphingolipid Metabolism | Downregulation of genes involved in the synthesis of complex glycosphingolipids. | No significant direct impact on this pathway. | NB-DNJ is a known inhibitor of glucosylceramide synthase, the initial enzyme in this pathway.[1] this compound lacks this inhibitory activity. |
| Lysosomal Function and Biogenesis | Potential upregulation of genes related to lysosomal stress and autophagy as a compensatory mechanism. | Upregulation of genes associated with enhanced lysosomal protein function and stability. | NB-DNJ can lead to the accumulation of misfolded proteins, potentially stressing the lysosome. This compound enhances the function of a key lysosomal enzyme. |
| Protein Trafficking and Quality Control | Upregulation of genes involved in ER-associated degradation (ERAD) and chaperone proteins. | Minimal changes in general protein trafficking pathways. | The disruption of glycoprotein folding by NB-DNJ would likely engage cellular quality control mechanisms to clear misfolded proteins. |
Proposed Experimental Protocol for Comparative Transcriptomics
This section outlines a comprehensive protocol for an RNA sequencing (RNA-seq) experiment to compare the global gene expression changes induced by this compound and NB-DNJ in a relevant cell line (e.g., Pompe disease patient-derived fibroblasts).
Cell Culture and Treatment
-
Cell Line: Human Pompe disease patient-derived fibroblasts with a known GAA mutation.
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO)
-
NB-DNJ (e.g., 20 µM)
-
This compound (e.g., 20 µM)
-
-
Experimental Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the respective compounds or vehicle for a predetermined time course (e.g., 24, 48 hours).
-
Perform each treatment in biological triplicate.
-
RNA Extraction and Quality Control
-
Harvesting: Wash cells with PBS and lyse directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol-chloroform extraction protocol. Include an on-column DNase digestion step.
-
Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer.
-
Evaluate RNA integrity (RIN score > 8.0) using an Agilent Bioanalyzer.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA per sample.
-
Use a poly(A) selection method to enrich for mRNA.
-
Perform RNA fragmentation, followed by reverse transcription to generate cDNA.
-
Proceed with second-strand synthesis, adenylation of 3' ends, and ligation of indexed adapters.
-
Amplify the library via PCR.
-
-
Library QC: Validate the size and concentration of the final libraries using a Bioanalyzer and qPCR.
-
Sequencing:
-
Pool the indexed libraries.
-
Sequence on an Illumina NovaSeq platform to generate 50 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.
-
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use FastQC to assess read quality and Trim Galore! to remove adapters and low-quality bases.
-
Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Generate a gene expression matrix (read counts per gene) using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the treatment groups (this compound vs. Vehicle, NB-DNJ vs. Vehicle, and this compound vs. NB-DNJ).
-
Set a significance threshold (e.g., adjusted p-value < 0.05 and |log₂FoldChange| > 1).
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the DEG lists using tools like g:Profiler or Enrichr to identify over-represented biological processes and pathways.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed experimental workflow for comparative transcriptomics.
Caption: Distinct mechanisms of action for NB-DNJ and this compound.
References
- 1. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of L-Nbdnj: A Guide to Safe Laboratory Practices
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and step-by-step procedures for the proper disposal of L-Nbdnj (N-Butyl-l-deoxynojirimycin), a compound of interest in various therapeutic areas. While specific disposal guidelines for this compound are not extensively documented, this document outlines a comprehensive approach based on the safety protocols for similar non-hazardous chemical substances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat. Ensure that the handling of this compound is conducted in a well-ventilated area to minimize the risk of inhalation. In the event of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₂₁NO₄ • HCl |
| Formula Weight | 255.7 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: 10 mg/ml, PBS (pH 7.2): 1 mg/ml |
| Storage | Store at -20°C |
Data based on N-Butyldeoxynojirimycin (hydrochloride)[2]
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the proper disposal of this compound in a laboratory setting. This procedure is designed for non-hazardous solid chemical waste and should be adapted to comply with your institution's specific waste management policies.
Step 1: Unused or Surplus Material
For this compound that is unused and in its original, sealed container, the most responsible approach is to explore options for redistribution to other researchers within your institution who may have a use for it. If redistribution is not feasible, the material should be disposed of through your institution's chemical waste program.
Step 2: Solid Waste Contaminated with this compound
Solid waste materials such as filter paper, weighing boats, and contaminated gloves should be collected in a designated, clearly labeled waste container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
-
Containment: Place all contaminated solid waste into a durable, leak-proof container. The container should be labeled with the name of the chemical ("this compound waste") and the appropriate hazard class if applicable (though it is not currently classified as hazardous).
-
Disposal: Once the container is full, arrange for its collection by your institution's hazardous waste management service.
Step 3: Empty Containers
Empty containers that previously held this compound should be decontaminated before disposal.
-
Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., water or ethanol).
-
Rinsate Collection: Collect the rinsate from all three rinses in a designated container for aqueous chemical waste. This rinsate should be disposed of through your institution's chemical waste program and should not be poured down the drain.[3]
-
Container Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on its material. Consult your institutional guidelines for specific instructions on the disposal of decontaminated containers.
Step 4: Aqueous Solutions Containing this compound
Aqueous solutions containing this compound should not be disposed of down the sanitary sewer.
-
Collection: Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container.
-
Labeling: The container label should include the name of the chemical ("Aqueous waste with this compound") and an approximate concentration.
-
Disposal: Arrange for the disposal of the aqueous waste container through your institution's chemical waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing environmental impact and maintaining a secure working environment. Always consult your institution's specific waste management guidelines for final disposal protocols.
References
Essential Safety Protocols for Handling Novel Compound L-Nbdnj
For Immediate Release – In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical compounds necessitates the utmost caution and adherence to rigorous safety protocols. As L-Nbdnj is a new compound with an uncharacterized toxicological profile, it is imperative that all handling, operational, and disposal procedures treat it as a potent, hazardous substance until proven otherwise. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
A foundational principle in laboratory safety is the hierarchy of controls, which prioritizes the most effective safety measures.[1][2][3][4] This framework involves elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).[1][4] When dealing with an unknown substance like this compound, where elimination and substitution are not viable, a strong emphasis must be placed on robust engineering controls, stringent administrative procedures, and comprehensive PPE.
Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is critical to minimize exposure to novel compounds.[5] The following table summarizes the recommended PPE for handling this compound, categorized by the nature of the task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene) | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading- Chemical-resistant footwear |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated)- Chemical-resistant boots |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plans for Safe Handling
A systematic workflow is crucial for the safe handling of a potent chemical compound from preparation to disposal.[5]
1. Preparation:
-
Designate a specific handling area, such as a chemical fume hood or a glove box.
-
Ensure proper ventilation and consider the use of local exhaust ventilation.[3]
-
Assemble all necessary equipment and PPE before commencing work.
-
Minimize the quantity of this compound to be handled.
-
Conduct a thorough risk assessment for the planned experiment.[6][7][8]
2. Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct skin and eye contact.[9]
-
Implement measures to prevent the generation of aerosols.
-
Use wet-wiping techniques for cleaning surfaces to minimize dust.
-
Decontaminate all equipment immediately after use.
3. Post-Handling:
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Follow established laboratory procedures for the decontamination of reusable equipment.
-
Remove PPE in the reverse order it was put on to prevent self-contamination.
-
Dispose of single-use PPE in a designated hazardous waste container.[5]
Disposal Plan for Contaminated Materials
A clear and concise plan for the disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and disposable labware, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps must be placed in a designated sharps container.
2. Container Management:
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
3. Disposal Procedures:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
For unknown compounds, high-temperature incineration is often the recommended disposal method.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[10] The defaced or removed-label container can then be disposed of.[5]
By adhering to these stringent safety protocols, researchers and scientists can mitigate the risks associated with handling the novel compound this compound, ensuring a safe and controlled laboratory environment.
References
- 1. skillmaker.education [skillmaker.education]
- 2. blog.creliohealth.com [blog.creliohealth.com]
- 3. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 4. safety-international.com [safety-international.com]
- 5. benchchem.com [benchchem.com]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
